1,1-Cyclohexanediacetic acid monoamide
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
2-[1-(2-amino-2-oxoethyl)cyclohexyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c11-8(12)6-10(7-9(13)14)4-2-1-3-5-10/h1-7H2,(H2,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGSJXLCJRXTRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC(=O)N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70349837 | |
| Record name | 1,1-Cyclohexanediacetic acid monoamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70349837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99189-60-3 | |
| Record name | 1,1-Cyclohexanediacetic acid monoamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99189-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Cyclohexanediacetic acid monoamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70349837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-cyclohexanediacetic acid monoamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.378 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1-CYCLOHEXANEDIACETIC ACID MONOAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2L6GJL8MX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Chemical Properties of 1,1-Cyclohexanediacetic Acid Monoamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Cyclohexanediacetic acid monoamide, a key organic intermediate, holds significant importance in the pharmaceutical industry, primarily as a direct precursor in the synthesis of Gabapentin.[1] Gabapentin is a widely used anticonvulsant and analgesic drug.[2] This technical guide provides a comprehensive overview of the core chemical properties of this compound, its synthesis, and its pivotal role in the production of Gabapentin. The information is tailored for researchers, scientists, and professionals involved in drug development and chemical synthesis.
While this document delves into the chemical characteristics and synthetic applications of this compound, it is important to note that publicly available data on its specific biological activities, mechanism of action, and detailed toxicology are limited. Its primary significance in a drug development context is as a crucial building block for a neurologically active pharmaceutical ingredient.
Core Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below, providing a consolidated resource for easy reference.
| Property | Value | Source(s) |
| IUPAC Name | 2-[1-(2-amino-2-oxoethyl)cyclohexyl]acetic acid | [3][4] |
| Synonyms | 1-(Carbamoylmethyl)cyclohexaneacetic acid, 3,3-Pentamethyleneglutaramic acid, Gabapentin amide | [5] |
| CAS Number | 99189-60-3 | [3][5][6][7] |
| Molecular Formula | C10H17NO3 | [3][5][6] |
| Molecular Weight | 199.25 g/mol | [5][6] |
| Appearance | White to off-white crystalline powder | [8][9] |
| Melting Point | 141-146 °C | [10] |
| Solubility | Slightly soluble in water; soluble in ethanol; moderately soluble in methanol and dimethylformamide. | [8][9] |
| pKa (Predicted) | 4.72 ± 0.10 | [8] |
| Storage | Sealed in a dry place at room temperature. | [8] |
Experimental Protocols
The following sections detail the methodologies for the synthesis of this compound and its subsequent conversion to Gabapentin. These protocols are a consolidation of procedures described in various patents and chemical literature.
Synthesis of this compound from 1,1-Cyclohexanediacetic Anhydride
This process involves the amination of 1,1-Cyclohexanediacetic anhydride with aqueous ammonia.[11][12]
Materials:
-
1,1-Cyclohexanediacetic anhydride
-
Aqueous ammonia (25-35% concentration)
-
Sulfuric acid (30-70% aqueous solution) or Hydrochloric acid
-
Acetonitrile (for purification)
-
Deionized water
Procedure:
-
Amination: In a reaction vessel, 1,1-Cyclohexanediacetic anhydride is reacted with an aqueous ammonia solution. The molar ratio of aqueous ammonia to the anhydride should be between 5:1 and 10:1. The reaction temperature is maintained below 20°C.[11][12] The reaction is typically carried out for 2 to 5 hours.[13]
-
Neutralization and Precipitation: The reaction mixture is then neutralized with an aqueous solution of sulfuric or hydrochloric acid until a slightly acidic pH is achieved. This results in the precipitation of crude this compound.[11]
-
Filtration: The precipitated solid is collected by filtration.
-
Purification: The crude product is purified by crystallization from a suitable solvent, such as acetonitrile, to yield pure this compound.[11]
Synthesis of Gabapentin via Hofmann Rearrangement of this compound
This synthetic route transforms the monoamide into Gabapentin through a Hofmann rearrangement.[2]
Materials:
-
This compound
-
Sodium hydroxide
-
Bromine or Sodium hypobromite solution (prepared in situ)
-
Hydrochloric acid
-
Ethanol (for extraction)
Procedure:
-
Preparation of the Monoamide Salt: this compound is dissolved in an aqueous solution of sodium hydroxide to form its sodium salt.[14]
-
Hofmann Rearrangement: The solution of the monoamide sodium salt is added to a pre-chilled aqueous solution of sodium hypobromite (which can be prepared in situ by adding bromine to a sodium hydroxide solution) at a temperature between -5 to -10°C.[14] The reaction mixture is maintained at this temperature for approximately 30-60 minutes and then allowed to warm and is further maintained at a higher temperature (e.g., 55°C) for a period to complete the rearrangement.[14]
-
Acidification: The reaction mixture is then acidified with hydrochloric acid to form Gabapentin hydrochloride.[14]
-
Extraction and Isolation: Gabapentin hydrochloride can be extracted from the aqueous solution using a suitable solvent like ethanol.[14] Subsequent removal of the solvent yields the crude Gabapentin hydrochloride.
-
Purification: The crude product can be further purified by methods such as recrystallization or ion-exchange chromatography to obtain pure Gabapentin.[15][16]
Mandatory Visualizations
The following diagrams illustrate the key chemical transformation discussed in this guide.
Caption: Synthetic pathway from 1,1-Cyclohexanediacetic Anhydride to Gabapentin.
Caption: Experimental workflow for the conversion of the monoamide to Gabapentin.
References
- 1. 1,1-Cyclohexanediacetic acid mono amide | 99189-60-3 [chemicalbook.com]
- 2. Gabapentin - Wikipedia [en.wikipedia.org]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. This compound | C10H17NO3 | CID 665664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. Cyclohexanediacetic Acid Monoamide Manufacturer, Supplier from Morbi [neochempharma.in]
- 8. Page loading... [guidechem.com]
- 9. 1,1-Cyclohexanediacetic Acid Mono Amide - High Purity & Best Price, CAS No: 99189-60-3 [jigspharma.com]
- 10. 1,1-Cyclohexanediacetic Acid Monoamide_Tiande Chemical [tdchem.com]
- 11. WO2003002517A1 - Process for the preparation of 1.1-cyclohexane diacetic acid monoamide - Google Patents [patents.google.com]
- 12. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 13. CN101417960B - Method for preparing 1,1-cyclohexanediacetic acid mono amide - Google Patents [patents.google.com]
- 14. US20080103334A1 - Process For Synthesis Of Gabapentin - Google Patents [patents.google.com]
- 15. US20080097122A1 - Process for the Preparation of Gabapentin - Google Patents [patents.google.com]
- 16. Process For The Preparation Of Gabapentin [quickcompany.in]
Elucidation of the Molecular Structure: A Technical Guide to 1,1-Cyclohexanediacetic Acid Monoamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of 1,1-cyclohexanediacetic acid monoamide, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the synthetic routes, purification methods, and the analytical data essential for the unequivocal confirmation of its chemical structure.
Physicochemical Properties
This compound is a white to off-white crystalline solid at room temperature.[1] It is sparingly soluble in water but shows moderate solubility in polar organic solvents like methanol and dimethylformamide.[1]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₇NO₃ | [1][2][3][4][5] |
| Molecular Weight | 199.25 g/mol | [2][3][4][5] |
| Melting Point | 141-146 °C | [6][7][8] |
| Appearance | White to off-white crystalline solid | [1] |
| CAS Number | 99189-60-3 | [1][2][3][4][5] |
Synthesis and Purification
The primary synthetic route to this compound involves the controlled amidation of a precursor. Several methods have been reported, with the most common starting materials being 1,1-cyclohexanediacetic acid or its anhydride.
Experimental Protocol: Synthesis from 3,3-Pentamethylene glutarimide
This protocol is adapted from a method that achieves a high yield and purity.[2]
Materials:
-
3,3-Pentamethylene glutarimide (lactimide)
-
Sodium hydroxide (NaOH)
-
Water
-
Concentrated hydrochloric acid (36%)
-
Ethyl acetate
Procedure:
-
Prepare a lye solution by dissolving 60g of sodium hydroxide in 500g of water.
-
Add 181g of 3,3-pentamethylene glutarimide to the lye solution.
-
Slowly heat the mixture to 50°C and maintain this temperature while stirring for 6 hours.
-
Cool the reaction mixture to 10°C.
-
Slowly add 150g of 36% concentrated hydrochloric acid dropwise to adjust the pH to 1-2.
-
Continue stirring for 2 hours, then cool the mixture to 5°C to precipitate the solid product.
-
Filter the precipitate under suction and wash the filter cake with cold water to obtain the crude this compound.
-
Recrystallize the crude product from a mixture of ethyl acetate and water to yield the pure compound.
Results:
Structure Elucidation
The molecular structure of this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data
While publicly available raw spectral data is limited, the following table summarizes the expected and reported spectroscopic characteristics consistent with the structure of this compound.
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the cyclohexyl protons, the two methylene groups adjacent to the quaternary carbon, and the amide protons. The chemical shifts and multiplicities would be characteristic of their respective chemical environments. |
| ¹³C NMR | Resonances for the quaternary carbon of the cyclohexane ring, the five other cyclohexyl carbons, the two methylene carbons, and the two carbonyl carbons (one for the carboxylic acid and one for the amide). |
| IR Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretches of the amide, and the C=O stretches of both the carboxylic acid and the amide functional groups. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (199.25 g/mol ), along with fragmentation patterns consistent with the loss of functional groups such as the amide and carboxylic acid moieties. |
Note: The spectral data presented here are representative and based on the known chemical structure. For definitive analysis, experimental spectra should be acquired.
Conclusion
The structure of this compound can be reliably synthesized and its structure unequivocally confirmed through standard and well-established analytical techniques. The detailed protocols and expected analytical outcomes presented in this guide provide a solid foundation for researchers and professionals working with this important chemical intermediate.
References
- 1. 1,1-Cyclohexanediacetic acid mono amide synthesis - chemicalbook [chemicalbook.com]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. 1,1-Cyclohexanediacetic acid mono amide | CAS#:99189-60-3 | Chemsrc [chemsrc.com]
- 4. scbt.com [scbt.com]
- 5. 1,1-Cyclohexanediacetic acid mono amide | 99189-60-3 [chemicalbook.com]
- 6. This compound | C10H17NO3 | CID 665664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. alkalisci.com [alkalisci.com]
Technical Guide: Characterization of 1,1-Cyclohexanediacetic Acid Monoamide (CAS 99189-60-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Cyclohexanediacetic acid monoamide, with the CAS Registry Number 99189-60-3, is a key chemical intermediate primarily recognized for its role in the synthesis of Gabapentin.[1][2] Gabapentin is an anticonvulsant and analgesic medication.[1] This technical guide provides a comprehensive overview of the characterization of this compound, including its physicochemical properties, synthesis, and analytical characterization methods. While detailed experimental spectral data is not widely published, this guide summarizes available information and provides general experimental protocols for its characterization.
Physicochemical Properties
This compound is a white to off-white crystalline powder at room temperature.[3][4] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 99189-60-3 | [5][6][7] |
| Molecular Formula | C₁₀H₁₇NO₃ | [5][6][7] |
| Molecular Weight | 199.25 g/mol | [5][7] |
| Appearance | White to off-white crystalline powder | [3][4] |
| Melting Point | 141-146 °C | [7] |
| Solubility | Sparingly soluble in water | [3] |
| Synonyms | 2-(1-(2-amino-2-oxoethyl)cyclohexyl)acetic acid, 3,3-Pentamethyleneglutaramic acid, Gabapentin Impurity 14 | [5] |
| InChI | InChI=1S/C10H17NO3/c11-8(12)6-10(7-9(13)14)4-2-1-3-5-10/h1-7H2,(H2,11,12)(H,13,14) | [8] |
| InChIKey | QJGSJXLCJRXTRY-UHFFFAOYSA-N | [4] |
| SMILES | C1CCC(CC1)(CC(=O)N)CC(=O)O | [5] |
Synthesis
The primary route for the synthesis of this compound is through the amination of 1,1-Cyclohexanediacetic anhydride. This process involves the reaction of the anhydride with ammonia, followed by acidification to yield the desired monoamide.
Synthetic Pathway
The synthesis of this compound is a critical step in the overall synthesis of Gabapentin. A simplified representation of this synthesis pathway is provided below.
Experimental Protocol: Synthesis from 1,1-Cyclohexanediacetic Anhydride
The following is a general protocol based on patented synthesis methods.[9][10]
-
Reaction Setup: In a suitable reaction vessel, place aqueous ammonia (5-20% concentration). The molar ratio of ammonia to 1,1-cyclohexanediacetic anhydride should be between 1.5:1 and 4:1.[9]
-
Amination: Add 1,1-cyclohexanediacetic anhydride to the ammonia solution dropwise while maintaining the reaction temperature between 10-40°C.[9] The reaction is typically stirred for 2-5 hours.[9]
-
Decolorization (Optional): After the amination reaction is complete, activated carbon can be added to the reaction mixture to decolorize the solution.[9]
-
Acidification: Cool the reaction mixture and slowly add a mineral acid (e.g., hydrochloric acid or sulfuric acid) to adjust the pH to an acidic range, which induces the precipitation of the product.[9][10]
-
Isolation and Purification: The precipitated solid is collected by filtration, washed with water, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethyl acetate and water.[5]
Analytical Characterization
A combination of spectroscopic techniques is typically employed to confirm the structure and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons of the cyclohexane ring, the two methylene groups (CH₂), and the amide (NH₂) protons. The chemical shifts and coupling patterns would provide information about the connectivity of these groups.
¹³C NMR: The carbon NMR spectrum would display distinct signals for each unique carbon atom in the molecule, including the carbonyl carbons of the amide and carboxylic acid groups, the quaternary carbon of the cyclohexane ring, and the various methylene carbons.
-
Sample Preparation: Dissolve an appropriate amount of the sample (typically 5-25 mg for ¹H NMR, 20-100 mg for ¹³C NMR) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[11][12][13][14][15] The solution should be filtered to remove any particulate matter.[12][15]
-
Data Acquisition: Transfer the solution to an NMR tube. Acquire the spectrum on an NMR spectrometer, typically operating at a field strength of 300 MHz or higher for good resolution.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Spectral Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the signals to the specific protons in the molecule. For ¹³C NMR, analyze the chemical shifts to identify the different carbon environments.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the amide, and the C=O stretches of both the carboxylic acid and the amide functional groups. A table of expected characteristic IR absorptions is provided below.
Table 2: Predicted Characteristic IR Absorptions for this compound
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H stretch | 3300-2500 | Broad, Strong |
| Amide | N-H stretch | ~3400 and ~3200 | Medium (two bands for -NH₂) |
| Carboxylic Acid | C=O stretch | 1725-1700 | Strong |
| Amide | C=O stretch (Amide I) | 1670-1630 | Strong |
| Amide | N-H bend (Amide II) | 1640-1550 | Medium |
| Alkane | C-H stretch | 2950-2850 | Strong |
| Carboxylic Acid | C-O stretch | 1320-1210 | Strong |
Note: These are general ranges and the exact peak positions can vary.[2][7][16][17]
-
Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[3][6]
-
Pellet Formation: Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.[6]
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
-
Spectral Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (199.25). The fragmentation pattern can provide additional structural information.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. The method of introduction will depend on the ionization technique used (e.g., direct infusion for electrospray ionization or deposition on a target for MALDI).
-
Ionization: Ionize the sample using a suitable technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate a mass spectrum.
-
Data Analysis: Determine the m/z of the molecular ion and analyze the fragmentation pattern to confirm the structure of the compound.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the characterization of a synthesized batch of this compound.
Conclusion
References
- 1. ekwan.github.io [ekwan.github.io]
- 2. eng.uc.edu [eng.uc.edu]
- 3. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. This compound | C10H17NO3 | CID 665664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. 1,1-Cyclohexanediacetic acid mono amide | 99189-60-3 [chemicalbook.com]
- 8. This compound | LGC Standards [lgcstandards.com]
- 9. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 10. Spectral database for organic compounds, SDBS · Libraries · Lafayette College [library.lafayette.edu]
- 11. 1,1-Cyclohexanediacetic acid(4355-11-7) 1H NMR spectrum [chemicalbook.com]
- 12. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
- 13. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 14. rsc.org [rsc.org]
- 15. dchas.org [dchas.org]
- 16. This compound | LGC Standards [lgcstandards.com]
- 17. instanano.com [instanano.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Gabapentin Precursors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of the key precursors involved in the synthesis of Gabapentin, a widely used anticonvulsant and neuropathic pain agent. This document is intended to serve as a valuable resource for researchers, medicinal chemists, and professionals in drug development by consolidating essential data, outlining experimental protocols, and visualizing synthetic pathways.
Core Precursors in Gabapentin Synthesis
The synthesis of Gabapentin can be achieved through various synthetic routes, each involving a unique set of precursors and intermediates. The most prominent and historically significant pathways originate from derivatives of cyclohexane. This guide will focus on the following key precursors:
-
1,1-Cyclohexanediacetic Acid and its derivatives:
-
1,1-Cyclohexanediacetic Acid
-
1,1-Cyclohexanediacetic Anhydride
-
1,1-Cyclohexanediacetic Acid Monoamide
-
-
Cyclic Imides and Lactams:
-
Early-stage Starting Materials:
-
Cyclohexanone
-
Ethyl Cyanoacetate
-
-
Alternative Scaffolds:
-
cis-Cyclobutane-1,2-dicarboxylic Acid
-
Physical and Chemical Properties of Gabapentin Precursors
A thorough understanding of the physicochemical properties of precursors is paramount for process optimization, purification, and ensuring the quality of the final active pharmaceutical ingredient (API). The following tables summarize the key physical and chemical data for the aforementioned Gabapentin precursors.
Table 1: Physical and Chemical Properties of 1,1-Cyclohexanediacetic Acid and its Derivatives
| Property | 1,1-Cyclohexanediacetic Acid | 1,1-Cyclohexanediacetic Anhydride | This compound |
| CAS Number | 4355-11-7[3] | 1010-26-0[4][5][6] | 99189-60-3[2][7][8] |
| Molecular Formula | C10H16O4 | C10H14O3[4][5][6] | C10H17NO3[7][8] |
| Molecular Weight | 200.23 g/mol | 182.22 g/mol [4][5][6][9] | 199.25 g/mol [7][8][10] |
| Appearance | Off-white powder/solid[11] | White to off-white crystalline powder or chunks[9] | White to off-white crystalline powder[2][12] |
| Melting Point | 181-185 °C[3][11] | 67-70 °C[6][9] | 141-146 °C[2][8] |
| Boiling Point | 405.7±18.0 °C at 760 mmHg | 126 °C at 0.5 mmHg[6][9] | Not available |
| Solubility | Not specified | Moisture sensitive[5]. Can undergo hydrolysis to the diacid form in the presence of water[13]. | Slightly soluble in water; soluble in ethanol[12]. Moderately soluble in polar organic solvents like methanol and dimethylformamide[14]. |
| Density | 1.2±0.1 g/cm³ | ~1.15 g/cm³ (predicted)[9] | 1.1 g/cm³[10] |
Table 2: Physical and Chemical Properties of Cyclic Imide and Lactam Intermediates
| Property | 3,3-Pentamethylene Glutarimide | 2-Azaspiro[1][2]decan-3-one (Gabalactam) |
| CAS Number | 1130-32-1[15][16] | 64744-50-9[17][18][19] |
| Molecular Formula | C10H15NO2[15][16] | C9H15NO[17][18][19] |
| Molecular Weight | 181.23 g/mol [15][16] | 153.22 g/mol [17][18] |
| Appearance | White to off-white crystalline powder | White solid[18] |
| Melting Point | 84-89 °C[15][20] | 84-89 °C[18] |
| Boiling Point | 362.3±11.0 °C at 760 mmHg[15] | 181 °C at 13 mmHg[18] |
| Solubility | Not specified | Not specified |
| Density | 1.1±0.1 g/cm³[15] | 1.05 g/cm³[18] |
Table 3: Physical and Chemical Properties of Early-Stage Starting Materials
| Property | Cyclohexanone | Ethyl Cyanoacetate |
| CAS Number | 108-94-1[21] | 105-56-6[22] |
| Molecular Formula | C6H10O[1][21] | C5H7NO2[23] |
| Molecular Weight | 98.14 g/mol [21] | Not specified |
| Appearance | Colorless to light yellow oily liquid[1][21] | Colorless liquid[23][24][25] |
| Melting Point | -16.1 °C[21] to -47 °C[1][26] | -22 °C[22][24] |
| Boiling Point | 155.6 °C[1][21][26] | 208-210 °C[22][24] |
| Solubility | Slightly soluble in water; miscible with common organic solvents[21][26]. | Slightly soluble in water[24]. |
| Density | 0.945 g/mL at 20 °C[21] | 1.063 g/mL at 25 °C[22] |
Table 4: Physical and Chemical Properties of an Alternative Precursor
| Property | cis-Cyclobutane-1,2-dicarboxylic Acid |
| CAS Number | 1461-94-5[27][28][29] |
| Molecular Formula | C6H8O4[27][28][29][30] |
| Molecular Weight | 144.13 g/mol [28] |
| Appearance | White crystalline solid[30] |
| Melting Point | 133-139 °C |
| Boiling Point | Not available |
| Solubility | Soluble in water and alcohol[30] |
| Density | Not available |
Key Experimental Protocols in Gabapentin Synthesis
The following sections provide an overview of the methodologies for key transformations in the synthesis of Gabapentin. These are generalized protocols based on published literature and patents.
Synthesis of this compound from 1,1-Cyclohexanediacetic Anhydride
This reaction involves the ammonolysis of the anhydride to yield the corresponding monoamide.
-
Reaction: 1,1-Cyclohexanediacetic Anhydride is reacted with a source of ammonia. This can be achieved by using an ammonia precursor, such as ammonium carbonate or a mixture of ammonium chloride and sodium hydroxide, which generates ammonia in situ. Alternatively, a solution of ammonia in a polar organic solvent like isopropanol can be used.
-
Procedure Outline:
-
1,1-Cyclohexanediacetic anhydride is dissolved in a suitable solvent.
-
The ammonia source is added, often at a controlled temperature (e.g., below 5 °C) to manage the exothermic reaction.
-
The reaction mixture is stirred for a specified period, allowing for the complete conversion of the anhydride.
-
The pH of the solution is then adjusted with an acid (e.g., aqueous HCl) to precipitate the this compound.[31]
-
The solid product is collected by filtration, washed, and dried.
-
Hofmann Rearrangement of this compound to Gabapentin
This is a critical step in one of the most common synthetic routes to Gabapentin.
-
Reaction: The Hofmann rearrangement of the primary amide (this compound) using a hypohalite solution (typically sodium hypobromite or sodium hypochlorite) yields Gabapentin.
-
Procedure Outline:
-
An aqueous solution of sodium hypobromite is prepared in situ by adding bromine to a cold aqueous solution of sodium hydroxide.
-
A solution of this compound in aqueous sodium hydroxide is added slowly to the hypobromite solution, maintaining a low temperature (e.g., -8 to -5 °C).
-
After the addition, the reaction mixture is stirred at a low temperature for a period and then allowed to warm to room temperature or slightly elevated temperatures (e.g., 35-40 °C) to complete the rearrangement.[31]
-
The reaction mixture is then acidified with an acid, typically hydrochloric acid, to precipitate Gabapentin hydrochloride.
-
The crude Gabapentin hydrochloride can be purified by recrystallization.
-
Synthesis of Gabalactam from 3,3-Pentamethylene Glutarimide
This pathway involves the conversion of an imide to a lactam, which is then hydrolyzed to Gabapentin.
-
Reaction: 3,3-Pentamethylene glutarimide is subjected to a Hofmann-type rearrangement to yield 2-azaspiro[1][2]decan-3-one (gabalactam).
-
Procedure Outline:
-
3,3-Pentamethylene glutarimide is dissolved in an alkaline solution (e.g., sodium hydroxide).
-
This solution is then treated with an alkaline sodium hypohalite solution (e.g., sodium hypochlorite).[32][33]
-
The reaction mixture is stirred, and upon completion, the gabalactam is extracted with an organic solvent (e.g., an aromatic hydrocarbon).
-
The organic layer is washed and evaporated to yield gabalactam as a solid.[32]
-
Hydrolysis of Gabalactam to Gabapentin Hydrochloride
-
Reaction: The lactam ring of gabalactam is opened via hydrolysis under acidic conditions to form Gabapentin.
-
Procedure Outline:
Visualizing Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic routes to Gabapentin.
Caption: Synthesis of Gabapentin via Hofmann Rearrangement.
Caption: Synthesis of Gabapentin via Gabalactam Intermediate.
Caption: The Goedecke Synthesis Pathway to Gabapentin.
This guide provides a foundational understanding of the key precursors in Gabapentin synthesis. For detailed, process-specific parameters, it is essential to consult the primary literature and patents. The provided data and methodologies are intended to support further research and development in the synthesis of this important pharmaceutical agent.
References
- 1. Cyclohexanone: Chemical and physical properties, Production and Uses_Chemicalbook [chemicalbook.com]
- 2. 1,1-Cyclohexanediacetic acid mono amide | 99189-60-3 [chemicalbook.com]
- 3. 1,1-Cyclohexanediacetic acid | 4355-11-7 [chemicalbook.com]
- 4. 1,1-Cyclohexanediacetic Anhydride | C10H14O3 | CID 2734289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. labproinc.com [labproinc.com]
- 6. 1,1-Cyclohexane diacetic anhydride - Safety Data Sheet [chemicalbook.com]
- 7. This compound | C10H17NO3 | CID 665664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound 97 99189-60-3 [sigmaaldrich.com]
- 9. nbinno.com [nbinno.com]
- 10. 1 1 Cyclohexanediacetic Acid Monoamide - Application: Pharmaceutical - Application: Pharmaceutical at Best Price in Ankleshwar | Cartel International [tradeindia.com]
- 11. fishersci.com [fishersci.com]
- 12. jigspharma.com [jigspharma.com]
- 13. CAS 1010-26-0: 1,1-Cyclohexane Diacetic Anhydride [cymitquimica.com]
- 14. Page loading... [wap.guidechem.com]
- 15. 3,3-Pentamethylene glutarimide | CAS#:1130-32-1 | Chemsrc [chemsrc.com]
- 16. scbt.com [scbt.com]
- 17. 2-Azaspiro(4.5)decan-3-one | C9H15NO | CID 47457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. echemi.com [echemi.com]
- 19. CAS 64744-50-9: 2-Azaspiro[4.5]decan-3-one | CymitQuimica [cymitquimica.com]
- 20. 3,3-Pentamethylene glutarimide | 1130-32-1 [chemicalbook.com]
- 21. solventis.net [solventis.net]
- 22. chemwhat.com [chemwhat.com]
- 23. sanjaychemindia.com [sanjaychemindia.com]
- 24. Ethyl cyanoacetate or Ethyl 2-cyanocetate Manufacturers, with SDS [mubychem.com]
- 25. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]
- 26. Cyclohexanone - Wikipedia [en.wikipedia.org]
- 27. cis-Cyclobutane-1,2-dicarboxylic acid | C6H8O4 | CID 6544483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 28. scbt.com [scbt.com]
- 29. 1,2-Cyclobutanedicarboxylic acid, cis- [webbook.nist.gov]
- 30. chembk.com [chembk.com]
- 31. US20080103334A1 - Process For Synthesis Of Gabapentin - Google Patents [patents.google.com]
- 32. A Process For The Preparation Of Gabapentin Hydrochloride [quickcompany.in]
- 33. US20080097122A1 - Process for the Preparation of Gabapentin - Google Patents [patents.google.com]
Solubility Profile of 1,1-Cyclohexanediacetic Acid Monoamide in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of 1,1-Cyclohexanediacetic acid monoamide, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding the solubility of this compound in different organic solvents is critical for process optimization, formulation development, and ensuring reproducible experimental outcomes. This document compiles available solubility information, presents detailed experimental protocols for solubility determination, and offers visualizations to clarify workflows.
Core Topic: Solubility of this compound
This compound is a white to off-white crystalline solid. Its molecular structure, containing both a polar amide and a carboxylic acid group, as well as a nonpolar cyclohexane ring, results in varied solubility across different organic solvents. Generally, it exhibits moderate solubility in polar organic solvents and has limited solubility in water.
Quantitative Solubility Data
While specific quantitative solubility data for this compound is not extensively published, the following table provides estimated solubility values based on its structural characteristics and the known solubility of similar compounds. These values are intended to serve as a practical guideline for solvent selection in experimental settings. It is recommended to experimentally verify these values for specific applications.
| Organic Solvent | Chemical Formula | Estimated Solubility (at 25°C) |
| Methanol | CH₃OH | ~ 30 - 50 mg/mL |
| Ethanol | C₂H₅OH | ~ 20 - 40 mg/mL |
| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | ~ 50 - 100 mg/mL |
| Acetone | CH₃C(O)CH₃ | ~ 5 - 15 mg/mL |
| Ethyl Acetate | CH₃COOC₂H₅ | ~ 1 - 5 mg/mL |
| Dichloromethane | CH₂Cl₂ | < 1 mg/mL |
| Hexane | C₆H₁₄ | < 0.1 mg/mL |
Experimental Protocols for Solubility Determination
A precise and reproducible methodology is crucial for determining the solubility of a compound. The "shake-flask" method is a widely accepted and reliable technique for establishing the thermodynamic equilibrium solubility of a solid in a solvent.
Shake-Flask Method for Determining Thermodynamic Solubility
This protocol outlines the steps to determine the solubility of this compound in an organic solvent of interest.
1. Materials and Equipment:
-
This compound (solid)
-
Selected organic solvent (e.g., Methanol, Ethanol, DMF)
-
Analytical balance
-
Vials with screw caps (e.g., 4 mL glass vials)
-
Constant temperature orbital shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
2. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial. The excess solid should be visually apparent to ensure saturation.
-
Pipette a known volume of the selected organic solvent into the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a constant temperature orbital shaker set to the desired temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure equilibrium is achieved.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vial to stand undisturbed at the set temperature for at least one hour to allow the excess solid to settle.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.
-
Accurately dilute the filtered sample with the same organic solvent to a concentration within the calibrated range of the analytical method.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.
-
Analyze the standard solutions and the diluted sample solution using a validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).
-
Construct a calibration curve by plotting the analytical response versus the concentration of the standard solutions.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original solubility of this compound in the solvent by multiplying the determined concentration by the dilution factor.
-
3. Data Analysis and Reporting:
-
The experiment should be performed in triplicate to ensure the reliability of the results.
-
The solubility should be reported in units such as mg/mL or g/L at the specified temperature.
-
The standard deviation of the triplicate measurements should also be reported to indicate the precision of the results.
Visualizing the Experimental Workflow
To provide a clear understanding of the experimental process, the following diagram illustrates the logical flow of the shake-flask solubility determination method.
Caption: Workflow for Shake-Flask Solubility Determination.
This guide provides a foundational understanding of the solubility of this compound in organic solvents. For any specific application, it is imperative to perform experimental verification of solubility to ensure accuracy and reproducibility.
Technical Guide: Stability and Storage of 3,3-Pentamethyleneglutaramic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: A comprehensive review of publicly available scientific literature and safety data sheets (SDS) reveals a lack of specific, in-depth studies on the quantitative stability of 3,3-Pentamethyleneglutaramic acid. This guide, therefore, summarizes the available qualitative information and provides general protocols for stability assessment based on established industry guidelines. The information herein should be used as a starting point for stability studies, and specific experimental validation is highly recommended.
Overview of Chemical Stability
Based on available Safety Data Sheets (SDS), 3,3-Pentamethyleneglutaramic acid is considered chemically stable under standard ambient conditions (room temperature). However, several factors have been identified that may affect its stability, necessitating specific storage and handling procedures.
Factors Influencing Stability and Recommended Storage
The primary factors that may influence the stability of 3,3-Pentamethyleneglutaramic acid are exposure to heat, moisture, air, and incompatible materials. The following table summarizes the known information regarding these factors and the recommended storage conditions to ensure the compound's integrity.
| Factor | Influence on Stability | Recommended Storage and Handling |
| Temperature | Elevated temperatures and proximity to heat sources may promote degradation. | Store in a cool, dry, and well-ventilated area. Avoid direct sunlight and sources of ignition. Recommended storage temperatures may include refrigeration (2-8°C) for long-term stability. |
| Moisture/Humidity | The compound is noted to be potentially moisture-sensitive. Hydrolysis of the amic acid to the corresponding dicarboxylic acid and amine is a possible degradation pathway. | Keep container tightly closed. Store in a dry environment. Consider storage under an inert gas such as argon or nitrogen. |
| Air/Oxidation | Some sources indicate potential air sensitivity. | For long-term storage, handling and storing under an inert gas is recommended to prevent oxidative degradation. |
| Incompatible Materials | Contact with strong oxidizing agents can lead to vigorous reactions and decomposition. | Store away from strong oxidizing agents. |
Logical Workflow for Storage and Handling
The following diagram illustrates the logical relationship between environmental factors and the recommended storage conditions to maintain the stability of 3,3-Pentamethyleneglutaramic acid.
Caption: Factors influencing stability and recommended storage conditions.
General Experimental Protocols for Stability Assessment
While specific validated stability-indicating assays for 3,3-Pentamethyleneglutaramic acid are not available in the literature, researchers can adapt general methodologies based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances. The following outlines a general approach that can be tailored for this compound.
4.1. Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.
-
Hydrolytic Degradation:
-
Prepare solutions of 3,3-Pentamethyleneglutaramic acid in acidic (e.g., 0.1 N HCl), neutral (e.g., water), and basic (e.g., 0.1 N NaOH) conditions.
-
Incubate the solutions at elevated temperatures (e.g., 60-80 °C) for a defined period (e.g., 24-48 hours).
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the samples using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to separate the parent compound from any degradation products.
-
-
Oxidative Degradation:
-
Prepare a solution of the compound in a suitable solvent and add a low concentration of an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Incubate the solution at room temperature or slightly elevated temperature for a defined period.
-
Monitor the reaction at various time points and analyze the samples by HPLC.
-
-
Thermal Degradation:
-
Expose the solid compound to dry heat at various temperatures (e.g., 60°C, 80°C, 105°C) for a specified duration.
-
At different time intervals, take samples, dissolve them in a suitable solvent, and analyze by HPLC.
-
-
Photostability:
-
Expose the solid compound and solutions of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be protected from light.
-
Analyze the exposed and control samples by HPLC.
-
4.2. Development of a Stability-Indicating Analytical Method
A crucial component of stability testing is the use of a validated analytical method that can distinguish the intact compound from its degradation products.
-
Method: Reverse-phase HPLC with UV detection is a common technique for this purpose.
-
Column: A C18 column is a typical starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often required to achieve separation of polar and non-polar compounds.
-
Detection: The UV detection wavelength should be selected based on the UV spectrum of 3,3-Pentamethyleneglutaramic acid to ensure maximum sensitivity.
-
Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity is demonstrated by the ability of the method to resolve the parent peak from all degradation product peaks formed during forced degradation studies.
4.3. Long-Term and Accelerated Stability Studies
Once a stability-indicating method is established, formal stability studies can be conducted.
-
Storage Conditions: The compound should be stored under various conditions as recommended by ICH guidelines (e.g., long-term: 25°C/60% RH or 30°C/65% RH; accelerated: 40°C/75% RH).
-
Time Points: Samples should be pulled and analyzed at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies; 0, 3, and 6 months for accelerated studies).
-
Analysis: At each time point, the samples should be analyzed for appearance, assay of the active substance, and levels of degradation products.
Conclusion
Spectroscopic and Mechanistic Insights into 1,1-Cyclohexanediacetic Acid Monoamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Cyclohexanediacetic acid monoamide is a key intermediate in the synthesis of Gabapentin, a widely used anticonvulsant and analgesic.[1] A thorough understanding of its spectroscopic properties is crucial for quality control, reaction monitoring, and the development of novel synthetic routes. This technical guide provides a detailed overview of the expected spectroscopic data (NMR, IR, MS) for this compound, outlines the experimental protocols for their acquisition, and presents a visualization of the relevant biological signaling pathway of its end-product, Gabapentin.
Predicted Spectroscopic Data of this compound
The following tables summarize the predicted and known spectroscopic data.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -CH ₂-COOH | ~2.3 | s | 2H |
| -CH ₂-CONH₂ | ~2.2 | s | 2H |
| Cyclohexyl -CH ₂- | 1.4 - 1.6 | m | 10H |
| -COOH | 10 - 12 | br s | 1H |
| -CONH ₂ | 7.0 - 8.0 | br s | 2H |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C =O (Carboxylic Acid) | ~175 |
| C =O (Amide) | ~173 |
| Quaternary C | ~40 |
| -C H₂- (Adjacent to C=O) | ~45 |
| Cyclohexyl -C H₂- | 20 - 30 |
Table 3: Predicted Key IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Strong, Broad |
| N-H Stretch (Amide) | 3400 - 3100 | Medium (two bands for -NH₂) |
| C-H Stretch (Aliphatic) | 2950 - 2850 | Strong |
| C=O Stretch (Carboxylic Acid) | ~1710 | Strong |
| C=O Stretch (Amide I) | ~1650 | Strong |
| N-H Bend (Amide II) | ~1640 | Medium |
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Predicted Fragment |
| 199 | [M]⁺ (Molecular Ion) |
| 182 | [M - NH₃]⁺ |
| 154 | [M - COOH]⁺ |
| 140 | [M - CH₂COOH]⁺ |
| 98 | [Cyclohexane ring fragmentation]⁺ |
| 55 | [Cyclohexyl fragment]⁺ |
Spectroscopic Data of a Key Precursor: 1,1-Cyclohexanediacetic Acid
To provide a foundational context for the predicted data, the known spectroscopic information for the precursor, 1,1-Cyclohexanediacetic acid, is presented below.
Table 5: ¹H NMR Data for 1,1-Cyclohexanediacetic Acid
Actual spectral data for 1,1-Cyclohexanediacetic acid is available through ChemicalBook, which shows characteristic peaks for the methylene and cyclohexyl protons.[2]
Table 6: IR Absorption Data for 1,1-Cyclohexanediacetic Acid
The NIST WebBook provides the IR spectrum of 1,1-Cyclohexanediacetic acid, which would prominently feature a broad O-H stretch from approximately 3300 to 2500 cm⁻¹ and a strong C=O stretch around 1700 cm⁻¹.
Table 7: Mass Spectrometry Data for 1,1-Cyclohexanediacetic Acid
The mass spectrum of 1,1-Cyclohexanediacetic acid is characterized by its molecular ion peak and various fragmentation products.[3]
| m/z | Relative Intensity (%) | Fragment |
| 200 | ~5 | [M]⁺ |
| 182 | ~20 | [M - H₂O]⁺ |
| 141 | ~30 | [M - COOH - H₂O]⁺ |
| 123 | ~100 | [M - COOH - H₂O - H₂O]⁺ |
| 95 | ~80 | [Cyclohexyl fragment + CO]⁺ |
| 55 | ~75 | [Cyclohexyl fragment]⁺ |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD). The sample should be fully dissolved to ensure a homogeneous solution.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: ~16 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: ~220 ppm.
-
Number of scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation delay: 2-5 seconds.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Instrumentation: Record the spectrum using an FTIR spectrometer.
-
Parameters:
-
Scan range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
A background spectrum of the empty sample compartment (or KBr pellet without sample) should be recorded and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Ionization Method: Electrospray ionization (ESI) is a suitable method for this compound due to its polarity. Electron ionization (EI) can also be used, which typically results in more extensive fragmentation.
-
Instrumentation: Introduce the sample into a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
Parameters (ESI):
-
Mode: Positive or negative ion mode.
-
Capillary voltage: 3-4 kV.
-
Nebulizing gas: Nitrogen.
-
Drying gas temperature: 200-300 °C.
-
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
Mandatory Visualizations
Synthesis Workflow of this compound
Caption: A simplified workflow for the synthesis of this compound.
Signaling Pathway of Gabapentin
Since this compound is a direct precursor to Gabapentin, understanding the mechanism of action of Gabapentin provides critical context for its importance in drug development.
Caption: The signaling pathway of Gabapentin, illustrating its interaction with voltage-gated calcium channels.
References
An In-depth Technical Guide to 1,1-Cyclohexanediacetic Acid Monoamide: A Key Intermediate in the Synthesis of Gabapentin
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide details the discovery and history of 1,1-Cyclohexanediacetic acid monoamide, not as a therapeutic agent, but as a crucial intermediate in the manufacturing of Gabapentin, a widely used medication for epilepsy and neuropathic pain.[1][2][3][4] Its "discovery" is intrinsically linked to the development of efficient synthetic routes to Gabapentin.
Introduction and Physicochemical Properties
This compound, also known as gabapentin amide, is a carboxylic acid derivative and an important organic compound.[4][5] It exists as a white to off-white crystalline solid at room temperature.[5] The compound is characterized by a cyclohexane ring with both a carboxylic acid group and an amide group attached to the same carbon atom.[5] While it has neurological properties, its primary significance lies in its role as an intermediate in the synthesis of Gabapentin.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 99189-60-3 | [5][6] |
| Molecular Formula | C10H17NO3 | [5][6] |
| Molecular Weight | 199.25 g/mol | [6] |
| Appearance | White to off-white crystalline solid | [5] |
| Solubility | Moderately soluble in polar organic solvents (e.g., methanol, dimethylformamide); limited solubility in water | [5] |
Historical Context and Significance in Gabapentin Synthesis
The history of this compound is inseparable from the history of Gabapentin. Gabapentin (1-(aminomethyl)cyclohexaneacetic acid) was first synthesized in the early 1970s and is a structural analog of the neurotransmitter GABA, designed to cross the blood-brain barrier more readily.[1] The synthesis of Gabapentin often proceeds through a Hofmann rearrangement of this compound.[1][2] This makes the efficient and pure synthesis of the monoamide a critical step in the overall production of Gabapentin.
The development of various synthetic methods for this compound has been a focus of numerous patents, aiming to improve yield, purity, and cost-effectiveness of Gabapentin manufacturing.[2][3][7][8]
Synthetic Methodologies
The primary route for the synthesis of this compound involves the amination of 1,1-Cyclohexanediacetic anhydride. Several variations of this process have been developed and patented.
The logical flow for the synthesis of Gabapentin via the monoamide intermediate is outlined below.
Caption: General synthetic pathway to Gabapentin.
This protocol is based on a process described in patent literature.[7]
Objective: To synthesize this compound from 1,1-Cyclohexanediacetic anhydride.
Materials:
-
1,1-Cyclohexanediacetic anhydride (CDAAn)
-
Aqueous ammonia (25-35 wt%)
-
Sulfuric acid (H2SO4) solution (30-70 wt%)
-
Acetonitrile
-
Deionized water
Procedure:
-
Amination: The amination of 1,1-Cyclohexanediacetic anhydride is carried out with aqueous ammonia. The reaction temperature is maintained below 20°C. The molar ratio of aqueous ammonia to CDAAn is kept between 5 and 10.
-
Neutralization: The reaction mixture is neutralized with an aqueous solution of sulfuric acid until a slightly acidic solution is obtained. This causes the crude this compound to precipitate.
-
Filtration: The precipitated crude product is filtered.
-
Purification: The crude monoamide is purified by crystallization from a suitable solvent, such as aqueous acetonitrile.
-
Washing and Drying: The crystallized product is washed with the crystallization solvent and then dried.
Table 2: Quantitative Data for Synthesis Protocol
| Parameter | Value | Reference |
| Starting Material | 1,1-Cyclohexanediacetic anhydride | [7] |
| Reagent | Aqueous ammonia (25-35 wt%) | [7] |
| Reaction Temperature | < 20°C | [7] |
| Molar Ratio (Ammonia:Anhydride) | 5 to 10 | [7] |
| Neutralizing Agent | Aqueous H2SO4 (30-70 wt%) | [7] |
| Purification Method | Crystallization from aq. acetonitrile | [7] |
| Achieved Purity | > 99.5% | [7] |
The following diagram illustrates the workflow for the synthesis and purification of this compound.
References
- 1. Gabapentin - Wikipedia [en.wikipedia.org]
- 2. US20080103334A1 - Process For Synthesis Of Gabapentin - Google Patents [patents.google.com]
- 3. Process for the preparation of gabapentin - Eureka | Patsnap [eureka.patsnap.com]
- 4. 1,1-Cyclohexanediacetic acid mono amide | 99189-60-3 [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 1,1-Cyclohexanediacetic acid mono amide synthesis - chemicalbook [chemicalbook.com]
- 7. WO2003002517A1 - Process for the preparation of 1.1-cyclohexane diacetic acid monoamide - Google Patents [patents.google.com]
- 8. CN101417960B - Method for preparing 1,1-cyclohexanediacetic acid mono amide - Google Patents [patents.google.com]
The Diverse Biological Activities of 1,1-Cyclohexanediacetic Acid Monoamide Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Derivatives of 1,1-cyclohexanediacetic acid monoamide represent a significant class of compounds in medicinal chemistry, most notably recognized for their therapeutic applications as anticonvulsants and analgesics. This technical guide provides an in-depth exploration of the biological activities of these derivatives, with a focus on their mechanism of action, structure-activity relationships, and key experimental findings.
Core Biological Activities: Anticonvulsant and Analgesic Effects
The primary therapeutic applications of this compound derivatives, particularly the gabapentinoids such as gabapentin and pregabalin, are in the management of epilepsy and neuropathic pain.[1][2] These compounds have demonstrated significant efficacy in various preclinical models of seizures and pain.
Anticonvulsant Activity
Derivatives of this compound have been extensively evaluated for their ability to suppress seizures. The maximal electroshock (MES) seizure test is a standard preclinical model used to assess anticonvulsant efficacy, particularly for generalized tonic-clonic seizures.[3]
Table 1: Anticonvulsant Activity of Selected this compound Derivatives in the Maximal Electroshock (MES) Seizure Test
| Compound | Animal Model | Route of Administration | ED50 (mg/kg) | Reference |
| Gabapentin | Rat | Oral | 5.8 | [4] |
| Pregabalin | Mouse | Intraperitoneal | 17.1 | [5] |
| Compound 6d (a novel cyclohexanecarboxamide derivative) | Mouse | Not specified | 0.04 mmol/kg | [6] |
| 1-Phenylcyclohexylamine | Mouse | Intraperitoneal | 7.0 | [7] |
| 1,1-Pentamethylenetetrahydroisoquinoline | Mouse | Intraperitoneal | 14.3 | [7] |
Analgesic Activity
The analgesic properties of these derivatives are particularly effective in treating neuropathic pain. The hot plate test is a common method to evaluate the analgesic potential of compounds by measuring the latency of a pain response to a thermal stimulus.[8]
Table 2: Analgesic Activity of Selected this compound Derivatives
| Compound | Animal Model | Test | Endpoint | Result | Reference |
| Gabapentin | Rat | Formalin Test | Inhibition of late phase nociceptive response | MED: 30 mg/kg, s.c. | [9] |
| S-(+)-3-isobutylgaba | Rat | Formalin Test | Inhibition of late phase nociceptive response | MED: 10 mg/kg, s.c. | [9] |
| Pregabalin | Mouse | Acetic acid-induced writhing | Reduction in writhes | ED50: 17.1 mg/kg, i.p. | [5] |
| Gabapentin | Mouse | Acetic acid-induced writhing | Reduction in writhes | ED50: 87.1 mg/kg, i.p. | [5] |
Cytotoxicity Profile
The cytotoxic effects of this compound derivatives have also been investigated, particularly in the context of cancer research. The MTT assay is a colorimetric assay widely used to assess cell viability and the cytotoxic potential of chemical compounds.[10][11]
Table 3: Cytotoxicity of Selected this compound Derivatives
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Gabapentinoid Hybrid (Compound 2) | Caco-2 (colon cancer) | Not specified | < 1 | [12] |
| 2-alkenylimidazo[1,2-a]pyrimidine derivative (Compound 3a) | A549 (lung carcinoma) | Not specified | 5.988 ± 0.12 | [8] |
| 2-Dodecyl-6-methoxycyclohexa-2,5-diene-1,4-dione (DMDD) | MDA-MB-231 (breast cancer) | Proliferation | 3.13 | [7] |
| 2-Dodecyl-6-methoxycyclohexa-2,5-diene-1,4-dione (DMDD) | A549 (lung carcinoma) | Proliferation | 5.57 | [7] |
| Azetopyrroloazepinone derivative (Compound 1a) | PC-3 (prostate cancer) | Growth inhibition | >100 | [13] |
| Azetopyrroloazepinone derivative (Compound 1g) | MCF-7 (breast cancer) | Growth inhibition | 35.2 | [13] |
Mechanism of Action: Modulation of Voltage-Gated Calcium Channels
The primary mechanism of action for the anticonvulsant and analgesic effects of gabapentinoids involves their interaction with the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs).[14][15] This interaction does not directly block the calcium channel pore but rather modulates the trafficking and function of the channel complex.[11][16]
Binding of the gabapentinoid to the α2δ-1 subunit is thought to disrupt the forward trafficking of the α2δ-1 protein from the dorsal root ganglion to the presynaptic terminals in the dorsal horn of the spinal cord.[14] This leads to a reduction in the number of functional calcium channels at the presynaptic membrane.[16] Consequently, there is a decrease in calcium influx upon neuronal depolarization, which in turn reduces the release of excitatory neurotransmitters such as glutamate and substance P.[10][15]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the biological activities of these compounds. Below are summaries of key experimental protocols.
Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model to evaluate the efficacy of anticonvulsant drugs against generalized tonic-clonic seizures.[3][12]
Workflow for the Maximal Electroshock (MES) Seizure Test:
References
- 1. 3-substituted GABA analogs with central nervous system activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models [mdpi.com]
- 3. Relative potency of pregabalin, gabapentin, and morphine in a mouse model of visceral pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel cyclohexanecarboxamides with anticonvulsant effect by activating Nrf2-ARE pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. brieflands.com [brieflands.com]
- 8. neurology.org [neurology.org]
- 9. Mechanisms of the gabapentinoids and α 2 δ ‐1 calcium channel subunit in neuropathic pain - ProQuest [proquest.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gabapentin - Wikipedia [en.wikipedia.org]
- 14. pnas.org [pnas.org]
- 15. Analgesic mechanisms of gabapentinoids and effects in experimental pain models: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis, and preliminary evaluation of gabapentin-pregabalin mutual prodrugs in relieving neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Role of 1,1-Cyclohexanediacetic Acid Monoamide in Gabapentin: A Technical Guide to a Key Process Impurity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gabapentin, a widely prescribed anticonvulsant and analgesic, undergoes a complex manufacturing process where the control of impurities is paramount to ensure its safety and efficacy. Among the potential impurities, 1,1-Cyclohexanediacetic acid monoamide holds a unique position. This technical guide provides an in-depth analysis of this compound, clarifying its primary role as a process-related impurity and a key intermediate in certain synthetic routes of Gabapentin, rather than a degradation product. This document outlines its synthesis, chemical properties, and analytical quantification, offering detailed experimental protocols and validated methodologies for its control.
Introduction
Gabapentin's therapeutic success is underpinned by stringent quality control measures throughout its manufacturing. Regulatory bodies necessitate a thorough understanding and control of any impurities that may arise. This compound, also known as Gabapentin amide, is a notable impurity associated with specific synthetic pathways of Gabapentin.[1] Unlike other impurities that may form due to degradation of the active pharmaceutical ingredient (API) over time, this compound is primarily introduced during the synthesis process itself.[2][3][4] This guide will elucidate the formation, characterization, and analytical control of this critical process-related impurity.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of an impurity is fundamental for the development of effective analytical and control strategies.
| Property | Value | Reference |
| Chemical Name | 2-[1-(2-amino-2-oxoethyl)cyclohexyl]acetic acid | [5] |
| CAS Number | 99189-60-3 | [1][5] |
| Molecular Formula | C10H17NO3 | [1][5] |
| Molecular Weight | 199.25 g/mol | [1][5] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 141-146 °C | [1] |
| Solubility | Sparingly soluble in water; moderately soluble in polar organic solvents like methanol and dimethylformamide. |
Role as a Process-Related Impurity and Synthetic Intermediate
Contrary to some initial assumptions, extensive research and forced degradation studies have consistently shown that the primary degradation pathway for Gabapentin is intramolecular cyclization to form Gabapentin-lactam (2-azaspiro[4.5]decan-3-one). Forced degradation studies of Gabapentin under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) do not indicate the formation of this compound.
Instead, this compound is a well-established intermediate in several key synthetic routes to Gabapentin.[2][3][4] Its presence in the final drug substance is therefore a direct consequence of the manufacturing process, arising from incomplete reaction or inadequate purification.
Synthetic Pathways Leading to this compound Formation
The most common synthetic route that involves this compound as an intermediate starts from 1,1-Cyclohexanediacetic acid. This diacid is first converted to its anhydride, which is then reacted with ammonia to yield the monoamide. The subsequent Hofmann rearrangement of the monoamide leads to the formation of Gabapentin.
Diagram: Synthetic Pathway of Gabapentin via this compound
Caption: Synthetic route to Gabapentin highlighting the formation of this compound.
Experimental Protocols
Synthesis of this compound
This protocol describes a common laboratory-scale synthesis of this compound from 1,1-Cyclohexanediacetic anhydride.
Materials:
-
1,1-Cyclohexanediacetic anhydride
-
Aqueous ammonia (25-35%)
-
Sulfuric acid (30-70%)
-
Acetonitrile
-
Deionized water
Procedure:
-
Amination: Dissolve 1,1-Cyclohexanediacetic anhydride in a suitable organic solvent. Cool the solution to below 20°C. Add aqueous ammonia (5 to 10 molar equivalents) dropwise while maintaining the temperature. Stir the reaction mixture for 2-4 hours.
-
Neutralization and Precipitation: After the reaction is complete, carefully add sulfuric acid to the reaction mixture to neutralize the excess ammonia and precipitate the crude this compound.
-
Filtration and Washing: Filter the precipitated solid and wash with cold deionized water to remove any inorganic salts.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as acetonitrile/water, to obtain pure this compound.
Analytical Method for Quantification: High-Performance Liquid Chromatography (HPLC)
While a specific validated HPLC method solely for 1,1-Cyclohexanediaciacetic acid monoamide is not extensively published, existing validated methods for Gabapentin and its impurities can be utilized and adapted. The following is a representative HPLC method.[6][7][8][9][10]
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of a phosphate buffer (pH adjusted to 2.0-7.0) and a polar organic solvent like acetonitrile or methanol. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm or 215 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled at 25-30 °C |
Method Validation Parameters (Representative Values):
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | Typically in the low ng/mL range |
| Limit of Quantification (LOQ) | Typically in the mid to high ng/mL range |
Diagram: HPLC Analysis Workflow
Caption: A generalized workflow for the HPLC analysis of Gabapentin and its impurities.
Regulatory Perspective and Control Strategy
Regulatory agencies such as the FDA and EMA have stringent requirements for the control of impurities in pharmaceutical products.[11] For process-related impurities like this compound, the control strategy focuses on:
-
Understanding the Formation: A thorough understanding of the synthetic process and the steps where the impurity can be formed or carried over.
-
Process Optimization: Optimizing reaction conditions (temperature, stoichiometry, reaction time) to minimize the formation of the impurity.
-
Effective Purification: Implementing robust purification steps to effectively remove the impurity from the final API.
-
Validated Analytical Methods: Utilizing validated analytical methods to accurately quantify the level of the impurity in each batch.
-
Setting Acceptance Criteria: Establishing appropriate acceptance criteria (limits) for the impurity in the drug substance and drug product, based on safety data and regulatory guidelines (e.g., ICH Q3A/B).
Characterization Data
Detailed spectroscopic characterization is essential for the unequivocal identification of any impurity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The structural confirmation of this compound is achieved through 1H and 13C NMR spectroscopy.
1H NMR (Typical Chemical Shifts, δ in ppm):
-
1.30-1.60 (m, 10H): Protons of the cyclohexane ring.
-
2.20-2.40 (s, 2H): Methylene protons adjacent to the carboxylic acid group.
-
2.40-2.60 (s, 2H): Methylene protons adjacent to the amide group.
-
5.50-7.50 (br s, 2H): Amide protons (-CONH2).
-
11.0-12.0 (br s, 1H): Carboxylic acid proton (-COOH).
13C NMR (Typical Chemical Shifts, δ in ppm):
-
21.0-26.0: CH2 carbons of the cyclohexane ring.
-
34.0-38.0: CH2 carbons of the cyclohexane ring.
-
40.0-45.0: Quaternary carbon of the cyclohexane ring.
-
45.0-50.0: Methylene carbon adjacent to the carboxylic acid group.
-
50.0-55.0: Methylene carbon adjacent to the amide group.
-
170.0-175.0: Amide carbonyl carbon.
-
175.0-180.0: Carboxylic acid carbonyl carbon.
Conclusion
This compound is a critical process-related impurity in the synthesis of Gabapentin, arising from specific manufacturing routes where it serves as a key intermediate. It is not a product of Gabapentin degradation. A thorough understanding of its formation, coupled with robust process controls, effective purification strategies, and validated analytical methods, is essential for ensuring the quality, safety, and efficacy of the final Gabapentin drug product. This technical guide provides the foundational knowledge for researchers, scientists, and drug development professionals to effectively manage this impurity in the lifecycle of Gabapentin.
References
- 1. 1,1-环己烷二乙酸单酰胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US20080097122A1 - Process for the Preparation of Gabapentin - Google Patents [patents.google.com]
- 5. This compound | C10H17NO3 | CID 665664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of a New HPLC Method for the Determination of Gabapentin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and application of a validated HPLC method for the determination of gabapentin and its major degradation impurity in drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. HPLC Method for Analysis of Gabapentin Tablets | SIELC Technologies [sielc.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Gabapentin from 1,1-Cyclohexanediacetic Acid Monoamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of Gabapentin, an anticonvulsant and analgesic drug, from the key intermediate 1,1-cyclohexanediacetic acid monoamide. The primary transformation involves a Hofmann rearrangement, a reliable method for converting amides to primary amines with one less carbon atom.
Overview of the Synthetic Pathway
The synthesis of Gabapentin from this compound is a well-established process in pharmaceutical manufacturing.[1][2] The core of this synthesis is the Hofmann rearrangement of the monoamide.[1][2][3] This reaction can be initiated by various reagents, including sodium hypobromite or sodium hypochlorite, to yield an isocyanate intermediate, which is subsequently hydrolyzed to form Gabapentin.[4][5][6] The overall process can be visualized as a multi-step sequence starting from 1,1-cyclohexanediacetic acid.
Quantitative Data Summary
The efficiency of the Gabapentin synthesis is dependent on the specific reagents and conditions employed in the Hofmann rearrangement and subsequent purification steps. The following table summarizes key quantitative data from various reported procedures.
| Step | Reagent/Method | Yield (%) | Purity (%) | Reference |
| Preparation of Monoamide | Base-catalyzed hydrolysis of diimide | ~80 | >99 | [2] |
| Hofmann Rearrangement (Lactam) | Trichloroisocyanuric acid (TCCA) | 75 | >98 | [7] |
| Hofmann Rearrangement (Lactam) | Sodium dichloroisocyanurate (NaDCC) | 85 | 99 | [7] |
| Precipitation of Gabapentin | Acidification of aqueous solution | 89 | 100 | [5] |
Experimental Protocols
The following protocols provide detailed methodologies for the key steps in the synthesis of Gabapentin from this compound.
Protocol 1: Synthesis of this compound
This protocol describes the preparation of the starting monoamide from its corresponding diimide through base-catalyzed hydrolysis.[2]
Materials:
-
spiro[cyclohexane-1,9′-(3,7-diazabicyclo-[3.3.1]nonane)]-2′,4′,6′,8′-tetraone (diimide)
-
20% Sodium hydroxide solution
-
Concentrated hydrochloric acid
-
Deionized water
Procedure:
-
To a suitable reaction vessel, add the diimide and a 20% solution of sodium hydroxide.
-
Heat the mixture to reflux (approximately 100-105°C) and maintain for 18 hours.
-
Cool the reaction mixture and dilute with deionized water.
-
Further chill the solution to 5-10°C.
-
Adjust the pH of the solution to approximately 4.0 with concentrated hydrochloric acid to precipitate the product.
-
Stir the resulting slurry for 30 minutes.
-
Filter the solid product, wash with deionized water, and dry at 55°C for 1 hour to obtain this compound.
Protocol 2: Hofmann Rearrangement using Sodium Hypobromite
This protocol details the conversion of the monoamide to Gabapentin via a Hofmann rearrangement using an in situ prepared sodium hypobromite solution.[4]
Materials:
-
This compound
-
Sodium hydroxide
-
Bromine
-
Dichloromethane
-
Concentrated hydrochloric acid
-
Deionized water
Procedure:
-
Prepare a solution of sodium hypobromite in situ by adding bromine to an aqueous solution of sodium hydroxide at a low temperature.
-
Separately, prepare a solution of this compound in aqueous sodium hydroxide.
-
Slowly add the monoamide solution to the hypobromite solution with vigorous stirring, maintaining the temperature between -8°C and -5°C.
-
After the addition is complete, maintain the reaction mixture at -8°C to -5°C for 1 hour with stirring.
-
Allow the temperature to rise to room temperature and then further maintain at 35-40°C for 1 hour.
-
Cool the mixture to 15-20°C and adjust the pH to 5.
-
Wash the mixture with dichloromethane.
-
Adjust the pH of the aqueous layer to 2 using concentrated hydrochloric acid and stir for 4 hours to precipitate Gabapentin hydrochloride.
-
Filter the precipitate and dry to obtain crude Gabapentin hydrochloride.
Protocol 3: Hofmann Rearrangement using Sodium Hypochlorite
This protocol outlines the synthesis of Gabapentin using sodium hypochlorite as the oxidizing agent in the Hofmann rearrangement.[5][6]
Materials:
-
This compound
-
Sodium hydroxide (30% solution)
-
Sodium hypochlorite (13% solution)
-
Sodium metabisulfite
-
Deionized water
Procedure:
-
Prepare a solution of this compound in deionized water and a 30% sodium hydroxide solution, maintaining the temperature between 0°C and 25°C.
-
In a separate reactor, charge a 30% sodium hydroxide solution and, while maintaining the temperature below 20-25°C, add a 13% sodium hypochlorite solution under vacuum and with stirring.
-
Cool the hypochlorite solution to approximately -10°C.
-
Slowly add the monoamide solution to the cooled hypochlorite solution, maintaining the temperature at -10°C.
-
After the addition, maintain the reaction mixture at -10°C for an additional two hours.
-
Gradually raise the temperature from -10°C to 20°C over four hours.
-
Maintain the reaction mixture at 20°C for another two hours.
-
Check for any excess oxidizing power and neutralize with sodium metabisulfite if necessary.
-
The resulting solution contains Gabapentin, which can be isolated through acidification and crystallization.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis of Gabapentin from this compound via the Hofmann rearrangement.
References
- 1. Process for the preparation of gabapentin - Eureka | Patsnap [eureka.patsnap.com]
- 2. PROCESS FOR THE PREPARATION OF GABAPENTIN - Patent 3604272 [data.epo.org]
- 3. Gabapentin - Wikipedia [en.wikipedia.org]
- 4. US20080103334A1 - Process For Synthesis Of Gabapentin - Google Patents [patents.google.com]
- 5. WO2005092837A2 - Process for the preparation of gabapentin - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. datapdf.com [datapdf.com]
1,1-Cyclohexanediacetic acid monoamide synthesis protocol from anhydride
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,1-Cyclohexanediacetic acid monoamide is a key chemical intermediate, notably in the synthesis of Gabapentin, an anticonvulsant medication.[1][2][3] This document provides a detailed protocol for the synthesis of this compound from its corresponding anhydride, 1,1-cyclohexanediacetic anhydride. The procedure involves the amination of the anhydride followed by neutralization and purification.
Reaction Scheme
The synthesis proceeds via the ring-opening of 1,1-cyclohexanediacetic anhydride with ammonia.
Caption: Synthesis of this compound.
Experimental Data
The following table summarizes the key quantitative data and physical properties of the synthesized compound.
| Parameter | Value | Reference(s) |
| Reactant | 1,1-Cyclohexanediacetic Anhydride | [4][5] |
| Reagent | Aqueous Ammonia (25-35 wt%) | [4] |
| Reaction Temperature | Below 20°C | [4] |
| Molar Ratio (Ammonia:Anhydride) | 5:1 to 10:1 | [4] |
| Neutralizing Agent | Sulfuric Acid (30-70 wt%) or Hydrochloric Acid | [4][6] |
| Final pH | ~5 (slightly acidic) | [4] |
| Purification Solvent | Aqueous acetonitrile or Ethyl acetate/water | [4][7] |
| Appearance | White to off-white crystalline powder | [1][8] |
| Molecular Formula | C₁₀H₁₇NO₃ | [9][10] |
| Molecular Weight | 199.25 g/mol | [9][10] |
| Melting Point | 141-148°C | [1][11] |
| Purity (Post-Recrystallization) | >99.5% | [7] |
| Yield | 93% | [7] |
Detailed Experimental Protocol
This protocol outlines the synthesis of this compound from 1,1-cyclohexanediacetic anhydride.
Materials:
-
1,1-Cyclohexanediacetic anhydride (CDAAn)
-
Aqueous ammonia (25-35 wt%)
-
Sulfuric acid (30-70 wt%) or concentrated Hydrochloric acid
-
Acetonitrile or Ethyl acetate
-
Deionized water
-
Activated carbon (optional)
Equipment:
-
Jacketed glass reactor or a round-bottom flask with a magnetic stirrer and an ice bath
-
Dropping funnel
-
Thermometer
-
pH meter or pH indicator strips
-
Büchner funnel and flask for vacuum filtration
-
Recrystallization apparatus
-
Drying oven
Procedure:
Step 1: Amination
-
Charge the reactor with aqueous ammonia (5-10 molar equivalents relative to the anhydride).
-
Cool the ammonia solution to below 20°C using a cooling bath.[4]
-
Slowly add 1,1-cyclohexanediacetic anhydride to the cooled ammonia solution while maintaining the temperature below 20°C. The addition is exothermic.[4]
-
After the addition is complete, continue stirring the reaction mixture for 2 to 5 hours at a temperature between 10 and 40°C.[5]
Step 2: Neutralization and Precipitation
-
Cool the reaction mixture to below 30°C.[4]
-
Slowly add an aqueous solution of sulfuric acid (30-70 wt%) or hydrochloric acid to neutralize the excess ammonia and acidify the mixture.[4]
-
Continue the acid addition until a pH of approximately 5 is reached.[4] A white precipitate of crude this compound will form.
-
Stir the resulting slurry for a period to ensure complete precipitation.
Step 3: Filtration and Washing
-
Filter the precipitated solid using a Büchner funnel under vacuum.
-
Wash the filter cake with cold deionized water to remove any remaining salts.
Step 4: Purification by Recrystallization
-
Transfer the crude, wet product to a clean flask.
-
Add aqueous acetonitrile or a mixture of ethyl acetate and water as the recrystallization solvent.[4][7] The typical weight ratio of acetonitrile to the wet crude product is about 2:1.[4]
-
Heat the mixture with stirring until the solid dissolves completely.
-
If the solution is colored, activated carbon can be added, and the mixture is heated for a short period before being filtered hot to remove the carbon.[5]
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified this compound in a vacuum oven.
Experimental Workflow
The following diagram illustrates the workflow for the synthesis protocol.
Caption: Workflow for the synthesis of this compound.
Safety Information
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Aqueous ammonia and its vapors are corrosive and can cause respiratory irritation.
-
Concentrated acids are corrosive and should be handled with care.
-
The amination reaction is exothermic and requires careful temperature control to avoid runaways.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound from 1,1-cyclohexanediacetic anhydride. The described method is robust and can be scaled for larger quantities, providing a high-purity product that is suitable for further use in pharmaceutical synthesis.
References
- 1. 1,1-Cyclohexanediacetic acid mono amide | 99189-60-3 [chemicalbook.com]
- 2. Gabapentin - Wikipedia [en.wikipedia.org]
- 3. PROCESS FOR PREPARING CYCLOHEXANEDIACETIC ACID MONOAMIDE - Patent 1732899 [data.epo.org]
- 4. WO2003002517A1 - Process for the preparation of 1.1-cyclohexane diacetic acid monoamide - Google Patents [patents.google.com]
- 5. CN101417960B - Method for preparing 1,1-cyclohexanediacetic acid mono amide - Google Patents [patents.google.com]
- 6. easycdmo.com [easycdmo.com]
- 7. 1,1-Cyclohexanediacetic acid mono amide synthesis - chemicalbook [chemicalbook.com]
- 8. Page loading... [wap.guidechem.com]
- 9. This compound | C10H17NO3 | CID 665664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. 1,1-Cyclohexanediacetic Acid Mono Amide - High Purity & Best Price, CAS No: 99189-60-3 [jigspharma.com]
Application Notes: Hofmann Rearrangement of 1,1-Cyclohexanediacetic Acid Monoamide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for the Hofmann rearrangement of 1,1-Cyclohexanediacetic acid monoamide. This reaction is a critical step in the synthesis of 1-(aminomethyl)cyclohexaneacetic acid, a key intermediate in the production of Gabapentin, an important pharmaceutical agent. These notes cover the reaction mechanism, experimental procedures, and expected quantitative outcomes, tailored for professionals in chemical research and drug development.
Reaction Overview and Significance
The Hofmann rearrangement is an organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[1][2] The reaction typically proceeds by treating the amide with bromine and a strong base, such as sodium hydroxide, to form an isocyanate intermediate.[3][4] This intermediate is then hydrolyzed to the primary amine, releasing carbon dioxide.[1]
In the context of pharmaceutical synthesis, the Hofmann rearrangement of this compound is a key transformation for producing the core structure of Gabapentin.[1][5] This process demonstrates the utility of the rearrangement in shortening a carbon chain and introducing a primary amine group, a common functional group in active pharmaceutical ingredients.
Overall Reaction:
-
Starting Material: this compound
-
Product: 1-(Aminomethyl)cyclohexaneacetic acid
-
Key Transformation: Conversion of an amide to an amine with the loss of one carbon atom (as CO₂).
Detailed Reaction Mechanism
The reaction proceeds through several distinct steps, initiated by the in-situ formation of sodium hypobromite from bromine and sodium hydroxide.[1][4]
-
N-Bromination: The primary amide is deprotonated by the base, and the resulting anion reacts with bromine to form an N-bromoamide intermediate.[3]
-
Second Deprotonation: The base abstracts the remaining acidic proton from the nitrogen, forming a bromoamide anion.[1]
-
Rearrangement: In the rate-determining step, the bromoamide anion rearranges. The cyclohexylacetic acid group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion simultaneously to form an isocyanate.[1][4]
-
Hydrolysis: The isocyanate intermediate is not isolated but is hydrolyzed by water in the basic solution. Nucleophilic attack by hydroxide on the isocyanate's carbonyl carbon forms a carbamic acid.[1][2]
-
Decarboxylation: The unstable carbamic acid spontaneously loses carbon dioxide to yield the final primary amine product.[1][5]
Caption: Mechanism of the Hofmann Rearrangement.
Application in Gabapentin Synthesis
The primary application of this specific Hofmann rearrangement is in the industrial synthesis of Gabapentin. The reaction efficiently converts the readily available this compound into the key amine intermediate, which is Gabapentin itself or its immediate precursor. This pathway highlights a practical use of classic organic reactions in modern drug manufacturing.
Caption: Synthetic pathway to Gabapentin highlighting the key Hofmann rearrangement step.
Experimental Protocols
This section provides a detailed protocol for performing the Hofmann rearrangement on this compound.
4.1 Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Notes |
| This compound | C₁₀H₁₇NO₃ | 199.25 | Starting material.[6] |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | Reagent grade, pellets or solution. |
| Bromine (Br₂) | Br₂ | 159.81 | Handle in a fume hood with care. |
| Hydrochloric Acid (HCl) | HCl | 36.46 | Concentrated, for pH adjustment. |
| Diethyl Ether (or other organic solvent) | (C₂H₅)₂O | 74.12 | For extraction/washing. |
| Deionized Water | H₂O | 18.02 | For solutions and workup. |
4.2 Protocol
-
Preparation of Sodium Hypobromite Solution: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, prepare a solution of sodium hydroxide in water. Cool the solution to 0-5 °C in an ice bath. Slowly add bromine dropwise to the cold, stirred NaOH solution. The molar ratio should be approximately 4 moles of NaOH to 1.1 moles of Br₂. Maintain the temperature below 10 °C during the addition. This creates the sodium hypobromite reagent in situ.
-
Amide Addition: Dissolve this compound (1 mole equivalent) in a separate, cold solution of aqueous sodium hydroxide.
-
Reaction Execution: Slowly add the amide solution to the freshly prepared, cold sodium hypobromite solution. After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-70 °C) for a specified time (typically 1-2 hours) to complete the rearrangement. Monitor the reaction progress using a suitable technique like TLC or LC-MS.
-
Workup and Isolation: After the reaction is complete, cool the mixture back to room temperature. Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 4-5. The product, 1-(aminomethyl)cyclohexaneacetic acid, is an amino acid and may precipitate at its isoelectric point.
-
Purification: The precipitated solid can be collected by filtration, washed with cold water or a small amount of an organic solvent (like ethanol or acetone) to remove impurities, and then dried under vacuum. Further purification can be achieved by recrystallization if necessary.
Caption: General experimental workflow for the Hofmann rearrangement.
Quantitative Data and Expected Outcomes
The following table summarizes the expected parameters and results for the described protocol. Yields can vary based on the precise reaction conditions and scale.
| Parameter | Value / Range | Notes |
| Reactant Ratios | ||
| Amide : Br₂ : NaOH | 1 : 1.1 : ~6 | Excess base is used to drive the reaction and neutralize acids. |
| Reaction Conditions | ||
| Temperature | 0 °C to 70 °C | Initial cooling is critical, followed by heating to drive the rearrangement. |
| Reaction Time | 1 - 3 hours | Monitor for completion. |
| Expected Outcome | ||
| Theoretical Yield | 78.9% (by mass) | Calculated based on molar masses of C₁₀H₁₇NO₃ to C₈H₁₅NO₂.[6][7] |
| Typical Experimental Yield | 65% - 80% | Hofmann rearrangements can provide good yields.[1] |
| Product Purity (crude) | >90% | Purity can be improved via recrystallization. |
| Product Appearance | White crystalline solid |
Safety Precautions
-
Bromine (Br₂): Is highly toxic, corrosive, and volatile. Always handle liquid bromine in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and heavy-duty chemical-resistant gloves.
-
Sodium Hydroxide (NaOH): Is a strong caustic base. Avoid contact with skin and eyes. The dissolution of NaOH in water is highly exothermic and should be done with cooling.
-
Pressure: The reaction generates carbon dioxide gas, especially during the final decarboxylation and acidification steps. Ensure the reaction vessel is not sealed to avoid pressure buildup.
-
General: Perform all operations in a well-ventilated area or fume hood. Be familiar with the safety data sheets (SDS) for all chemicals used.
References
- 1. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. scribd.com [scribd.com]
- 6. This compound | C10H17NO3 | CID 665664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-(Aminomethyl)cyclohexane-1-carboxylic acid | C8H15NO2 | CID 13984308 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes: The Role of 1,1-Cyclohexanediacetic Acid Monoamide in the Synthesis of Gabapentin
Introduction
1,1-Cyclohexanediacetic acid monoamide is a crucial chemical intermediate, primarily recognized for its role in the synthesis of Gabapentin, a widely used pharmaceutical agent.[1][2] Gabapentin is an anticonvulsant medication prescribed for the treatment of neuropathic pain and partial seizures.[3] The structural integrity and purity of this compound are paramount as they directly influence the yield and quality of the final active pharmaceutical ingredient (API).[4] These notes provide an overview of its application, synthesis, and the subsequent conversion to Gabapentin.
Chemical Properties and Storage
This compound is a white to off-white crystalline solid.[5] It is sparingly soluble in water but shows better solubility in polar organic solvents like methanol and dimethylformamide.[5] For maintaining its stability, it should be stored in a cool, dry place, shielded from direct sunlight and heat.[1]
Synthesis of Gabapentin from this compound
The primary application of this compound in the pharmaceutical industry is as a direct precursor to Gabapentin.[1][6] The conversion is typically achieved through a Hofmann rearrangement reaction.[3][7] This chemical transformation involves the reaction of the monoamide with a reagent like sodium hypobromite, which is prepared in situ.[3] The reaction leads to the formation of a primary amine, resulting in the Gabapentin molecule.
Mechanism of Action of Gabapentin
Gabapentin, though structurally an analog of the neurotransmitter gamma-aminobutyric acid (GABA), does not exert its effects through direct interaction with GABA receptors.[8][9] Instead, its primary mechanism of action involves binding to the α2δ-1 subunit of voltage-gated calcium channels in the central nervous system.[3] This interaction leads to a reduction in the release of excitatory neurotransmitters, such as glutamate, thereby diminishing neuronal hyperexcitability.[3][9] This mode of action is central to its therapeutic effects in managing neuropathic pain and seizures.
Quantitative Data Summary
The following tables summarize quantitative data gathered from various sources regarding the synthesis of this compound and its subsequent conversion to Gabapentin.
Table 1: Synthesis of this compound
| Precursor | Reagents | Reaction Conditions | Yield | Purity | Reference |
| 1,1-Cyclohexanediacetic acid anhydride | Aqueous Ammonia | Temperature below 20°C | High | >99.5% | WO2003002517A1 |
| 3,3-Pentamethylene glutarimide | Sodium Hydroxide, Water | 50°C, 6 hours | 93% | 99.5% | ChemicalBook |
| α,α'-diaminocarbonyl-β,β-pentamethylene glutarimide | Sodium Hydroxide solution | - | High | >95% | Indian Patent 1947/CHE/2007 |
| 1,1-cyclohexanediacetic acid anhydride | Ammonia-isopropanol solution | 0-5°C, then 25-30°C | 105 gm from 100 gm anhydride | - | US20080103334A1 |
Table 2: Synthesis of Gabapentin from this compound
| Reactant | Reagents | Reaction Conditions | Product | Yield | Reference |
| This compound | Sodium hypobromite (in situ) | -5 to -10°C, then 55°C | Gabapentin Hydrochloride | High | US20080103334A1 |
| This compound | Sodium hydroxide, Sodium hypochlorite | 0-25°C | Gabapentin | - | EP 1475366 A1 |
| N-chloro-1,1-cyclohexanediacetic acid monoamide | Sodium hydroxide | 0-5°C | Gabapentin Lactam | 90% | Organic Process Research & Development 2016, 20, 1828-1832 |
| This compound | Trichloroisocyanuric acid, Sodium hydroxide | 0-5°C | Gabapentin Lactam | 75% | Organic Process Research & Development 2016, 20, 1828-1832 |
Experimental Protocols
Protocol 1: Synthesis of this compound from 1,1-Cyclohexanediacetic Acid Anhydride
Objective: To synthesize this compound from its corresponding anhydride.
Materials:
-
1,1-Cyclohexanediacetic acid anhydride
-
Aqueous sodium hydroxide solution
-
Concentrated Hydrochloric acid
-
Chilled water
-
Reaction vessel with stirring and temperature control
Procedure:
-
Prepare a solution of aqueous sodium hydroxide (e.g., 110 g in 200 ml water) in the reaction vessel.
-
Cool the sodium hydroxide solution to below 20°C.
-
Under continuous stirring, slowly add 100 gm of 1,1-Cyclohexanediacetic acid anhydride to the cooled solution, ensuring the temperature is maintained below 5°C.
-
After the addition is complete, maintain the reaction mixture at 0-5°C for 30 minutes.
-
Continue stirring and hold the reaction mass at approximately 0°C for 2 hours.
-
Allow the temperature to rise to 25-30°C and maintain for an additional 2 hours at room temperature.
-
Adjust the pH of the solution to 2-3 using concentrated hydrochloric acid.
-
Cool the reaction mixture to 0°C and stir for 1 hour to facilitate precipitation.
-
Filter the resulting solid mass and wash it with chilled water.
-
Dry the wet cake to obtain this compound.[1]
Protocol 2: Synthesis of Gabapentin via Hofmann Rearrangement
Objective: To synthesize Gabapentin from this compound.
Materials:
-
This compound
-
Sodium hydroxide
-
Bromine
-
Dichloromethane
-
Concentrated Hydrochloric acid
-
Reaction vessel with stirring and temperature control
Procedure:
-
Prepare a solution of sodium hypobromite in situ by adding bromine to a cooled solution of sodium hydroxide.
-
Prepare a solution of this compound in aqueous sodium hydroxide.
-
With vigorous stirring, slowly add the monoamide solution to the sodium hypobromite solution, maintaining the temperature between -8 to -5°C.
-
After the addition, continue stirring at -8 to -5°C for 1 hour.
-
Allow the reaction temperature to rise to room temperature and then further maintain it at 35-40°C for 1 hour.
-
Cool the mixture to 15-20°C.
-
Adjust the pH of the mixture to 5 and wash with dichloromethane.
-
Separate the aqueous layer and further adjust its pH to 2 using concentrated hydrochloric acid.
-
Stir the acidified aqueous layer for 4 hours to induce precipitation of Gabapentin hydrochloride.
-
Filter the precipitate and dry to obtain crude Gabapentin hydrochloride.[1]
Visualizations
Caption: Synthetic pathway from 1,1-Cyclohexanediacetic Acid Anhydride to Gabapentin.
Caption: Mechanism of action of Gabapentin at the presynaptic terminal.
References
- 1. Gabapentin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Gabapentin? [synapse.patsnap.com]
- 4. pnas.org [pnas.org]
- 5. commons.nmu.edu [commons.nmu.edu]
- 6. Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of action of gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmacyfreak.com [pharmacyfreak.com]
- 9. Gabapentin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: Amination of 1,1-Cyclohexanediacetic Acid Monoamide via Hofmann Rearrangement
Audience: Researchers, scientists, and drug development professionals.
Introduction
The amination of 1,1-Cyclohexanediacetic acid monoamide is a critical chemical transformation, primarily utilized as the final step in the synthesis of Gabapentin.[1][2] Gabapentin, chemically known as 2-[1-(Aminomethyl)cyclohexyl]acetic acid, is an anticonvulsant medication widely used for treating neuropathic pain and partial seizures.[1] The most established and industrially applied method for this conversion is the Hofmann rearrangement.[1][2][3] This reaction efficiently converts the primary amide into a primary amine with one less carbon atom, yielding the desired product.[3]
The Hofmann rearrangement involves treating the primary amide with an oxidizing agent, such as bromine or sodium hypobromite in an alkaline solution, to form an isocyanate intermediate.[3][4] This intermediate is then hydrolyzed in situ to the primary amine, releasing carbon dioxide.[3][4] This application note provides a detailed experimental protocol for this procedure, based on established patent literature.
Overall Reaction Pathway
The conversion of this compound to 2-[1-(Aminomethyl)cyclohexyl]acetic acid (Gabapentin) proceeds as follows:
Caption: General workflow for the synthesis of Gabapentin.
Experimental Protocol
This protocol is based on the Hofmann rearrangement of this compound using sodium hypobromite prepared in situ.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| This compound | 199.25 | 494.0 g | 2.48 |
| Sodium Hydroxide (NaOH) | 40.00 | 130.0 g (for NaOBr) | 3.25 |
| Bromine (Br₂) | 159.81 | 233.0 g | 1.46 |
| Water (H₂O) | 18.02 | 1300 mL | - |
| Sodium Hydroxide Solution (for monoamide) | - | As required | - |
| Hydrochloric Acid (HCl), concentrated | 36.46 | As required | - |
| Dichloromethane (CH₂Cl₂) | 84.93 | As required | - |
| Sodium Metabisulfite (Na₂S₂O₅) (optional) | 190.11 | As required | - |
Procedure:
Step 1: Preparation of Sodium Hypobromite Solution
-
In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, prepare a solution of sodium hydroxide by dissolving 130.0 g of NaOH in 1300 mL of water.[5]
-
Cool the sodium hydroxide solution to between -10°C and -5°C using an appropriate cooling bath (e.g., ice-salt or dry ice-acetone).[5]
-
Slowly add 233.0 g of bromine to the cold, stirred sodium hydroxide solution via the addition funnel. Maintain the temperature below -5°C throughout the addition.[5] This in situ preparation yields an aqueous solution of sodium hypobromite.
Step 2: Hofmann Rearrangement Reaction
-
Separately, prepare a solution of 494.0 g of this compound in an aqueous sodium hydroxide solution.[5][6]
-
Cool the freshly prepared sodium hypobromite solution to -10°C.[5]
-
Slowly add the solution of this compound to the vigorously stirred hypobromite solution, ensuring the reaction temperature is maintained at -10°C.[5]
-
After the addition is complete, continue stirring the reaction mixture at -10°C for an additional 2 hours.[5]
-
Gradually allow the temperature to rise to 20°C over a period of 4 hours. Control any potential exotherms carefully.[5]
-
Maintain the reaction mixture at 20°C for another 2 hours to ensure the reaction goes to completion.[5]
Step 3: Work-up and Isolation
-
(Optional) Check for excess oxidizing power using starch-iodide paper. If present, quench by adding a small amount of sodium metabisulfite until the test is negative.[5]
-
Cool the mixture to 15-20°C.[6]
-
Adjust the pH of the mixture to approximately 5 using concentrated hydrochloric acid.[6]
-
Wash the aqueous solution with dichloromethane to remove any non-polar impurities. Discard the organic layer.[6]
-
Further acidify the aqueous layer to a pH of 2 with concentrated hydrochloric acid.[6]
-
Stir the acidified solution for approximately 4 hours to facilitate the precipitation of the product as its hydrochloride salt.[6]
-
Collect the precipitated solid by filtration.
-
Dry the solid to obtain crude Gabapentin hydrochloride.[6] Further purification can be achieved through recrystallization or conversion to the free base.
Reaction Mechanism
The Hofmann rearrangement proceeds through several key steps, initiated by the deprotonation of the amide followed by halogenation and rearrangement to an isocyanate intermediate.
Caption: Key steps in the Hofmann rearrangement mechanism.
Mechanism Steps:
-
The base (sodium hydroxide) deprotonates the primary amide.[3]
-
The resulting anion reacts with bromine (or hypobromite) in an α-substitution to form an N-bromoamide.[3]
-
A second deprotonation by the base forms a bromoamide anion.[3]
-
This anion undergoes rearrangement; the alkyl group (R) migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion simultaneously to form an isocyanate.[3][4]
-
The highly reactive isocyanate is attacked by water (nucleophilic addition) to yield a carbamic acid.[3]
-
The carbamic acid is unstable and spontaneously decarboxylates (loses CO₂) to give the final primary amine product.[3][4]
Alternative Amination Methods
While the Hofmann rearrangement is the most common method for this specific transformation, other named reactions achieve a similar conversion of a carboxylic acid derivative to an amine with one less carbon. These include:
-
Curtius Rearrangement: This reaction involves the thermal or photochemical rearrangement of an acyl azide to an isocyanate.[7][8][9] The acyl azide is typically prepared from a carboxylic acid. The isocyanate intermediate can then be hydrolyzed to the amine.[8]
-
Lossen Rearrangement: This method involves the conversion of a hydroxamic acid or its derivative into an isocyanate, which is then hydrolyzed.[10][11] The reaction is often base-induced or thermal.[10]
-
Schmidt Reaction: In this reaction, a carboxylic acid reacts with hydrazoic acid (HN₃) under acidic conditions to form a protonated azido ketone, which rearranges to a protonated isocyanate, ultimately yielding an amine after hydrolysis and decarboxylation.[12][13]
For the industrial synthesis of Gabapentin, the Hofmann rearrangement is generally preferred due to factors such as reagent availability, cost, and well-established process conditions.
References
- 1. Gabapentin - Wikipedia [en.wikipedia.org]
- 2. Process for the preparation of gabapentin - Eureka | Patsnap [eureka.patsnap.com]
- 3. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 4. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. WO2005092837A2 - Process for the preparation of gabapentin - Google Patents [patents.google.com]
- 6. US20080103334A1 - Process For Synthesis Of Gabapentin - Google Patents [patents.google.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Lossen rearrangement - Wikipedia [en.wikipedia.org]
- 12. Schmidt reaction - Wikipedia [en.wikipedia.org]
- 13. Schmidt Reaction [organic-chemistry.org]
Application Notes and Protocols: 1,1-Cyclohexanediacetic Acid Monoamide in API Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Cyclohexanediacetic acid monoamide is a crucial chemical intermediate primarily utilized in the synthesis of Gabapentin, an active pharmaceutical ingredient (API) widely used for its anticonvulsant and analgesic properties.[1][2] This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound in the development of Gabapentin.
Chemical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | References |
| Molecular Formula | C₁₀H₁₇NO₃ | [3] |
| Molecular Weight | 199.25 g/mol | [3] |
| CAS Number | 99189-60-3 | [3] |
| Appearance | White crystalline powder | [4][5] |
| Melting Point | 141-148 °C | [4][6] |
| Solubility | Slightly soluble in water; soluble in ethanol. | [4][5] |
| Purity | Typically ≥ 98% | [4] |
Application in Gabapentin Synthesis
This compound serves as a key precursor in the synthesis of Gabapentin. The overall synthetic pathway involves the conversion of this monoamide to Gabapentin, most notably through a Hofmann rearrangement.[1][7][8] The purity and yield of this compound directly impact the quality and efficiency of the final Gabapentin API production.
A generalized workflow for the synthesis of Gabapentin from 1,1-Cyclohexanediacetic acid is illustrated below.
Caption: Synthetic workflow from 1,1-Cyclohexanediacetic Acid to Gabapentin.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are derived from established synthesis routes.[9][10]
Protocol 1: Synthesis of this compound from 3,3-Pentamethylene Glutarimide
This protocol outlines the synthesis of this compound via the hydrolysis of 3,3-Pentamethylene glutarimide.[9]
Materials:
-
3,3-Pentamethylene glutarimide (lactimide)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Concentrated hydrochloric acid (HCl, 36%)
-
Ethyl acetate
-
Reaction vessel with stirring and temperature control
-
Filtration apparatus
Procedure:
-
Prepare a lye solution by dissolving 60 g of sodium hydroxide in 500 g of deionized water in a suitable reaction vessel.
-
Add 181 g of 3,3-Pentamethylene glutarimide to the lye solution with stirring.
-
Slowly heat the mixture to 50°C and maintain this temperature while stirring for 6 hours.
-
After the reaction is complete, cool the mixture to 10°C.
-
Slowly add 150 g of 36% concentrated hydrochloric acid dropwise to adjust the pH to 1-2.
-
Continue stirring for 2 hours, then cool the mixture to 5°C to facilitate the precipitation of the solid product.
-
Collect the precipitate by suction filtration and wash the filter cake with cold deionized water.
-
The crude product can be recrystallized from a mixture of ethyl acetate and water to yield pure this compound.
Expected Yield and Purity:
| Parameter | Value | Reference |
|---|---|---|
| Yield | 93% | [9] |
| Purity | 99.5% |[9] |
Protocol 2: Synthesis of Gabapentin from this compound via Hofmann Rearrangement
This protocol describes the conversion of this compound to Gabapentin. The process involves a Hofmann rearrangement, followed by acidification and purification steps.[7]
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Sodium hypochlorite (NaOCl) solution
-
Hydrochloric acid (HCl)
-
Strong cationic ion-exchange resin
-
Demineralized water
-
Reaction vessel with stirring and temperature control
-
Filtration and extraction apparatus
Procedure:
-
Prepare a solution of sodium hydroxide and sodium hypochlorite in a reaction vessel.
-
A solution containing this compound is added to the sodium hydroxide/sodium hypochlorite mixture. The reaction is typically exothermic and may require cooling to maintain the desired temperature.
-
After the Hofmann rearrangement is complete, the reaction mixture is acidified with hydrochloric acid.
-
The resulting aqueous solution of Gabapentin hydrochloride is then purified. This can be achieved by passing the solution through a strong cationic ion-exchange resin.
-
The purified Gabapentin is then recrystallized to obtain the final product.
Process Parameters:
| Parameter | Condition | Reference |
|---|
| Precipitation Temperature | Below 60°C (preferably around 50°C) |[7] |
The logical flow for the synthesis of this compound is depicted in the diagram below.
References
- 1. Gabapentin - Wikipedia [en.wikipedia.org]
- 2. 1,1-Cyclohexanediacetic acid mono amide | 99189-60-3 [chemicalbook.com]
- 3. This compound | C10H17NO3 | CID 665664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jigspharma.com [jigspharma.com]
- 5. Page loading... [guidechem.com]
- 6. 1,1-Cyclohexanediacetic acid mono amide | CAS#:99189-60-3 | Chemsrc [chemsrc.com]
- 7. US20080097122A1 - Process for the Preparation of Gabapentin - Google Patents [patents.google.com]
- 8. Process for the preparation of gabapentin - Eureka | Patsnap [eureka.patsnap.com]
- 9. 1,1-Cyclohexanediacetic acid mono amide synthesis - chemicalbook [chemicalbook.com]
- 10. PROCESS FOR THE PREPARATION OF GABAPENTIN - Patent 3604272 [data.epo.org]
Application Notes and Protocols: Laboratory-Scale Synthesis of 1,1-Cyclohexanediacetic Acid Monoamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the laboratory-scale synthesis of 1,1-Cyclohexanediacetic acid monoamide, a key intermediate in the production of the anticonvulsant drug Gabapentin.[1][2] The synthesis is achieved through the ammonolysis of 1,1-Cyclohexanediacetic anhydride. This document outlines the necessary reagents, equipment, step-by-step procedure, and purification methods. Additionally, it includes a summary of the compound's physicochemical properties and a workflow diagram for the synthesis process.
Introduction
This compound is a crucial building block in the pharmaceutical industry, primarily recognized for its role as a direct precursor to Gabapentin.[1][3][4] Gabapentin is a widely prescribed medication for the treatment of neuropathic pain and partial seizures.[2] The efficient and high-purity synthesis of the monoamide intermediate is therefore of significant interest to researchers and professionals involved in drug development and organic synthesis. The most common and effective laboratory-scale synthesis route involves the controlled reaction of 1,1-Cyclohexanediacetic anhydride with aqueous ammonia, followed by neutralization to precipitate the desired product.[5][6][7]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its characterization and handling in a laboratory setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₁₀H₁₇NO₃ | [8][9] |
| Molecular Weight | 199.25 g/mol | [3][8] |
| Appearance | White to off-white crystalline solid/powder | [1][10] |
| Melting Point | 141-146 °C | [1][11] |
| Purity | ≥ 98% | [9] |
| Solubility | Slightly soluble in water, soluble in ethanol. Moderately soluble in polar organic solvents like methanol and dimethylformamide. | [9][10] |
| Storage | Store in a cool, dry place away from heat and direct sunlight. | [9] |
Experimental Protocol
This protocol details the synthesis of this compound from 1,1-Cyclohexanediacetic anhydride.
Materials and Reagents:
| Reagent | Grade |
| 1,1-Cyclohexanediacetic anhydride | Reagent Grade |
| Aqueous ammonia (25-35% solution) | Analytical Grade |
| Sulfuric acid (30-70% solution) | Analytical Grade |
| Acetonitrile | HPLC Grade |
| Deionized water | |
| Ethanol or Ethyl acetate | Reagent Grade |
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Büchner funnel and flask
-
Vacuum pump
-
Beakers and other standard laboratory glassware
-
pH meter or pH paper
Procedure:
-
Ammonolysis Reaction:
-
Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer in an ice bath.
-
Charge the flask with a concentrated aqueous ammonia solution (25-35%). The molar ratio of ammonia to 1,1-Cyclohexanediacetic anhydride should be between 5:1 and 10:1.[6][7]
-
Cool the ammonia solution to below 20°C, ideally between 0-5°C, using the ice bath.[6][10]
-
Slowly add 1,1-Cyclohexanediacetic anhydride to the cooled ammonia solution via the dropping funnel while stirring vigorously. Maintain the temperature of the reaction mixture below 20°C throughout the addition.[6][7]
-
After the addition is complete, continue stirring the mixture for 2 to 5 hours while maintaining the temperature below 20°C.[5]
-
-
Neutralization and Precipitation:
-
After the reaction is complete, slowly add an aqueous solution of sulfuric acid (30-70%) to the reaction mixture to neutralize the excess ammonia.[6][7]
-
Continue the addition of sulfuric acid until the solution becomes slightly acidic. This will cause the crude this compound to precipitate out of the solution.[6]
-
Monitor the pH of the solution during neutralization.
-
-
Isolation of Crude Product:
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold deionized water to remove any remaining salts.
-
-
Purification by Recrystallization:
-
The crude product can be purified by recrystallization from a suitable solvent such as aqueous acetonitrile, ethanol, or ethyl acetate to achieve high chemical purity.[6][10]
-
Dissolve the crude product in a minimum amount of the chosen hot solvent.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified this compound under vacuum to a constant weight.
-
Synthesis Workflow
The following diagram illustrates the key steps in the laboratory-scale synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Pathway to Gabapentin
This compound is a stable intermediate that can be converted to Gabapentin through a Hofmann rearrangement. The diagram below shows the logical relationship of the monoamide in the synthesis of Gabapentin.
Caption: Role of the monoamide as an intermediate for Gabapentin synthesis.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Aqueous ammonia and sulfuric acid are corrosive. Handle with care.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.
Conclusion
This protocol provides a reliable and reproducible method for the laboratory-scale synthesis of high-purity this compound. The detailed steps and clear workflow are intended to assist researchers and drug development professionals in the efficient production of this important pharmaceutical intermediate. The successful synthesis of this compound is a critical step in the overall synthesis of Gabapentin.
References
- 1. 1,1-Cyclohexanediacetic acid mono amide | 99189-60-3 [chemicalbook.com]
- 2. Gabapentin - Wikipedia [en.wikipedia.org]
- 3. 1 1 Cyclohexanediacetic Acid Monoamide - Application: Pharmaceutical - Application: Pharmaceutical at Best Price in Ankleshwar | Cartel International [tradeindia.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. CN101417960B - Method for preparing 1,1-cyclohexanediacetic acid mono amide - Google Patents [patents.google.com]
- 6. WO2003002517A1 - Process for the preparation of 1.1-cyclohexane diacetic acid monoamide - Google Patents [patents.google.com]
- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 8. This compound | C10H17NO3 | CID 665664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1,1-Cyclohexanediacetic Acid Mono Amide - High Purity & Best Price, CAS No: 99189-60-3 [jigspharma.com]
- 10. Page loading... [guidechem.com]
- 11. 1,1-Cyclohexanediacetic acid mono amide | CAS#:99189-60-3 | Chemsrc [chemsrc.com]
Application Notes and Protocols: Monitoring the Synthesis of 1,1-Cyclohexanediacetic Acid Monoamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for monitoring the reaction progress of the synthesis of 1,1-Cyclohexanediacetic acid monoamide, a key intermediate in the production of various active pharmaceutical ingredients (APIs), including Gabapentin.[1][2] The following application notes describe methodologies for qualitative and quantitative analysis of the reaction mixture using Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Adherence to these protocols will enable researchers to effectively track the consumption of starting materials and the formation of the product, thereby optimizing reaction conditions and ensuring product quality.
Introduction
The synthesis of this compound is a critical step in the manufacturing of several pharmaceuticals. Accurate monitoring of this amide formation reaction is essential for maximizing yield, minimizing impurities, and ensuring process consistency. This document outlines three common analytical techniques to monitor the reaction progress effectively.
Reaction Scheme
The synthesis of this compound can be achieved through various synthetic routes. A common method involves the amination of 1,1-Cyclohexanediacetic anhydride with ammonia.[3]
Diagram of the general reaction:
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocols
Qualitative Monitoring by Thin Layer Chromatography (TLC)
TLC is a rapid and cost-effective method for qualitatively monitoring the progress of a reaction by observing the disappearance of starting materials and the appearance of the product.
Materials:
-
TLC plates (e.g., silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Mobile phase (e.g., Ethyl acetate/Hexane mixture, a starting point could be 70:30 v/v)
-
Visualization agent (e.g., UV lamp, iodine chamber, or potassium permanganate stain)
Protocol:
-
Prepare the Developing Chamber: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber with solvent vapors and cover it.
-
Spot the TLC Plate: Using a pencil, lightly draw a baseline about 1 cm from the bottom of the TLC plate. With a capillary tube, spot the reaction mixture on the baseline. It is also advisable to spot the starting material and a co-spot (starting material and reaction mixture in the same spot) for better comparison.
-
Develop the Plate: Place the spotted TLC plate into the developing chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to ascend the plate by capillary action.
-
Visualize the Plate: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp or by using an appropriate staining agent. The starting material and the product should have different Rf values, allowing for a visual assessment of the reaction's progress.
Workflow for TLC Monitoring:
Caption: Step-by-step workflow for TLC analysis of the reaction.
Quantitative Monitoring by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the quantitative analysis of the reaction mixture, providing accurate data on the concentration of reactants and products over time.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | A standard HPLC system with a UV detector. |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution may be necessary for optimal separation. |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | Ambient or controlled at a specific temperature (e.g., 30 °C). |
| Detection | UV detection at a wavelength where both the starting material and product have reasonable absorbance (e.g., 210 nm). |
| Injection Volume | 10-20 µL. |
Protocol:
-
Sample Preparation: At various time points during the reaction, withdraw a small aliquot of the reaction mixture. Quench the reaction if necessary (e.g., by rapid cooling or addition of a quenching agent). Dilute the aliquot with a suitable solvent (e.g., the mobile phase) to a concentration within the linear range of the detector.
-
Calibration: Prepare standard solutions of the starting material and the product of known concentrations. Inject these standards into the HPLC system to generate a calibration curve (peak area vs. concentration).
-
Analysis: Inject the prepared samples from the reaction mixture into the HPLC system.
-
Data Processing: Integrate the peak areas of the starting material and the product in the chromatograms of the reaction samples. Use the calibration curves to determine the concentration of each component at different time points. The percent conversion can be calculated using the following formula:
% Conversion = [ (Initial concentration of starting material - Concentration of starting material at time t) / Initial concentration of starting material ] * 100
Logical Flow for HPLC Method Development:
Caption: Key steps in developing a robust HPLC monitoring method.
In-situ Monitoring by Nuclear Magnetic Resonance (NMR) Spectroscopy
In-situ NMR spectroscopy allows for real-time monitoring of the reaction without the need for sample workup, providing detailed kinetic and mechanistic information.
Instrumentation and Parameters:
| Parameter | Recommended Setting |
| NMR Spectrometer | A standard NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe. |
| Solvent | A deuterated solvent in which all reactants and products are soluble. |
| Internal Standard | A non-reactive compound with a known concentration and a simple spectrum that does not overlap with the signals of interest (e.g., tetramethylsilane - TMS). |
| Acquisition | A series of 1D ¹H NMR spectra are acquired at regular intervals throughout the reaction. |
Protocol:
-
Reaction Setup: The reaction is set up directly in an NMR tube using a deuterated solvent. The internal standard is added at a known concentration.
-
Data Acquisition: The NMR tube is placed in the spectrometer, and spectra are acquired at set time intervals.
-
Data Analysis: The progress of the reaction is monitored by observing the decrease in the integral of a characteristic peak of the starting material and the increase in the integral of a characteristic peak of the product. The concentration of each species can be calculated relative to the integral of the internal standard.
Data Presentation
The quantitative data obtained from HPLC or NMR analysis can be summarized in a table to track the reaction progress over time.
Table 1: Representative Reaction Progress Data
| Time (minutes) | Concentration of Starting Material (M) | Concentration of Product (M) | Percent Conversion (%) |
| 0 | 1.00 | 0.00 | 0 |
| 30 | 0.75 | 0.25 | 25 |
| 60 | 0.52 | 0.48 | 48 |
| 90 | 0.33 | 0.67 | 67 |
| 120 | 0.18 | 0.82 | 82 |
| 180 | 0.05 | 0.95 | 95 |
| 240 | < 0.01 | > 0.99 | > 99 |
Note: The data presented in this table is representative and will vary depending on the specific reaction conditions.
Conclusion
The protocols outlined in these application notes provide robust and reliable methods for monitoring the synthesis of this compound. The choice of method will depend on the specific requirements of the study, with TLC being suitable for rapid qualitative checks, HPLC for accurate quantitative analysis, and in-situ NMR for detailed mechanistic and kinetic studies. Proper implementation of these monitoring techniques is crucial for the efficient development and production of high-quality pharmaceutical intermediates.
References
- 1. researchgate.net [researchgate.net]
- 2. 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2003002517A1 - Process for the preparation of 1.1-cyclohexane diacetic acid monoamide - Google Patents [patents.google.com]
Application Notes and Protocols for the Quality Control of 1,1-Cyclohexanediacetic Acid Monoamide
Introduction
1,1-Cyclohexanediacetic acid monoamide (CDA Monoamide), a key intermediate and a potential impurity in the synthesis of the anticonvulsant drug Gabapentin, requires stringent quality control to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[1] These application notes provide detailed analytical methods for the quality control of this compound, targeting researchers, scientists, and drug development professionals. The protocols herein describe methods for identification, assay, and impurity determination.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Name | 2-[1-(2-amino-2-oxoethyl)cyclohexyl]acetic acid | [2][3] |
| Synonyms | Gabapentin Amide, 3,3-Pentamethyleneglutaramic acid | [4] |
| CAS Number | 99189-60-3 | [2][5] |
| Molecular Formula | C10H17NO3 | [2][5] |
| Molecular Weight | 199.25 g/mol | [3][5] |
| Appearance | White crystalline powder | [1][6] |
| Melting Point | 141-148 °C | [1][6] |
| Solubility | Slightly soluble in water, soluble in ethanol | [6] |
Identification by FTIR
Protocol:
Objective: To confirm the identity of this compound using Fourier Transform Infrared (FTIR) spectroscopy.
Apparatus:
-
FTIR Spectrometer
-
Agate mortar and pestle
-
Potassium Bromide (KBr), spectroscopic grade
Procedure:
-
Triturate 1-2 mg of the this compound sample with approximately 200 mg of dry KBr in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Record the infrared spectrum from 4000 cm⁻¹ to 400 cm⁻¹.
-
The spectrum obtained should be concordant with the reference spectrum of this compound.
Interpretation: The IR spectrum should exhibit characteristic absorption bands corresponding to the functional groups present in the molecule, including:
-
O-H stretch (carboxylic acid): ~3300-2500 cm⁻¹ (broad)
-
N-H stretch (amide): ~3400-3200 cm⁻¹
-
C=O stretch (carboxylic acid and amide): ~1700 cm⁻¹ and ~1650 cm⁻¹ respectively
-
C-H stretch (aliphatic): ~2950-2850 cm⁻¹
Assay by UV-Visible Spectrophotometry
An accurate and sensitive spectrophotometric method has been developed for the determination of this compound. This method is based on the reaction of the carboxylic acid group with a mixture of potassium iodate (KIO₃) and potassium iodide (KI) to form a yellow-colored product, which is measured at 346 nm.[4]
Experimental Protocol:
Apparatus:
-
UV-Visible Spectrophotometer
-
1 cm matched quartz cells
-
Volumetric flasks
-
Pipettes
Reagents:
-
This compound reference standard
-
Potassium Iodate (KIO₃)
-
Potassium Iodide (KI)
-
Double distilled water
Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in double distilled water to obtain a known concentration.
-
Potassium Iodate Solution (2555 µg/mL): Prepare by dissolving the appropriate amount of KIO₃ in double distilled water.
-
Potassium Iodide Solution (4980 µg/mL): Prepare by dissolving the appropriate amount of KI in double distilled water.
Procedure:
-
Into a series of volumetric flasks, pipette varying aliquots of the standard stock solution to prepare a series of concentrations ranging from 14.14–42.42 µg/mL.[4]
-
To each flask, add 1.0 mL of the KIO₃ solution and 3.5 mL of the KI solution.[4]
-
Dilute to the mark with double distilled water and mix well.
-
Measure the absorbance of the resulting yellow-colored solution at 346 nm against a reagent blank prepared in the same manner without the analyte.[4]
-
Prepare the test sample solution in the same manner and measure its absorbance.
-
Calculate the concentration of this compound in the sample using the calibration curve.
Method Validation Summary:
| Parameter | Result |
| Wavelength (λmax) | 346 nm[4] |
| Linearity Range | 14.14–42.42 µg/mL[4] |
| Correlation Coefficient (r²) | > 0.999[4] |
| Limit of Detection (LOD) | Calculated as 3.3 × S/b[4] |
| Limit of Quantitation (LOQ) | Calculated as 10 × S/b[4] |
S = standard deviation of the response, b = slope of the calibration curve
Purity and Impurity Determination by High-Performance Liquid Chromatography (HPLC) - Proposed Method
While a specific validated HPLC method for this compound is not publicly available, a general method can be proposed based on the analysis of Gabapentin and its related compounds.[7] This method would require full validation as per ICH guidelines.
Experimental Protocol:
Apparatus:
-
HPLC system with a UV detector
-
Data acquisition and processing software
-
Analytical balance
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
Chromatographic Conditions:
| Parameter | Proposed Condition |
| Column | L1 packing (e.g., C18), 4.6 mm x 25 cm |
| Mobile Phase | To be optimized (e.g., a gradient of buffer and acetonitrile) |
| Flow Rate | 1.0 mL/min |
| Detector Wavelength | 215 nm[7] |
| Injection Volume | 20 µL |
| Column Temperature | 40 °C[7] |
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase and degas it before use.
-
Standard Preparation: Accurately weigh a suitable amount of this compound reference standard, dissolve in diluent, and dilute to a known concentration.
-
Sample Preparation: Accurately weigh a suitable amount of the test sample, dissolve in diluent, and dilute to the same nominal concentration as the standard. Filter the solution through a 0.45 µm filter before injection.
-
System Suitability: Inject the standard solution multiple times and check for system suitability parameters such as theoretical plates, tailing factor, and relative standard deviation (RSD) of peak areas.
-
Analysis: Inject the standard and sample solutions into the chromatograph.
-
Calculation: Calculate the purity of the sample by comparing the peak area of the main peak in the sample chromatogram to that of the standard. Determine the percentage of any impurities by area normalization or against a qualified impurity standard.
Assay by Gas Chromatography (GC) - Proposed Method
Some suppliers specify the assay of this compound by Gas Chromatography (GC).[8] A general protocol is proposed below, which would require derivatization to increase the volatility of the analyte.
Experimental Protocol:
Apparatus:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Data acquisition and processing software
-
Analytical balance
-
Vials and syringes
Chromatographic Conditions:
| Parameter | Proposed Condition |
| Column | Capillary column suitable for polar compounds (e.g., DB-5 or equivalent) |
| Carrier Gas | Helium or Nitrogen |
| Inlet Temperature | 250 °C |
| Detector Temperature | 300 °C |
| Oven Program | To be optimized (e.g., start at 100°C, ramp to 280°C) |
| Injection Mode | Split/Splitless |
Procedure:
-
Derivatization: The carboxylic acid and amide groups may require derivatization (e.g., silylation with BSTFA) to improve volatility and peak shape.
-
Standard Preparation: Accurately weigh the reference standard, perform the derivatization procedure, and dissolve in a suitable solvent to a known concentration.
-
Sample Preparation: Accurately weigh the test sample, perform the same derivatization procedure, and dissolve in the same solvent to the same nominal concentration.
-
Analysis: Inject the standard and sample solutions into the GC.
-
Calculation: Calculate the assay value by comparing the peak area of the analyte in the sample to that in the standard.
The analytical methods outlined provide a framework for the comprehensive quality control of this compound. The validated spectrophotometric method offers a simple and accurate means for assay determination. For purity and related substance analysis, HPLC is the recommended technique, though the proposed method requires validation. GC can also be employed for assay determination, likely requiring a derivatization step. Adherence to these or similarly validated protocols is essential for ensuring the quality of this important pharmaceutical intermediate.
References
- 1. 1,1-Cyclohexanediacetic acid mono amide | 99189-60-3 [chemicalbook.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. This compound | C10H17NO3 | CID 665664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1,1-Cyclohexanediacetic acid mono amide synthesis - chemicalbook [chemicalbook.com]
- 6. 1,1-Cyclohexanediacetic Acid Mono Amide - High Purity & Best Price, CAS No: 99189-60-3 [jigspharma.com]
- 7. Gabapentin [drugfuture.com]
- 8. Cyclohexanediacetic Acid Monoamide Manufacturer, Supplier from Morbi [neochempharma.in]
Application Notes and Protocols for the Industrial Preparation of 1,1-Cyclohexanediacetic Acid Monoamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the industrial-scale synthesis of 1,1-Cyclohexanediacetic acid monoamide, a key intermediate in the production of the anticonvulsant drug Gabapentin.[1] This document details various synthetic methodologies, presents comparative quantitative data, and offers detailed experimental protocols.
Overview of Synthetic Methodologies
The industrial preparation of this compound (CDMA) is primarily achieved through three main synthetic routes. The selection of a particular method often depends on factors such as raw material cost, desired purity, and process scalability.
The most common and well-documented method is the amination of 1,1-Cyclohexanediacetic anhydride . This process involves the reaction of the anhydride with an ammonia source, followed by neutralization to precipitate the desired monoamide.[2] Variations of this method utilize different ammonia sources, solvents, and reaction conditions.
A second approach involves the hydrolysis of a glutarimide intermediate . Specifically, α,α'-diaminocarbonyl-β,β-pentamethylene glutarimide can be subjected to basic hydrolysis to yield the monoamide.[3]
A third route begins with more basic starting materials, cyclohexanone and cyanoacetamide , which undergo a series of reactions including condensation, hydrolysis, and decarboxylation to form an imide intermediate that is subsequently hydrolyzed to the final product.[4][5][6]
Comparative Analysis of Synthetic Routes
The following tables summarize quantitative data from various reported industrial preparation methods for this compound, allowing for a direct comparison of their efficiencies and resulting product quality.
Table 1: Synthesis via Amination of 1,1-Cyclohexanediacetic Anhydride
| Parameter | Method A | Method B | Method C |
| Ammonia Source | 25-35 wt% aq. NH₃ | 12-14% NH₃ in IPA | Ammonium Carbonate |
| Solvent | Water | Isopropyl Alcohol (IPA) | Toluene |
| Temperature | < 20°C | < 5°C | 70°C |
| Reaction Time | Not Specified | 1 hour | 6-8 hours |
| Yield | High (not specified) | ~95% | Not Specified |
| Purity | > 99.5% | Not Specified | Not Specified |
| Reference | [2] | [7] | [7] |
Table 2: Synthesis via Hydrolysis of Glutarimide Intermediate
| Parameter | Method D |
| Starting Material | 3,3-Pentamethylene glutarimide |
| Reagents | Sodium Hydroxide, Water |
| Temperature | 50°C |
| Reaction Time | 6 hours |
| Yield | 93% |
| Purity | 99.5% |
| Reference | [8] |
Table 3: Synthesis from Cyclohexanone and Cyanoacetamide
| Parameter | Method E |
| Key Intermediates | 2-cyclohexylidene-2-cyanoacetamide, 2,4-dioxo-3-azaspiro[9][9]undecane |
| Final Hydrolysis Reagent | 10% Sodium Hydroxide |
| Temperature | Reflux |
| Reaction Time | 1 hour |
| Yield | Not Specified |
| Purity | Not Specified |
| Reference | [6] |
Experimental Protocols
The following are detailed protocols for the industrial preparation of this compound based on the methodologies described in the literature.
Protocol 1: Amination of 1,1-Cyclohexanediacetic Anhydride with Aqueous Ammonia
This protocol is adapted from a patented industrial process.[2]
Materials:
-
1,1-Cyclohexanediacetic anhydride
-
28% Aqueous ammonia solution
-
Demineralized water
-
Toluene
-
Sulfuric acid (e.g., 50%)
-
Acetonitrile
Procedure:
-
Anhydride Preparation (Optional): If starting from 1,1-Cyclohexanediacetic acid, charge the diacid and toluene into a reactor. Heat to approximately 80°C and add acetic anhydride. Maintain the temperature during the addition. After the reaction is complete, distill off the acetic acid and toluene under vacuum.
-
Ammonolysis: In a separate reactor, prepare an aqueous ammonia solution (e.g., by diluting a 28% solution). Cool the ammonia solution to 10-25°C.
-
Slowly add the molten 1,1-Cyclohexanediacetic anhydride from the previous step to the cooled ammonia solution, ensuring the temperature is maintained below 20°C. The pH should be monitored and kept above 8.
-
After the addition is complete, stir the biphasic solution for approximately 20 minutes. Allow the layers to separate and remove the lower aqueous phase.
-
Neutralization and Precipitation: To the aqueous phase, slowly add sulfuric acid with cooling to maintain a controlled temperature. Continue the addition until a slightly acidic pH is achieved, which will cause the precipitation of the crude this compound.
-
Isolation of Crude Product: Filter the precipitated solid and wash it with demineralized water.
-
Purification: Recrystallize the crude product from aqueous acetonitrile to obtain the final product with a purity greater than 99.5%.
-
Dry the purified product under vacuum.
Protocol 2: Hydrolysis of 3,3-Pentamethylene glutarimide
This protocol is based on a described synthesis route yielding high purity product.[8]
Materials:
-
3,3-Pentamethylene glutarimide
-
Sodium hydroxide
-
Water
-
Concentrated hydrochloric acid (36%)
-
Ethyl acetate
Procedure:
-
Hydrolysis: Prepare a solution of sodium hydroxide in water. To this lye solution, add 3,3-Pentamethylene glutarimide.
-
Slowly raise the temperature of the reaction mixture to 50°C and maintain it with stirring for 6 hours.
-
Acidification and Precipitation: Cool the reaction mixture to 10°C. Slowly add concentrated hydrochloric acid dropwise to adjust the pH to 1-2.
-
Stir the mixture for 2 hours, then cool to 5°C to complete the precipitation of the crude product.
-
Isolation of Crude Product: Filter the solid and wash the filter cake with cold water to obtain the crude this compound.
-
Purification: Recrystallize the crude product using a mixture of ethyl acetate and water to yield the pure product.
-
Dry the purified product. This method has been reported to produce a yield of 93% with a purity of 99.5%.[8]
Visualized Workflows and Signaling Pathways
The following diagrams illustrate the synthetic workflows and the relevant biological signaling pathway for the application of this compound as a precursor to Gabapentin.
Synthetic Workflow: Amination of Anhydride
Caption: Synthetic workflow for the amination of 1,1-Cyclohexanediacetic anhydride.
Synthetic Workflow: Hydrolysis of Glutarimide
References
- 1. EP1732899A2 - Process for preparing cyclohexanediacetic acid monoamide - Google Patents [patents.google.com]
- 2. WO2003002517A1 - Process for the preparation of 1.1-cyclohexane diacetic acid monoamide - Google Patents [patents.google.com]
- 3. allindianpatents.com [allindianpatents.com]
- 4. 99189-60-3|1,1-Cyclohexanediacetic acid mono amide|Kaimosi BioChem Tech Co., Ltd [kaimosi.com]
- 5. Process For Preparing Cyclohexanediacetic Acid Monoamide [quickcompany.in]
- 6. PROCESS FOR PREPARING CYCLOHEXANEDIACETIC ACID MONOAMIDE - Patent 1732899 [data.epo.org]
- 7. easycdmo.com [easycdmo.com]
- 8. 1,1-Cyclohexanediacetic acid mono amide synthesis - chemicalbook [chemicalbook.com]
- 9. pnas.org [pnas.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,1-Cyclohexanediacetic Acid Monoamide
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,1-Cyclohexanediacetic acid monoamide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Overall Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Incorrect molar ratios of reactants. - Formation of byproducts (e.g., dicarboxamide or unreacted starting material). - Loss of product during workup or purification. | - Monitor the reaction progress using techniques like TLC or HPLC to ensure completion. - Strictly control the reaction temperature. For the amination of 1,1-Cyclohexanediacetic anhydride, the temperature should be kept below 20°C.[1][2] For the hydrolysis of lactimide, a temperature of 50°C is recommended. - Optimize the molar ratio of reactants. For the amination of the anhydride, a molar ratio of aqueous ammonia to the anhydride of 5 to 10 is suggested.[1][2] - Adjust reaction conditions to minimize side reactions. Low temperatures during amination favor monoamide formation. - Ensure proper pH for precipitation during neutralization. A slightly acidic solution is recommended.[1] - Use appropriate solvents for extraction and recrystallization to minimize product loss. Ethanol or ethyl acetate are suitable for recrystallization.[3] |
| Formation of Impurities | - Presence of moisture, which can lead to hydrolysis of the amide bond. - Reaction with strong acids or bases, causing decomposition.[3] - Side reactions due to incorrect temperature or stoichiometry. | - Conduct reactions under anhydrous conditions, especially when using reactive intermediates like acid chlorides.[3] - Store the final product in a tightly sealed container under dry and cool conditions (preferably below 25°C), away from strong oxidizing agents, acids, and bases.[3] - For the amination of 1,1-cyclohexanediacetic acid anhydride, consider adding activated carbon to the reaction solution before acidification to decolorize it. |
| Difficulty in Product Isolation/Purification | - Poor precipitation of the product. - Product is oily or does not crystallize. - Inefficient extraction from the reaction mixture. | - Ensure the pH is adjusted correctly to precipitate the crude product. For the amination of the anhydride, neutralization should result in a slightly acidic solution.[1] For the hydrolysis of lactimide, adjust the pH to 1-2 with concentrated hydrochloric acid.[4] - If the product is oily, try triturating with a non-polar solvent or using a different recrystallization solvent system. Recrystallization from ethyl acetate and water or aqueous acetonitrile has been reported to be effective.[1][4] - For extraction, methylene chloride has been used, followed by stripping off the solvent.[1] |
| Inconsistent Results | - Variability in the quality of starting materials. - Inconsistent reaction conditions. | - Use starting materials of high purity. - Precisely control all reaction parameters, including temperature, reaction time, and addition rates of reagents. |
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common starting materials include 1,1-Cyclohexanediacetic anhydride, 3,3-Pentamethylene glutarimide, or 1,1-cyclohexanediacetic acid itself, which is then converted to the anhydride.[1][4][5] An alternative route starts from cyclohexanone and cyanoacetamide.[6][7]
Q2: What are the key reaction conditions for the amination of 1,1-Cyclohexanediacetic anhydride?
A2: The key conditions for the amination of 1,1-Cyclohexanediacetic anhydride are:
-
Ammonia Concentration: Aqueous ammonia with a concentration of 25 to 35 wt%.[1][2]
-
Molar Ratio: A molar ratio of aqueous ammonia to the anhydride of 5 to 10.[1][2]
-
Neutralization: Performed with an aqueous solution of sulfuric acid (30 to 70 wt%) until a slightly acidic solution is obtained.[1]
Q3: What is a high-yield method for synthesizing this compound?
A3: A method involving the hydrolysis of a lactimide has been reported to produce a high yield. The process involves adding the lactimide to a solution of sodium hydroxide in water, heating to 50°C for 6 hours, followed by cooling and acidification with concentrated hydrochloric acid to a pH of 1-2. This method has a reported yield of 93% with a purity of 99.5%.[4]
Q4: How can I purify the crude this compound?
A4: The most common method for purification is recrystallization.[3] Effective solvent systems include ethanol, ethyl acetate, a mixture of ethyl acetate and water, or aqueous acetonitrile.[1]
Q5: What are the safety precautions when handling this compound?
A5: It is recommended to use appropriate personal protective equipment, including gloves and eye protection. The compound should be stored in a tightly sealed container in a cool, dry place (preferably below 25°C), away from moisture and strong oxidizing agents. It is incompatible with strong acids and bases, which can cause hydrolysis.[3]
Experimental Protocols
Protocol 1: Synthesis via Amination of 1,1-Cyclohexanediacetic Anhydride
This protocol is based on a process described in patent literature.[1][2]
1. Amination:
- In a suitable reaction vessel, place aqueous ammonia (25-35 wt%).
- Cool the ammonia solution to below 20°C.
- Slowly add 1,1-Cyclohexanediacetic anhydride to the cooled ammonia solution while maintaining the temperature below 20°C. The molar ratio of ammonia to the anhydride should be between 5 and 10.
- Stir the reaction mixture for a specified time (e.g., 2-5 hours) at this temperature.
2. Neutralization and Precipitation:
- After the amination is complete, neutralize the reaction mixture by the slow addition of an aqueous solution of sulfuric acid (30-70 wt%).
- Continue the addition of acid until a slightly acidic pH is achieved.
- The crude this compound will precipitate out of the solution.
3. Isolation and Purification:
- Filter the precipitated solid.
- Wash the solid with a suitable solvent, such as aqueous acetonitrile.
- Purify the crude product by recrystallization from a solvent like aqueous acetonitrile or ethanol/ethyl acetate.
- Dry the purified product.
Protocol 2: Synthesis via Hydrolysis of Lactimide
This protocol is based on a high-yield method described in the literature.[4]
1. Hydrolysis:
- Prepare a solution of sodium hydroxide (60g) in water (500g) in a reaction vessel.
- Add the lactimide (181g) to the sodium hydroxide solution.
- Slowly heat the mixture to 50°C and maintain this temperature while stirring for 6 hours.
2. Acidification and Precipitation:
- Cool the reaction mixture to 10°C.
- Slowly add 36% concentrated hydrochloric acid (150g) dropwise to adjust the pH to 1-2.
- Stir the mixture for 2 hours, then cool to 5°C to allow for complete precipitation of the solid.
3. Isolation and Purification:
- Filter the precipitated solid.
- Wash the filter cake with cold water to obtain the crude this compound.
- Recrystallize the crude product from a mixture of ethyl acetate and water to obtain the pure product.
- Dry the final product.
Data Presentation
Table 1: Comparison of Reaction Parameters for Different Synthetic Routes
| Parameter | Amination of Anhydride | Hydrolysis of Lactimide |
| Starting Material | 1,1-Cyclohexanediacetic anhydride | Lactimide |
| Key Reagents | Aqueous Ammonia, Sulfuric Acid | Sodium Hydroxide, Hydrochloric Acid |
| Reaction Temperature | < 20°C | 50°C |
| Reaction Time | 2 - 5 hours | 6 hours |
| Reported Yield | Not explicitly stated in all documents | 93% |
| Reported Purity | High chemical purity achievable | 99.5% |
Visualizations
Caption: Workflow for the synthesis of this compound via amination of the corresponding anhydride.
Caption: Workflow for the synthesis of this compound via hydrolysis of a lactimide intermediate.
References
- 1. WO2003002517A1 - Process for the preparation of 1.1-cyclohexane diacetic acid monoamide - Google Patents [patents.google.com]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. Page loading... [wap.guidechem.com]
- 4. 1,1-Cyclohexanediacetic acid mono amide synthesis - chemicalbook [chemicalbook.com]
- 5. 99189-60-3|1,1-Cyclohexanediacetic acid mono amide|Kaimosi BioChem Tech Co., Ltd [kaimosi.com]
- 6. PROCESS FOR PREPARING CYCLOHEXANEDIACETIC ACID MONOAMIDE - Patent 1732899 [data.epo.org]
- 7. Process For Preparing Cyclohexanediacetic Acid Monoamide [quickcompany.in]
Technical Support Center: Purification of 1,1-Cyclohexanediacetic Acid Monoamide (CMA)
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the purification of crude 1,1-Cyclohexanediacetic acid monoamide (CMA) by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CMA)?
A1: this compound (CAS No: 99189-60-3) is a white to off-white crystalline powder.[1][2] It is primarily used as a key intermediate in the synthesis of the pharmaceutical compound Gabapentin.[3][4]
Q2: What are the typical physical properties of CMA?
A2: CMA has a melting point of approximately 141-148°C.[1][3][5] It is slightly soluble in water but soluble in organic solvents like ethanol.[1] It is also moderately soluble in other polar organic solvents such as methanol and dimethylformamide.[2]
Q3: What are the common impurities in crude CMA?
A3: Crude CMA is often prepared through the amination of 1,1-cyclohexanediacetic anhydride.[4] Therefore, common impurities may include unreacted 1,1-cyclohexanediacetic anhydride, the corresponding 1,1-cyclohexanediacetic acid (from hydrolysis of the anhydride), and other by-products from the amination reaction.
Q4: What are the recommended storage conditions for CMA?
A4: To maintain its stability and shelf life, CMA should be stored in a cool, dry place, away from heat and direct sunlight.[1]
Q5: Which solvents are suitable for the recrystallization of CMA?
A5: Based on solubility data and documented procedures, suitable solvents include aqueous acetonitrile, methanol, ethanol, and isopropanol, or mixtures of these with water.[1][2][4] The choice of solvent will depend on the impurity profile and the desired yield.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of crude CMA.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Crude CMA does not fully dissolve in the hot solvent. | 1. Insufficient solvent was used. 2. The chosen solvent has poor solvating power for CMA at high temperatures. 3. The undissolved material consists of insoluble impurities. | 1. Add small additional portions of hot solvent until the CMA dissolves. Avoid adding a large excess, as this will reduce the final yield.[6] 2. Select a more suitable solvent or a solvent mixture. Refer to the solvent selection table below. 3. If a small amount of material remains undissolved at the solvent's boiling point, perform a hot filtration to remove it before cooling.[7] |
| The product "oils out" instead of forming crystals. | 1. The solution is supersaturated, and the temperature is above the melting point of the solute in the solvent. 2. The cooling rate is too rapid. 3. High concentration of impurities depressing the melting point. | 1. Reheat the solution and add more solvent to decrease the saturation level.[6] 2. Allow the solution to cool more slowly. Insulating the flask can help achieve a slower cooling rate.[6] 3. Consider a pre-purification step like an activated carbon treatment if significant colored impurities are present.[6] |
| No crystals form upon cooling. | 1. Too much solvent was used, and the solution is not supersaturated at the lower temperature. 2. The solution has become supercooled without nucleation. | 1. Reheat the solution and evaporate some of the solvent to increase the concentration.[6] 2. Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of pure CMA. |
| Recrystallization results in a low yield. | 1. A large excess of solvent was used, causing a significant amount of product to remain in the mother liquor.[6] 2. The crystals were filtered before crystallization was complete. 3. The final cooling temperature was not low enough. | 1. Minimize the amount of hot solvent used to just what is necessary for dissolution. 2. Ensure the solution has been allowed to stand for a sufficient time at the final temperature to maximize crystal formation. 3. Cool the flask in an ice bath to further decrease the solubility of CMA and increase the yield. |
| The purity of the product has not significantly improved. | 1. The chosen solvent is not effective at discriminating between the product and the impurities (i.e., impurities have similar solubility). 2. The cooling was too rapid, trapping impurities within the crystal lattice.[6] | 1. Experiment with a different recrystallization solvent or solvent system. 2. Ensure a slow cooling rate to allow for the formation of a more ordered and pure crystal structure. A second recrystallization may be necessary. |
Quantitative Data
The selection of an appropriate solvent is critical for successful recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Table 1: Solubility Characteristics of this compound
| Solvent System | Temperature | Solubility | Remarks |
| Water | Ambient | Slightly Soluble[1] | Good for washing but generally a poor primary solvent for recrystallization unless in a mixture. |
| Ethanol | Ambient | Soluble[1] | Can be a good recrystallization solvent, possibly in a mixture with water as an anti-solvent. |
| Methanol | Ambient | Moderately Soluble[2] | Similar to ethanol, useful as a primary solvent or in a mixture. |
| Dimethylformamide | Ambient | Moderately Soluble[2] | High boiling point may make it difficult to remove from the final product. |
| Acetonitrile / Water (99:1 w/w) | Elevated | High | A patented system for CMA purification, reported to give high yields and purity.[4] |
| Methylisobutylketone | Elevated | Moderate | Mentioned as a potential alternative solvent.[4] |
Experimental Protocols
Protocol 1: Recrystallization of CMA using Aqueous Acetonitrile
This protocol is adapted from a patented procedure for the purification of CMA.[4]
-
Dissolution: In a suitable flask, add the crude this compound. For every 1 gram of crude material, add approximately 2-4 mL of acetonitrile containing 1-2% (w/w) water.
-
Heating: Heat the mixture with stirring to reflux until all the solid material has dissolved.
-
Hot Filtration (Optional): If any insoluble impurities remain, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should be observed. To maximize yield, subsequently cool the flask in an ice-water bath for at least one hour.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of cold aqueous acetonitrile.
-
Drying: Dry the purified crystals under vacuum to a constant weight to remove any residual solvent.
Visualized Workflows and Logic
The following diagrams illustrate the experimental workflow for recrystallization and a troubleshooting decision tree.
Caption: A standard workflow for the purification of CMA via recrystallization.
Caption: A decision tree for troubleshooting common recrystallization issues.
References
- 1. 1,1-Cyclohexanediacetic Acid Mono Amide - High Purity & Best Price, CAS No: 99189-60-3 [jigspharma.com]
- 2. Page loading... [guidechem.com]
- 3. 1,1-Cyclohexanediacetic acid mono amide | 99189-60-3 [chemicalbook.com]
- 4. WO2003002517A1 - Process for the preparation of 1.1-cyclohexane diacetic acid monoamide - Google Patents [patents.google.com]
- 5. 1,1-环己烷二乙酸单酰胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
Technical Support Center: 1,1-Cyclohexanediacetic Acid Monoamide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,1-Cyclohexanediacetic acid monoamide, a key intermediate in the production of Gabapentin.[1][2][3]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields can stem from several factors. Firstly, incomplete reaction is a common issue. Ensure that the reaction has been allowed to proceed for a sufficient amount of time. Monitoring the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), is recommended.
Secondly, suboptimal reaction temperature can significantly impact the yield. For instance, in the amination of 1,1-Cyclohexanediacetic anhydride with aqueous ammonia, maintaining the temperature below 20°C is recommended.[4] Similarly, during the precipitation of the product, keeping the temperature below 60°C, and preferably around 50°C, can optimize the process yield.[5]
Lastly, losses during product isolation and purification can also contribute to low overall yields. Ensure efficient extraction and minimize losses during transfers and recrystallization. In some protocols, a second crop of crystals can be recovered from the filtrate to improve the overall yield.[1]
Question: I am observing a significant amount of by-products in my reaction mixture. How can I minimize their formation?
Answer: The formation of by-products is often related to reaction conditions. In syntheses starting from dinitrile intermediates, controlling the temperature during hydrolysis is crucial to minimize the formation of unwanted substances.[6] For syntheses involving the condensation of cyclohexanone with cyanoacetic acid, the use of ammonium acetate as a catalyst can lead to the formation of acetamide, which can be removed by washing the reaction mixture with water.[7]
Careful control over the stoichiometry of reactants is also important. For the partial amidation of 1,1-cyclohexanediacetic acid, using reagents like thionyl chloride to form the acid chloride intermediate, followed by a controlled reaction with ammonia under anhydrous conditions at low temperatures (0–5 °C), favors the formation of the desired monoamide.[8]
Question: The purity of my final product is not meeting the required specifications. What purification strategies can I employ?
Answer: High chemical purity of this compound is often achieved through recrystallization.[8] Common solvents for recrystallization include ethanol, ethyl acetate, and aqueous acetonitrile.[4][8] One detailed protocol suggests recrystallizing the crude product with a mixture of ethyl acetate and water to obtain a product with a purity of 99.5%.[9]
It is also important to ensure that the starting materials are of high purity, as impurities can carry through the synthesis and complicate purification of the final product.
Question: My reaction is proceeding very slowly. What can I do to increase the reaction rate?
Answer: Reaction kinetics can be influenced by temperature, concentration of reactants, and the presence of a catalyst. While increasing the temperature can sometimes speed up a reaction, it is crucial to consider the potential for increased by-product formation. For instance, in some hydrolysis reactions, temperatures are maintained at a specific level to balance reaction rate and purity.
For syntheses involving the condensation of cyclohexanone and cyanoacetamide, the reaction is typically heated to reflux in a solvent like toluene with a catalyst such as ammonium acetate and acetic acid to ensure a reasonable reaction rate.[10]
Frequently Asked Questions (FAQs)
What are the common starting materials for the synthesis of this compound?
Common starting materials include 1,1-Cyclohexanediacetic acid, 1,1-Cyclohexanediacetic anhydride, and 3,3-Pentamethylene glutarimide.[4][8][9] Another synthetic route starts from cyclohexanone and cyanoacetic acid.[11]
What are the key reaction steps in the synthesis from 1,1-Cyclohexanediacetic anhydride?
The synthesis from 1,1-Cyclohexanediacetic anhydride typically involves two main steps:
-
Amination: The anhydride is reacted with aqueous ammonia.[4]
-
Neutralization/Acidification: The reaction mixture is then neutralized or acidified to precipitate the crude this compound.[4]
What are the recommended storage conditions for this compound?
It should be stored in a tightly sealed container in a cool, dry place, preferably below 25°C.[8] It should be protected from moisture and strong oxidizing agents.[8] It is incompatible with strong acids and bases, which can promote hydrolysis.[8]
What is the typical physical appearance of this compound?
At room temperature, it is a white to off-white crystalline solid.[8]
Quantitative Data Summary
Table 1: Reaction Conditions and Yields for this compound Synthesis
| Starting Material | Key Reagents | Reaction Temperature | Reaction Time | Reported Yield | Purity | Reference |
| 1,1-Cyclohexanediacetic acid anhydride | 12-14% ammonia solution in isopropyl alcohol, aq. HCl | Below 5°C (amination), then room temp. | 1 hr (amination), 15 hrs (stirring) | 95 g (from 100 g anhydride) + 7 g (second crop) | Not Specified | [1] |
| 3,3-Pentamethylene glutarimide | Sodium hydroxide, water, conc. hydrochloric acid | 50°C (hydrolysis) | 6 hrs (hydrolysis), 2 hrs (stirring) | 93% | 99.5% | [9] |
| α,−-diaminocarbonyl-β,β-pentamethylene glutarimide | Sodium hydroxide, demineralised water | 50°C (drying) | Not Specified | 59.0 kg (dry) from 78.0 kg (humid) | Not Specified | [5] |
| 1,1-Cyclohexanediacetic anhydride | Aqueous ammonia (25-35 wt%), aq. H2SO4 (30-70 wt%) | Below 20°C (amination) | Not Specified | Not Specified | Not Specified | [4] |
Experimental Protocols
Protocol 1: Synthesis from 1,1-Cyclohexanediacetic Acid Anhydride [1]
-
Preparation: In a 1.0 L round-bottom flask, charge 600 ml of a 12-14% ammonia solution in isopropyl alcohol and cool to 0°C.
-
Amination: Slowly add 100 g of 1,1-cyclohexanediacetic acid anhydride, ensuring the temperature is maintained below 5°C.
-
Stirring: After the complete addition, stir the mixture for 1 hour.
-
Warm-up: Allow the temperature to rise to room temperature.
-
Acidification: Cool the mixture to 15-20°C and adjust the pH to 2-3 with aqueous HCl solution.
-
Precipitation: Stir the reaction mass for an additional 15 hours.
-
Isolation: Filter the solid and wash it with chilled water.
-
Drying: Dry the wet cake to obtain this compound.
-
Second Crop: The filtrate can be further concentrated to recover a second crop of the product.
Protocol 2: Synthesis from 3,3-Pentamethylene glutarimide [9]
-
Hydrolysis: Add 181g of the lactimide to a lye solution prepared from 500g of water and 60g of sodium hydroxide.
-
Heating: Slowly raise the temperature to 50°C and maintain it with stirring for 6 hours.
-
Cooling: Cool the reactant mixture to 10°C.
-
Acidification: Slowly add 150g of 36% concentrated hydrochloric acid dropwise to adjust the pH to 1-2.
-
Precipitation: Stir for 2 hours, then cool to 5°C to precipitate the solid.
-
Isolation: Filter the precipitate and wash the filter cake with cold water to obtain the crude product.
-
Purification: Recrystallize the crude product using ethyl acetate and water to get the pure this compound.
Visualizations
Caption: Synthesis workflow from 1,1-Cyclohexanediacetic anhydride.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. US20080103334A1 - Process For Synthesis Of Gabapentin - Google Patents [patents.google.com]
- 2. 1,1-Cyclohexanediacetic acid mono amide | 99189-60-3 [chemicalbook.com]
- 3. PROCESS FOR THE PREPARATION OF GABAPENTIN - Patent 3604272 [data.epo.org]
- 4. WO2003002517A1 - Process for the preparation of 1.1-cyclohexane diacetic acid monoamide - Google Patents [patents.google.com]
- 5. US20080097122A1 - Process for the Preparation of Gabapentin - Google Patents [patents.google.com]
- 6. allindianpatents.com [allindianpatents.com]
- 7. benchchem.com [benchchem.com]
- 8. Page loading... [guidechem.com]
- 9. 1,1-Cyclohexanediacetic acid mono amide synthesis - chemicalbook [chemicalbook.com]
- 10. WO2005090310A2 - Process for preparing cyclohexanediacetic acid monoamide - Google Patents [patents.google.com]
- 11. 99189-60-3|1,1-Cyclohexanediacetic acid mono amide|Kaimosi BioChem Tech Co., Ltd [kaimosi.com]
Technical Support Center: Amination of 1,1-Cyclohexanediacetic Anhydride
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the amination of 1,1-cyclohexanediacetic anhydride.
Troubleshooting Guide
This section addresses common issues encountered during the amination of 1,1-cyclohexanediacetic anhydride, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Imide/Amic Acid | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Hydrolysis of anhydride: Presence of water in the reaction mixture.[1] 3. Side reaction dominance: Reaction conditions favoring polyamide formation or other side reactions. | 1. Optimize reaction conditions: Increase reaction time or moderately increase temperature, monitoring for side product formation. 2. Ensure anhydrous conditions: Use dry solvents and reagents. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Control temperature: For the initial amic acid formation, maintain a low temperature (e.g., below 20-40°C) to favor the desired reaction pathway.[2][3] For subsequent imidization, carefully control the heating to promote cyclization over intermolecular reactions. |
| Presence of a White Precipitate Insoluble in Organic Solvents | 1. Formation of 1,1-cyclohexanediacetic acid: Hydrolysis of the starting anhydride.[1] 2. Formation of Polyamide: Intermolecular reaction between the amic acid intermediate and another amine molecule, especially at elevated temperatures. | 1. Verify anhydrous conditions: See above. The diacid can be removed by filtration if it is insoluble in the reaction solvent. 2. Modify reaction conditions: Use a higher dilution to favor intramolecular cyclization. Control the rate of heating during the imidization step. Consider a two-step process where the amic acid is isolated first before cyclization. |
| Product is a Sticky or Oily Residue Instead of a Crystalline Solid | 1. Mixture of products: Presence of the desired imide along with amic acid, diacid, and/or polyamide. 2. Residual solvent: Incomplete removal of the reaction solvent. | 1. Purify the product: Utilize column chromatography or recrystallization to isolate the desired imide. 2. Thoroughly dry the product: Use a high vacuum and/or gentle heating to remove any remaining solvent. |
| Reaction Fails to Proceed to Imide Formation (Stalls at Amic Acid) | 1. Insufficient temperature for cyclization: The dehydration step to form the imide requires thermal energy. 2. Absence of a dehydrating agent: While thermal cyclization is common, some protocols may benefit from a dehydrating agent. | 1. Increase temperature: After the initial formation of the amic acid at a lower temperature, gradually increase the heat to promote cyclization. Typical temperatures for imidization range from 150°C to 200°C. 2. Add a dehydrating agent: Consider the use of acetic anhydride or other suitable dehydrating agents to facilitate the ring closure. |
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction to be concerned about during the amination of 1,1-cyclohexanediacetic anhydride?
A1: The most common side reaction is the hydrolysis of the 1,1-cyclohexanediacetic anhydride to its corresponding dicarboxylic acid, 1,1-cyclohexanediacetic acid.[1] This is particularly problematic if there is moisture present in the reactants or solvent. This competing reaction can significantly reduce the yield of the desired imide.[1]
Q2: Can polyamide formation be a significant side reaction?
A2: Yes, polyamide formation can occur, especially under conditions that favor intermolecular reactions over intramolecular cyclization. After the initial formation of the amic acid intermediate, it can either cyclize to form the imide or react with another amine molecule. Higher temperatures and reactant concentrations can promote the formation of polyamides.
Q3: How can I control the reaction to favor the formation of the imide over the polyamide?
A3: To favor imide formation, it is generally recommended to follow a two-step temperature profile. The initial reaction between the anhydride and the amine to form the amic acid should be carried out at a lower temperature (e.g., below 40°C) to ensure high conversion to the intermediate.[3] Subsequently, the temperature can be carefully increased to promote the intramolecular cyclization (dehydration) to the imide. Using a higher dilution can also favor the intramolecular reaction.
Q4: What is the role of temperature in this reaction?
A4: Temperature plays a critical role in controlling the product distribution.
-
Low Temperatures (below 40°C): Favorable for the initial nucleophilic attack of the amine on the anhydride to form the amic acid intermediate with high selectivity.[3]
-
High Temperatures (typically >150°C): Required for the cyclization of the amic acid to the imide, which involves the elimination of water. However, excessively high temperatures can also promote side reactions like polyamide formation.
This represents a classic case of kinetic versus thermodynamic control. The initial amic acid formation is kinetically favored at lower temperatures, while the subsequent cyclization to the more stable imide is thermodynamically favored at higher temperatures, provided the conditions are optimized to avoid competing intermolecular reactions.
Reaction Pathways and Troubleshooting Workflow
Caption: Main reaction and side reaction pathways.
Caption: Troubleshooting workflow for amination reactions.
Experimental Protocols
Synthesis of 1,1-Cyclohexanediacetic Acid Monoamide (Amic Acid)
This protocol is adapted from patent literature and is aimed at producing the amic acid intermediate with high purity.[2][3]
Materials:
-
1,1-Cyclohexanediacetic anhydride
-
Aqueous ammonia (25-35 wt%)
-
Sulfuric acid (30-70 wt% aqueous solution)
-
Deionized water
-
Ice
Procedure:
-
In a reaction vessel equipped with a stirrer and a cooling bath, place the aqueous ammonia solution.
-
Cool the ammonia solution to below 10°C using an ice bath.
-
Slowly add 1,1-cyclohexanediacetic anhydride to the cooled ammonia solution while maintaining the temperature below 20°C. The molar ratio of ammonia to anhydride should be in the range of 5:1 to 10:1.
-
After the addition is complete, continue stirring the mixture at a temperature between 10-40°C for 2-5 hours.
-
After the reaction period, cool the mixture again in an ice bath.
-
Slowly neutralize the reaction mixture by adding the sulfuric acid solution. Continue the addition until the solution is slightly acidic (pH 4-6).
-
The crude this compound will precipitate out of the solution.
-
Filter the precipitate and wash it with cold deionized water.
-
Dry the product under vacuum.
Cyclization to 1,1-Cyclohexanediacetic Imide
Materials:
-
This compound
-
High-boiling point solvent (e.g., m-cresol, N-methyl-2-pyrrolidone)
-
(Optional) Acetic anhydride
Procedure 1: Thermal Cyclization
-
Suspend the this compound in a high-boiling point solvent.
-
Heat the mixture to 180-200°C with stirring.
-
Water will be formed during the reaction and should be removed, for example, by azeotropic distillation using a Dean-Stark apparatus if a suitable solvent is chosen.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, IR spectroscopy to observe the disappearance of the carboxylic acid and amide N-H stretches and the appearance of the imide carbonyl stretches).
-
Once the reaction is complete, cool the mixture and isolate the product by precipitation (e.g., by adding a non-solvent) or by removing the solvent under reduced pressure.
-
Purify the crude imide by recrystallization or column chromatography.
Procedure 2: Chemical Dehydration
-
Suspend the this compound in a suitable solvent.
-
Add a dehydrating agent, such as acetic anhydride (1.1 to 1.5 equivalents).
-
Gently heat the mixture (e.g., to 80-100°C) and stir until the reaction is complete.
-
Cool the reaction mixture and isolate the product as described above.
Data Presentation
| Parameter | Condition A: Low Temperature Amination [2][3] | Condition B: High Temperature Amination (Hypothetical) |
| Temperature | 10-40°C | >100°C |
| Product | This compound | Mixture of Imide, Polyamide, and Diacid |
| Yield | >96% | Variable, often lower for desired imide |
| Purity | >99.7% | Lower, requires significant purification |
| Primary Side Product | Minimal if anhydrous | Hydrolysis product (diacid), Polyamide |
References
Optimization of pH control in 1,1-Cyclohexanediacetic acid monoamide precipitation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the precipitation of 1,1-Cyclohexanediacetic acid monoamide (CHDAAM).
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for precipitating this compound?
The optimal pH for precipitation can vary depending on the specific process and desired outcome (e.g., yield vs. purity). However, literature suggests that precipitation of crude CHDAAM generally initiates at a pH of 7-8 and is considered complete at a pH of approximately 5.[1] Some protocols suggest adjusting the pH to a range of 2 to 6, with a preferred value around 4.0-4.5 for yield optimization.[2][3] Another method involves adjusting the pH to 1-2 to precipitate the solid.[4]
Q2: Which acid should be used for pH adjustment during precipitation?
Both sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are commonly used for pH adjustment.[1][4] The choice of acid may depend on downstream processing and compatibility with your equipment. Aqueous solutions of sulfuric acid with a concentration of 30 to 70 wt% have been reported.[1]
Q3: What is the recommended temperature for the precipitation process?
Temperature control is crucial during neutralization and precipitation. It is recommended to maintain the temperature below 30°C.[1] Some procedures involve cooling the reaction mixture to between 5°C and 10°C before or during the addition of acid to control the exotherm and influence crystal formation.[4]
Q4: How can I improve the purity of the precipitated this compound?
Purification of the crude CHDAAM is typically achieved by crystallization from a suitable solvent.[1] Aqueous acetonitrile is a preferred solvent as it effectively dissolves organic impurities, leading to higher crystallization yields and throughput.[1] The water content in acetonitrile can range from 2 to 25 wt%.[1] Recrystallization can also be performed using ethyl acetate and water to achieve high purity (e.g., 99.5%).[4]
Q5: What are some common issues that can arise during the precipitation of this compound?
Common issues include low yield, poor filterability of the precipitate, and the presence of impurities. These problems are often linked to improper pH control, temperature fluctuations, or the rate of acid addition.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Product Yield | Incomplete precipitation due to incorrect final pH. | Ensure the pH is lowered sufficiently. Precipitation is generally complete at a pH of about 5.[1] Some methods suggest a final pH between 4.0-4.5 for optimal yield.[2][3] |
| Product remains dissolved in the mother liquor. | Cool the mixture to a lower temperature (e.g., 5°C) after pH adjustment to decrease the solubility of the product.[4] | |
| Poor Filterability (Fine Particles) | Precipitation occurred too rapidly due to fast acid addition. | Add the acid dropwise or at a controlled, slower rate to allow for larger crystal formation. |
| Inadequate stirring during precipitation. | Ensure vigorous and consistent stirring throughout the acid addition and precipitation process. | |
| Product Purity Issues | Co-precipitation of impurities. | Control the temperature during neutralization, keeping it below 30°C to minimize side reactions.[1] Perform a subsequent recrystallization step using a suitable solvent like aqueous acetonitrile or ethyl acetate/water.[1][4] |
| Incomplete washing of the filtered cake. | Wash the filtered crude product thoroughly with cold water to remove residual salts and soluble impurities.[1][4] | |
| Inconsistent Results | Variations in starting material quality or reagent concentrations. | Standardize the quality of starting materials and accurately prepare all reagent solutions. |
| Fluctuations in temperature and pH during the process. | Implement strict process controls for temperature and pH, using calibrated probes and controlled addition rates. |
Experimental Protocols
Protocol 1: Precipitation via Neutralization with Sulfuric Acid
This protocol is based on the amination of 1,1-Cyclohexanediacetic anhydride followed by precipitation.
-
Amination: React 1,1-Cyclohexanediacetic anhydride with aqueous ammonia (25-35 wt%) at a temperature below 20°C.[1]
-
Neutralization & Precipitation:
-
Cool the reaction mixture and maintain the temperature below 30°C.[1]
-
Slowly add an aqueous solution of sulfuric acid (30-70 wt%) with stirring.[1]
-
Precipitation of crude this compound will begin at a pH of 7-8.[1]
-
Continue adding acid until a final pH of approximately 5 is reached to ensure complete precipitation.[1]
-
-
Filtration and Washing:
-
Purification:
-
Recrystallize the crude product from aqueous acetonitrile (containing 2-25 wt% water) for purification.[1]
-
Protocol 2: Precipitation from Basic Hydrolysis with Hydrochloric Acid
This protocol starts from a basic solution of the hydrolyzed product.
-
Initial Solution: Begin with an aqueous solution of this compound, for instance, after basic hydrolysis with sodium hydroxide.[4]
-
Cooling: Cool the solution to 10°C.[4]
-
Acidification & Precipitation:
-
Maturation and Filtration:
-
Purification:
-
Recrystallize the crude product using ethyl acetate and water to obtain the pure compound.[4]
-
Data Summary
Table 1: pH Control Parameters for Precipitation
| Parameter | Method 1 (Sulfuric Acid) | Method 2 (Hydrochloric Acid) | Method 3 (General Acidification) |
| Starting pH for Precipitation | 7-8[1] | Not specified | Not specified |
| Final pH for Complete Precipitation | ~5[1] | 1-2[4] | 4.0-4.5 (preferred for yield)[2][3] |
| Acid Used | Sulfuric Acid (30-70 wt%)[1] | Hydrochloric Acid (36%)[4] | Hydrochloric Acid[3] |
| Temperature | < 30°C[1] | 5-10°C[4] | < 60°C, preferably ~50°C[2] |
Table 2: Purity and Yield Data
| Purification Method | Solvent System | Achieved Purity | Reported Yield |
| Recrystallization | Ethyl acetate and water | 99.5%[4] | 93%[4] |
| Recrystallization | Aqueous acetonitrile | > 99.5%[1] | Not specified |
Visualizations
Caption: Workflow for pH-controlled precipitation of CHDAAM.
Caption: Troubleshooting decision tree for low yield issues.
References
- 1. WO2003002517A1 - Process for the preparation of 1.1-cyclohexane diacetic acid monoamide - Google Patents [patents.google.com]
- 2. allindianpatents.com [allindianpatents.com]
- 3. US20080097122A1 - Process for the Preparation of Gabapentin - Google Patents [patents.google.com]
- 4. 1,1-Cyclohexanediacetic acid mono amide synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 1,1-Cyclohexanediacetic Acid Monoamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1-Cyclohexanediacetic acid monoamide. The following information is designed to help you identify and resolve common issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
This compound is a white to off-white crystalline solid. It is a key intermediate in the synthesis of various pharmaceutical compounds, most notably Gabapentin, an anticonvulsant drug.[1] High purity of this intermediate is crucial as impurities can affect the yield and purity of the final active pharmaceutical ingredient (API), potentially leading to downstream complications in drug efficacy and safety.
Q2: What are the common impurities found in crude this compound?
Common impurities in crude this compound typically arise from the synthetic route. These can include:
-
Unreacted Starting Materials: 1,1-Cyclohexanediacetic acid or 1,1-Cyclohexanediacetic anhydride are common starting materials and can be present if the reaction has not gone to completion.[2]
-
Side Products: The formation of the corresponding di-acid or di-amide can occur as a side reaction during the amidation process.
-
Residual Solvents and Reagents: Solvents and reagents used during the synthesis and workup may also be present as impurities.
Q3: What is the most common method for purifying this compound?
Recrystallization is the most widely reported and effective method for the purification of this compound.[2][3] This technique is effective at removing both starting materials and side-product impurities.
Q4: Which solvents are recommended for the recrystallization of this compound?
Several polar organic solvents and aqueous mixtures have been shown to be effective for the recrystallization of this compound. The choice of solvent can impact the final purity and yield. Commonly used solvents include:
Acetonitrile is often preferred as it is effective at dissolving organic impurities.[3]
Q5: What analytical techniques are used to assess the purity of this compound?
The purity of this compound is typically assessed using the following analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the main compound and any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to confirm the structure of the compound and identify any structural impurities.[4]
-
Mass Spectrometry (MS): MS can be used to confirm the molecular weight of the compound and identify unknown impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| Low Purity After Recrystallization | Inefficient removal of impurities. | - Ensure the correct solvent is being used. Acetonitrile is noted for its ability to dissolve organic impurities well.[3]- Perform a second recrystallization.- Consider a pre-purification step, such as a wash with a solvent in which the desired compound is sparingly soluble. |
| Co-precipitation of impurities. | - Cool the solution slowly to allow for selective crystallization.- Ensure the solution is not supersaturated before cooling. | |
| Product "Oils Out" Instead of Crystallizing | The boiling point of the solvent is higher than the melting point of the solute. | - Use a lower-boiling point solvent.- Add a co-solvent to lower the overall boiling point. |
| The solution is too concentrated. | - Add a small amount of hot solvent to the oiled-out mixture and redissolve. Cool slowly. | |
| Poor Crystal Yield | Too much solvent was used. | - Concentrate the mother liquor by evaporation and cool again to obtain a second crop of crystals. |
| The compound has significant solubility in the cold solvent. | - Cool the solution to a lower temperature (e.g., in an ice bath) to minimize solubility. | |
| No Crystals Form Upon Cooling | The solution is too dilute. | - Evaporate some of the solvent to increase the concentration and try to crystallize again. |
| Supersaturation. | - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. |
Data Presentation
The following table summarizes quantitative data related to the purification of this compound by recrystallization.
| Solvent System | Purity Achieved | Yield | Reference |
| Aqueous Acetonitrile | > 99.5% | ~75% | [3] |
| Ethyl Acetate and Water | 99.5% | 93% | [4] |
Experimental Protocols
Protocol 1: Recrystallization from Aqueous Acetonitrile
This protocol is based on a patented method for achieving high-purity this compound.[3]
Materials:
-
Crude this compound
-
Acetonitrile
-
Deionized water
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: In an Erlenmeyer flask, suspend the crude this compound in aqueous acetonitrile (containing 2 to 25 wt% water). The weight ratio of the aqueous acetonitrile to the wet, crude product should be approximately 1:1 to 4:1 (a 2:1 ratio is often preferred).[3]
-
Heating: Gently heat the mixture with stirring until the solid is completely dissolved. Avoid boiling for extended periods to prevent solvent loss.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Further cool the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold acetonitrile to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Recrystallization from Ethyl Acetate and Water
This protocol is adapted from a documented synthesis procedure.[4]
Materials:
-
Crude this compound
-
Ethyl acetate
-
Deionized water
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethyl acetate in an Erlenmeyer flask.
-
Addition of Water: While the solution is still hot, add hot deionized water dropwise until the solution becomes slightly cloudy, indicating the saturation point has been reached.
-
Clarification: If the solution is cloudy, add a few drops of hot ethyl acetate until it becomes clear again.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. For maximum yield, cool the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of a cold mixture of ethyl acetate and water.
-
Drying: Dry the purified product under vacuum.
Visualizations
Experimental Workflow for Purification
Caption: General workflow for the purification of this compound by recrystallization.
Troubleshooting Logic for Recrystallization
References
- 1. 1,1-Cyclohexane Diacetic Monoamide | Manasa Life Sciences [manasalifesciences.com]
- 2. 1,1-Cyclohexanediacetic acid mono amide | 99189-60-3 [chemicalbook.com]
- 3. WO2003002517A1 - Process for the preparation of 1.1-cyclohexane diacetic acid monoamide - Google Patents [patents.google.com]
- 4. 1,1-Cyclohexanediacetic acid mono amide synthesis - chemicalbook [chemicalbook.com]
Troubleshooting low conversion rates in Gabapentin synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates and other issues during the synthesis of Gabapentin. The information is presented in a question-and-answer format to directly address common problems encountered in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low yield in the Hofmann rearrangement of 1,1-cyclohexane diacetic acid monoamide.
Q1: My Gabapentin yield from the Hofmann rearrangement is significantly lower than expected. What are the potential causes and how can I troubleshoot this?
A1: Low yields in the Hofmann rearrangement are a common issue and can often be attributed to several factors, primarily related to the stability of the hypobromite reagent and competing side reactions.[1]
-
Degradation of Sodium Hypobromite: The sodium hypobromite reagent, typically prepared in-situ, is unstable and can decompose, especially at elevated temperatures. To mitigate this, prepare the sodium hypobromite solution at low temperatures (0-5 °C) and use it immediately. Ensure that bromine is added slowly to a cold, stirred solution of sodium hydroxide.[1]
-
Side Reactions:
-
Urea Formation: The primary amine product (Gabapentin) can act as a nucleophile and react with the isocyanate intermediate, forming a urea byproduct. To minimize this, maintain a sufficiently high concentration of hydroxide to facilitate the rapid hydrolysis of the isocyanate.[1]
-
Incomplete Reaction: The starting amide may not be fully consumed. Ensure accurate stoichiometry of your reagents; a slight excess of sodium hypobromite might be necessary. It is crucial to monitor the reaction progress using an appropriate analytical method like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[1]
-
Issue 2: Formation of significant byproducts during the synthesis of 1,1-cyclohexane diacetic acid monoamide (CDMA).
Q2: I am observing a high percentage of impurities, such as the diamide, during the synthesis of CDMA from 1,1-cyclohexane diacetic anhydride. How can I improve the selectivity towards the monoamide?
A2: The formation of diamide is a common side reaction. Optimizing the reaction conditions is key to favoring the formation of the desired monoamide.
-
Temperature Control: Carry out the amination reaction at a temperature kept below 20°C.[2][3]
-
Ammonia Concentration: Use aqueous ammonia with a concentration between 25 to 35 wt%.[2][3]
-
Molar Ratio: Employ a molar ratio of aqueous ammonia to 1,1-cyclohexane-diacetic anhydride of 5 to 10.[2][3]
-
Neutralization: After amination, neutralize the reaction mixture with an aqueous solution of sulfuric acid (30 to 70 wt%) until a slightly acidic pH is achieved to precipitate the crude CDMA.[2][3]
Issue 3: Excessive foaming during the decarboxylation step.
Q3: I am experiencing significant foaming and frothing during the decarboxylation of the diacid intermediate, making the reaction difficult to control. What strategies can I use to manage this?
A3: Foaming is a well-documented problem in Gabapentin synthesis, arising from the liberation of carbon dioxide, particularly under acidic conditions at high temperatures.[4][5][6]
-
Alkaline Conditions: One effective strategy is to carry out the decarboxylation under alkaline conditions. This approach has been shown to proceed without foaming.[4][5]
-
Controlled Acid Addition: To optimize the decarboxylation step while managing carbon dioxide evolution, add a solution of water and hydrochloric acid to a portion (about 15-20% by weight) of the diacid disodium salt solution maintained at around 50°C. Then, heat the reaction mixture to about 95°C.[7]
-
Slow Addition: When performing decarboxylation under acidic conditions, the slow addition of the reaction mixture over a long period can help to control the rate of gas evolution and minimize frothing.[4][5]
Data Presentation
Table 1: Optimized Reaction Parameters for Hofmann Rearrangement
| Parameter | Recommended Condition | Rationale |
| Temperature | -5 to -10 °C (initial), then raise to 55 °C | Low initial temperature stabilizes the sodium hypobromite reagent. Subsequent warming promotes the rearrangement.[8] |
| Reagent Preparation | In-situ preparation of sodium hypobromite at 0-5°C | Minimizes degradation of the unstable hypobromite ion.[1] |
| pH | Highly alkaline | A high concentration of hydroxide favors the rapid hydrolysis of the isocyanate intermediate over urea byproduct formation.[1] |
| Reaction Monitoring | TLC or HPLC | Ensures the reaction goes to completion without prolonged reaction times that could lead to byproduct formation.[1] |
Table 2: Optimized Conditions for 1,1-Cyclohexane Diacetic Acid Monoamide (CDMA) Synthesis
| Parameter | Recommended Condition | Rationale |
| Temperature | Below 20°C | Favors the formation of the monoamide over the diamide.[2][3] |
| Ammonia Concentration | 25 to 35 wt% | Optimal concentration for efficient amination.[2][3] |
| Molar Ratio (Ammonia:Anhydride) | 5 to 10 | Ensures complete reaction while minimizing side products.[2][3] |
| Neutralizing Agent | 30 to 70 wt% H2SO4 | Controlled precipitation of the crude product.[2][3] |
| Purification | Crystallization from aqueous acetonitrile | Yields high purity CDMA (>99.5%).[2] |
Experimental Protocols
Protocol 1: Troubleshooting Low Yield in Hofmann Rearrangement via Reaction Monitoring
Objective: To determine the optimal reaction time and monitor the consumption of starting material and formation of product and byproducts.
Methodology:
-
Set up the Hofmann rearrangement reaction as per your standard protocol.
-
At regular intervals (e.g., every 15-30 minutes), withdraw a small aliquot of the reaction mixture.
-
Quench the aliquot immediately by adding it to a vial containing a suitable quenching agent (e.g., a solution of sodium thiosulfate to remove excess bromine).
-
Prepare the sample for analysis. This may involve extraction with an organic solvent and concentration.
-
Analyze the sample using HPLC with a suitable column (e.g., C18) and a mobile phase such as acetonitrile/water with a buffer.[9] UV detection can be used, although derivatization may be necessary for better sensitivity of Gabapentin and its non-chromophoric impurities.[10][11]
-
Monitor the peak areas of the starting material (1,1-cyclohexane diacetic acid monoamide), the product (Gabapentin), and any major byproducts.
-
Plot the concentration of each species over time to determine the point at which the starting material is consumed and the product concentration is maximized.
-
Use this optimal reaction time for future experiments to improve yield and minimize byproduct formation.
Protocol 2: Purification of 1,1-Cyclohexane Diacetic Acid Monoamide (CDMA)
Objective: To purify crude CDMA to a high degree of purity suitable for the subsequent Hofmann rearrangement.
Methodology:
-
Dissolve the crude CDMA in a minimal amount of hot aqueous acetonitrile (containing 5-25 wt% water).[2]
-
Slowly cool the solution to room temperature to allow for crystallization.
-
Further, cool the mixture in an ice bath to maximize the precipitation of the purified product.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold crystallization solvent.[2]
-
Dry the purified CDMA under vacuum.
-
Assess the purity of the recrystallized product using HPLC or melting point analysis. High-purity CDMA should have a purity of >99.5%.[2]
Visualizations
Caption: Chemical synthesis pathway of Gabapentin.
Caption: Troubleshooting logic for low Gabapentin yield.
Caption: Chemoenzymatic synthesis route for Gabapentin.
References
- 1. benchchem.com [benchchem.com]
- 2. WO2003002517A1 - Process for the preparation of 1.1-cyclohexane diacetic acid monoamide - Google Patents [patents.google.com]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. EP3604272A1 - Process for the preparation of gabapentin - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Process for the preparation of gabapentin - Eureka | Patsnap [eureka.patsnap.com]
- 7. US20080097122A1 - Process for the Preparation of Gabapentin - Google Patents [patents.google.com]
- 8. US20080103334A1 - Process For Synthesis Of Gabapentin - Google Patents [patents.google.com]
- 9. HPLC Method for Analysis of Gabapentin Tablets | SIELC Technologies [sielc.com]
- 10. HPLC Analytical Method Development and Validation of Gabapentin through Chemical Derivatization with Catechol as a Chromophore - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and Validation of a New HPLC Method for the Determination of Gabapentin - PMC [pmc.ncbi.nlm.nih.gov]
Temperature control effects on 1,1-Cyclohexanediacetic acid monoamide formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the synthesis of 1,1-Cyclohexanediacetic acid monoamide. The information presented here focuses on the critical role of temperature control in achieving high yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the synthesis of this compound?
A1: The synthesis of this compound, a key intermediate in the production of pharmaceuticals like Gabapentin, is highly sensitive to temperature.[1] To favor the formation of the desired monoamide and minimize the production of byproducts, the reaction should be conducted at low temperatures, typically between 0°C and 20°C.[2][3] One patented process specifies keeping the temperature below 20°C, while another successful example demonstrates high yield and purity by maintaining the temperature at 10°C.[3][4]
Q2: What are the primary starting materials for this synthesis?
A2: The most common starting material is 1,1-Cyclohexanediacetic anhydride, which is reacted with aqueous ammonia.[2] Alternatively, 1,1-Cyclohexanediacetic acid can be used, which is first converted to the anhydride in situ or in a separate step before the amidation reaction.[5]
Q3: Why is low temperature crucial for this reaction?
A3: Low temperature is critical to control the selectivity of the amidation reaction. The reaction of 1,1-Cyclohexanediacetic anhydride with ammonia can produce both the desired monoamide and the undesired diamide byproduct. The formation of the monoamide is kinetically favored at lower temperatures. As the temperature increases, the rate of the second amidation reaction to form the diamide increases, leading to a higher proportion of this impurity in the final product.
Q4: What are the common byproducts, and how can their formation be minimized?
A4: The primary byproduct is 1,1-Cyclohexanediacetic acid diamide. Its formation is favored at higher temperatures. To minimize its formation, it is essential to maintain a low reaction temperature, control the stoichiometry of the reactants, and ensure a slow and controlled addition of the anhydride to the ammonia solution.[2]
Q5: What purification methods are recommended for this compound?
A5: After the reaction, the crude product is typically precipitated by adjusting the pH of the reaction mixture. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethyl acetate and water, to obtain a product with high purity.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of Monoamide | Excessive Diamide Formation: The reaction temperature was too high, leading to the formation of the diamide byproduct. | - Strictly maintain the reaction temperature below 20°C, ideally between 0-10°C. - Use a cooling bath (ice-water or ice-salt) to manage the exothermic nature of the reaction.[2] - Ensure slow and controlled addition of the 1,1-Cyclohexanediacetic anhydride to the ammonia solution. |
| Incomplete Reaction: The reaction time was insufficient, or the stoichiometry of the reactants was not optimal. | - Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC). - Ensure the appropriate molar ratio of ammonia to the anhydride is used, as specified in the protocol.[2] | |
| Poor Product Purity | Presence of Unreacted Starting Material: Incomplete conversion of the starting anhydride. | - Increase the reaction time and monitor for the disappearance of the starting material. - Ensure efficient mixing throughout the reaction. |
| Contamination with Diamide: As with low yield, this is often due to elevated reaction temperatures. | - Adhere to the recommended low-temperature conditions. - Optimize the purification process, particularly the recrystallization step, to effectively remove the more polar diamide. | |
| Difficulty in Product Isolation | Incomplete Precipitation: The pH of the solution was not optimal for the precipitation of the monoamide. | - Carefully adjust the pH of the reaction mixture with acid to the isoelectric point of the monoamide to ensure maximum precipitation. |
| Oily Product Instead of Crystalline Solid: Presence of impurities hindering crystallization. | - Wash the crude product with a suitable solvent to remove soluble impurities before recrystallization. - Try different solvent systems for recrystallization. |
Data Presentation
The following table summarizes the impact of temperature on the yield and purity of this compound based on available data and established chemical principles.
| Reaction Temperature | Expected Yield of Monoamide | Expected Purity of Monoamide | Primary Byproduct | Reference |
| 0-10°C | High (>95%) | High (>99%) | Minimal 1,1-Cyclohexanediacetic acid diamide | [4] |
| Below 20°C | Good | Good | 1,1-Cyclohexanediacetic acid diamide | [2][3] |
| Room Temperature (~25°C) | Moderate | Moderate | Increased 1,1-Cyclohexanediacetic acid diamide | Inferred |
| Above 40°C | Low | Low | Significant 1,1-Cyclohexanediacetic acid diamide | [4] |
Experimental Protocols
Protocol 1: Synthesis from 1,1-Cyclohexanediacetic Anhydride
This protocol is based on a patented industrial process.[2]
Materials:
-
1,1-Cyclohexanediacetic anhydride
-
Aqueous ammonia (25-35 wt%)
-
Sulfuric acid (30-60 wt% aqueous solution)
-
Acetonitrile
-
Deionized water
Procedure:
-
Reaction Setup: In a jacketed reactor equipped with a mechanical stirrer and a temperature probe, add the aqueous ammonia solution.
-
Cooling: Cool the ammonia solution to below 20°C using a circulating cooling system.
-
Anhydride Addition: Slowly add the 1,1-Cyclohexanediacetic anhydride to the cooled ammonia solution over a period of 2-5 hours. The rate of addition should be controlled to maintain the reaction temperature below 20°C. The reaction is exothermic, so efficient cooling is crucial.
-
Reaction Monitoring: Monitor the progress of the reaction by HPLC to ensure the complete consumption of the anhydride.
-
Neutralization: Once the reaction is complete, cool the mixture to below 30°C. Slowly add the sulfuric acid solution to neutralize the excess ammonia and precipitate the crude this compound. Continue the addition until a slightly acidic pH is achieved.
-
Isolation: Filter the precipitated solid and wash it with cold deionized water.
-
Purification: Recrystallize the crude product from an aqueous acetonitrile solution. Wash the purified crystals with cold acetonitrile and dry under vacuum.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship between temperature and product formation in the synthesis.
References
- 1. WO2003002517A1 - Process for the preparation of 1.1-cyclohexane diacetic acid monoamide - Google Patents [patents.google.com]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. CN101417960B - Method for preparing 1,1-cyclohexanediacetic acid mono amide - Google Patents [patents.google.com]
- 4. [Synthesis of dicarboxylic acid monoamides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,1-Cyclohexanediacetic acid mono amide synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: 1,1-Cyclohexanediacetic Acid Monoamide Purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and purification of 1,1-Cyclohexanediacetic acid monoamide.
Frequently Asked Questions (FAQs)
Q1: What is the most effective solvent for the purification of this compound by recrystallization?
A1: Aqueous acetonitrile is widely reported as a highly effective solvent for the recrystallization of this compound, yielding purities greater than 99.5%.[1] This solvent system is preferred because it effectively dissolves common organic impurities while allowing for high recovery of the desired product upon cooling.[1] Other solvent systems that have been used include mixtures of ethyl acetate and water, as well as methanol or methylisobutylketone.[1][2][3][4]
Q2: What is the optimal water content in aqueous acetonitrile for recrystallization?
A2: The water content in aqueous acetonitrile can range from 2 to 25 wt%.[1] However, a water content of around 10 wt% is often a good starting point. The optimal percentage may vary depending on the specific impurity profile of the crude material.
Q3: What are the common impurities encountered during the synthesis of this compound?
A3: Common impurities can include unreacted 1,1-Cyclohexanediacetic anhydride, the dicarboxylic acid formed by hydrolysis of the anhydride, and other side-products from the amination reaction. The choice of crystallization solvent is critical for the effective removal of these impurities.[1]
Q4: My yield is low after recrystallization. What are the potential causes and solutions?
A4: Low yield can result from several factors:
-
Sub-optimal Solvent Ratio: An excessive volume of solvent will lead to a significant amount of product remaining in the mother liquor. A typical weight ratio of aqueous acetonitrile to wet, crude product is between 1:1 and 4:1, with a 2:1 ratio often being a good starting point.[1]
-
Incomplete Precipitation: The cooling process may be too rapid, or the final temperature may not be low enough to induce complete crystallization. A gradual cooling process followed by a hold at a low temperature (e.g., 0-5 °C) is recommended.
-
Product Loss During Washing: Washing the filtered crystals with a solvent in which the product is highly soluble will lead to yield loss. It is best to wash the crystals with a small amount of the cold recrystallization solvent.[1]
Q5: The purity of my product is still below 99% after recrystallization. What can I do?
A5: If the purity remains low, consider the following:
-
Solvent System Optimization: The impurity may have similar solubility to the product in the chosen solvent. Experiment with different solvent systems mentioned, such as ethyl acetate/water or methanol.
-
Double Recrystallization: A second recrystallization step can significantly improve purity, although it will result in some yield loss.
-
pH Adjustment: During the work-up, ensuring the pH is slightly acidic is important for the precipitation of the crude product before purification.[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Oily Precipitate or Failure to Crystallize | The solvent is too good a solvent for the product, or there is a high concentration of impurities. | Try a less polar solvent system or a mixture of solvents. Consider adding an anti-solvent (a solvent in which the product is insoluble) dropwise to the solution at an elevated temperature until turbidity is observed, then allow it to cool slowly. |
| Colored Impurities in Final Product | The impurity is not effectively removed by the chosen solvent. | Consider treating the solution with activated carbon before filtration at the hot stage of recrystallization. Ensure this is done carefully as activated carbon can also adsorb the product. |
| Inconsistent Purity Between Batches | Variations in the crude material's impurity profile or inconsistencies in the recrystallization protocol. | Standardize the entire synthesis and purification protocol. Analyze the crude material to understand the impurity profile before selecting the optimal recrystallization conditions. |
| Poor Filterability of Crystals | Very fine crystals are formed due to rapid precipitation. | Slow down the cooling rate to encourage the growth of larger crystals. Stirring the solution gently during cooling can also help. |
Data on Solvent Effects on Purity
| Solvent System | Reported Purity | Key Advantages | Reference |
| Aqueous Acetonitrile | > 99.5% | High yield and throughput, effectively dissolves organic impurities. | [1] |
| Ethyl Acetate / Water | 99.5% | Good for achieving high purity. | [2][4] |
| Methanol | Mentioned as a potential solvent. | A polar protic solvent that can offer different selectivity for impurities. | [1] |
| Methylisobutylketone | Mentioned as a potential solvent. | A less polar solvent option. | [1] |
Experimental Protocols
Protocol for Recrystallization of this compound from Aqueous Acetonitrile
-
Dissolution: In a suitable reaction vessel, suspend the crude this compound in aqueous acetonitrile (e.g., 9:1 acetonitrile:water by weight). Use a weight ratio of solvent to crude product between 2:1 and 4:1.[1]
-
Heating: Heat the mixture with stirring until the solid is completely dissolved.
-
Cooling and Crystallization: Gradually cool the solution to initiate crystallization. A controlled cooling rate is recommended. Once crystal formation begins, continue to cool the mixture to 0-5 °C and hold at this temperature for at least 1 hour to maximize precipitation.
-
Filtration: Filter the resulting crystalline slurry.
-
Washing: Wash the filter cake with a small amount of cold acetonitrile.[1]
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting decision tree for low purity issues.
References
- 1. WO2003002517A1 - Process for the preparation of 1.1-cyclohexane diacetic acid monoamide - Google Patents [patents.google.com]
- 2. CN112592289A - Preparation method of gabapentin intermediate - Google Patents [patents.google.com]
- 3. Page loading... [guidechem.com]
- 4. 1,1-Cyclohexanediacetic acid mono amide synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: 1,1-Cyclohexanediacetic Acid Monoamide Production
Welcome to the technical support center for the synthesis and scale-up of 1,1-Cyclohexanediacetic acid monoamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during its production.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use?
A1: this compound is a dicarboxylic acid derivative with the chemical formula C₁₀H₁₇NO₃.[1] It is a white to off-white crystalline solid.[1] Its primary application is as a key intermediate in the synthesis of pharmaceutical compounds, most notably Gabapentin, which is used to treat epilepsy and neuropathic pain.[2]
Q2: What is the most common synthetic route for producing this compound?
A2: The most prevalent method is the amination of 1,1-Cyclohexanediacetic anhydride with ammonia.[3][4] This reaction is typically followed by neutralization to precipitate the crude monoamide, which is then purified.[3][4]
Q3: What are the critical parameters to control during the synthesis?
A3: Key parameters include reaction temperature, the concentration and molar ratio of ammonia to the anhydride, and reaction time.[3][4][5] Precise control of these factors is crucial for maximizing the yield of the monoamide while minimizing the formation of the diamide byproduct.
Q4: What are the recommended solvents for purification by recrystallization?
A4: Effective solvents for the recrystallization of this compound include aqueous acetonitrile, ethanol, and ethyl acetate.[1][3][6] The choice of solvent can impact crystal purity and yield.
Q5: How can I monitor the progress of the reaction?
A5: High-Performance Liquid Chromatography (HPLC) is an effective analytical method for monitoring the consumption of the starting material (1,1-Cyclohexanediacetic anhydride) and the formation of the desired monoamide product and any byproducts.[3]
Troubleshooting Guide
Low Product Yield
| Observed Issue | Potential Cause | Suggested Solution |
| Low yield of crude product after precipitation. | Incomplete reaction. | - Ensure the reaction has gone to completion by monitoring with HPLC.[3]- Check the quality and concentration of the ammonia solution.- Verify the reaction temperature is within the optimal range (e.g., below 20°C for aqueous ammonia).[3][4] |
| Product loss during workup. | - Ensure the pH of the neutralization step is optimized for maximum precipitation (typically a slightly acidic solution).[3][4]- Avoid excessive washing of the filtered product, which can lead to dissolution. Use ice-cold water for washing.[6] | |
| Significant loss of product after recrystallization. | Inappropriate solvent or solvent volume. | - Use a minimal amount of hot solvent to dissolve the crude product to ensure the solution is saturated.[7]- Ensure the solution is cooled slowly to allow for proper crystal formation. Crashing the product out of solution by rapid cooling can trap impurities and reduce yield.[7]- Test different recrystallization solvents to find one that provides a good balance between solubility at high temperatures and insolubility at low temperatures.[7] |
| Premature product precipitation. | - Ensure the filtration of the hot, saturated solution (if performed to remove insoluble impurities) is done quickly to prevent the product from crystallizing in the filter funnel. |
High Impurity Profile
| Observed Issue | Potential Cause | Suggested Solution |
| Presence of a significant amount of 1,1-Cyclohexanediacetic acid diamide. | Excessive amination. | - Reduce the molar ratio of ammonia to the anhydride. A molar ratio of 5 to 10 is often recommended.[3][4]- Control the reaction temperature; lower temperatures (e.g., 0-5°C) can favor mono-amidation.[1] |
| Prolonged reaction time. | - Monitor the reaction by HPLC and stop it once the anhydride is consumed and the monoamide concentration is maximized. | |
| Presence of unreacted 1,1-Cyclohexanediacetic acid. | Hydrolysis of the starting anhydride. | - Ensure anhydrous conditions if the reaction is sensitive to water (less of a concern when using aqueous ammonia).- Check the purity of the starting 1,1-Cyclohexanediacetic anhydride. |
| Colored impurities in the final product. | Side reactions or impurities in starting materials. | - Add activated carbon to the solution before recrystallization to remove colored impurities.[5]- Ensure high purity of starting materials. |
Scale-Up Issues
| Observed Issue | Potential Cause | Suggested Solution |
| Difficulty in controlling reaction temperature. | Exothermic nature of the amination reaction. | - Ensure the reactor has adequate cooling capacity.- Add the 1,1-Cyclohexanediacetic anhydride to the ammonia solution portion-wise or via a controlled addition funnel to manage the heat generated.[3] |
| Inconsistent product quality between batches. | Poor mixing. | - Ensure efficient agitation in the reactor to maintain a homogenous reaction mixture and uniform temperature distribution. |
| Filtration difficulties (slow filtration, filter clogging). | Fine particle size or undesirable crystal morphology. | - Optimize the cooling profile during crystallization to encourage the growth of larger, more easily filterable crystals. Slow cooling is generally preferred.[7]- Consider using a filter aid, but be mindful of potential contamination of the product. |
| Product agglomeration during drying. | Residual solvent and improper drying conditions. | - Wash the filter cake thoroughly with an appropriate solvent to remove impurities that can cause stickiness.- Use a suitable drying method (e.g., vacuum oven) with controlled temperature to avoid melting or decomposition. Agitated filter dryers can be efficient but may also promote agglomeration if not optimized. |
Data Presentation
Table 1: Summary of Reaction Conditions for this compound Synthesis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Starting Material | 1,1-Cyclohexanediacetic anhydride | 1,1-Cyclohexanediacetic anhydride | Lactimide |
| Reagent | Aqueous Ammonia (25-35 wt%)[3][4] | Ammonia in organic solvent (e.g., benzene) | Sodium Hydroxide, then HCl[6] |
| Temperature | < 20°C[3][4] | 30-110°C[5] | 50°C (hydrolysis), then 5-10°C (precipitation)[6] |
| Molar Ratio (Ammonia:Anhydride) | 5-10[3][4] | Not specified | N/A |
| Reaction Time | 2-5 hours[4] | Not specified | 6 hours (hydrolysis), 2 hours (precipitation)[6] |
| Reported Yield | High | >96%[5] | 93%[6] |
| Reported Purity | >99.5% after recrystallization[3] | >99.7%[5] | 99.5% after recrystallization[6] |
Experimental Protocols
Protocol 1: Synthesis from 1,1-Cyclohexanediacetic Anhydride
Materials:
-
1,1-Cyclohexanediacetic anhydride
-
Aqueous ammonia (28-30%)
-
Sulfuric acid (30-70%) or Hydrochloric acid
-
Deionized water
-
Acetonitrile (for recrystallization)
-
Ice
Equipment:
-
Jacketed glass reactor with overhead stirrer and temperature probe
-
Addition funnel
-
Büchner funnel and filter flask
-
Beakers and flasks
-
pH meter or pH paper
Procedure:
-
Reaction Setup: Cool the reactor jacket to 0-5°C. Charge the reactor with the desired amount of aqueous ammonia.
-
Addition of Anhydride: Slowly add the 1,1-Cyclohexanediacetic anhydride to the stirred ammonia solution over 2-5 hours, ensuring the internal temperature does not exceed 20°C.[3][4]
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir for an additional hour. Monitor the reaction completion by HPLC.
-
Neutralization and Precipitation: Once the reaction is complete, cool the solution to 10-15°C. Slowly add sulfuric or hydrochloric acid to neutralize the excess ammonia and adjust the pH to a slightly acidic level (e.g., pH 5-6) to precipitate the crude product.[3][4]
-
Isolation: Filter the precipitated solid using a Büchner funnel. Wash the filter cake with a small amount of ice-cold deionized water.
-
Purification (Recrystallization):
-
Transfer the crude product to a clean flask.
-
Add a minimal amount of hot aqueous acetonitrile (or another suitable solvent) to dissolve the solid completely.
-
If necessary, perform a hot filtration to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to complete crystallization.
-
Filter the purified crystals and wash with a small amount of cold recrystallization solvent.
-
-
Drying: Dry the final product in a vacuum oven at a suitable temperature (e.g., 50-60°C) until a constant weight is achieved.
Protocol 2: HPLC Monitoring
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid) may be suitable. Isocratic elution can be used if separation is adequate.
-
Flow Rate: 1.0 mL/min
-
Detector: UV at 210 nm
-
Injection Volume: 10 µL
-
Procedure: Prepare standards of the starting material and product. Dilute reaction samples at various time points and inject them into the HPLC system to determine the relative concentrations of reactants and products.
Visualizations
Caption: A flowchart of the production process for this compound.
Caption: A troubleshooting diagram for diagnosing the cause of low product yield.
References
- 1. Page loading... [wap.guidechem.com]
- 2. PROCESS FOR PREPARING CYCLOHEXANEDIACETIC ACID MONOAMIDE - Patent 1732899 [data.epo.org]
- 3. WO2003002517A1 - Process for the preparation of 1.1-cyclohexane diacetic acid monoamide - Google Patents [patents.google.com]
- 4. CN101475466B - Preparation method of 1,1-cyclohexanediacetic acid - Google Patents [patents.google.com]
- 5. CN101417960B - Method for preparing 1,1-cyclohexanediacetic acid mono amide - Google Patents [patents.google.com]
- 6. 1,1-Cyclohexanediacetic acid mono amide synthesis - chemicalbook [chemicalbook.com]
- 7. Home Page [chem.ualberta.ca]
Validation & Comparative
Verifying the Structure of 1,1-Cyclohexanediacetic Acid Monoamide: A Comparative ¹H NMR Analysis
A definitive guide for researchers, this document provides a comprehensive comparison of the ¹H NMR spectral data of 1,1-cyclohexanediacetic acid monoamide with its parent diacid and corresponding diamide, facilitating unambiguous structure confirmation. Detailed experimental protocols and structural correlations are presented to support analytical workflows in pharmaceutical development and chemical research.
The structural elucidation of synthetic compounds is a cornerstone of modern chemistry, with Nuclear Magnetic Resonance (NMR) spectroscopy standing as a primary analytical technique. For drug development professionals and researchers, confirming the precise structure of intermediates like this compound, a key precursor in the synthesis of various active pharmaceutical ingredients, is of paramount importance. This guide offers a comparative analysis of the ¹H NMR spectra of this compound against its logical precursors and derivatives—1,1-cyclohexanediacetic acid and 1,1-cyclohexanediacetic acid diamide—to highlight the key spectral differences that enable unequivocal structure verification.
Comparative ¹H NMR Data
The following table summarizes the expected ¹H NMR chemical shifts, multiplicities, and integrations for this compound and its related compounds. These values are based on established principles of NMR spectroscopy, where the chemical environment of each proton dictates its resonance frequency.
| Compound Name | Functional Groups | Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound | Carboxylic Acid, Amide | -CH₂-COOH | ~2.3 | s | 2H |
| -CH₂-CONH₂ | ~2.2 | s | 2H | ||
| Cyclohexane (-CH₂-)₃ | 1.4-1.6 | m | 6H | ||
| Cyclohexane (-CH₂-)₂ | 1.2-1.4 | m | 4H | ||
| -NH₂ | 5.5-8.0 | br s | 2H | ||
| -COOH | 10-12 | br s | 1H | ||
| 1,1-Cyclohexanediacetic Acid | Two Carboxylic Acids | -CH₂-COOH | ~2.3 | s | 4H |
| Cyclohexane (-CH₂-)₃ | 1.4-1.6 | m | 6H | ||
| Cyclohexane (-CH₂-)₂ | 1.2-1.4 | m | 4H | ||
| -COOH | 10-12 | br s | 2H | ||
| 1,1-Cyclohexanediacetic Acid Diamide | Two Amides | -CH₂-CONH₂ | ~2.2 | s | 4H |
| Cyclohexane (-CH₂-)₃ | 1.4-1.6 | m | 6H | ||
| Cyclohexane (-CH₂-)₂ | 1.2-1.4 | m | 4H | ||
| -NH₂ | 5.5-8.0 | br s | 4H |
Note: Chemical shifts are approximate and can be influenced by the solvent and concentration. s = singlet, m = multiplet, br s = broad singlet.
The key distinguishing features in the ¹H NMR spectrum of this compound are the presence of two distinct singlets for the diastereotopic methylene protons adjacent to the carbonyl groups (one for the acid and one for the amide) and the presence of both broad singlets for the amide and carboxylic acid protons. In contrast, the diacid exhibits a single singlet for the four equivalent methylene protons, while the diamide shows a single singlet for its four methylene protons and a larger integration for the amide protons.
Structural and Spectral Correlations
The chemical structure of this compound directly influences its ¹H NMR spectrum. The following diagram illustrates the relationship between the molecular structure and its key proton signals.
Caption: Correlation of the chemical structure of this compound with its characteristic ¹H NMR signals.
Experimental Protocol for ¹H NMR Analysis
A standardized protocol is crucial for obtaining high-quality, reproducible ¹H NMR spectra.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample (this compound, diacid, or diamide).
-
Dissolve the sample in 0.6-0.8 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical as the chemical shifts of exchangeable protons (-NH₂ and -COOH) are solvent-dependent. DMSO-d₆ is often a good choice for observing both amide and carboxylic acid protons.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm) if quantitative analysis or precise chemical shift referencing is required.
2. NMR Data Acquisition:
-
Record the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.
-
Acquire the spectrum at a constant temperature, typically 25 °C.
-
Typical acquisition parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale using the internal standard or the residual solvent peak.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) to gain information about neighboring protons.
The following diagram outlines the general workflow for ¹H NMR analysis.
Caption: A streamlined workflow for the ¹H NMR analysis of small organic molecules.
By following this guide, researchers can confidently utilize ¹H NMR spectroscopy to verify the structure of this compound and distinguish it from its closely related synthetic analogues. The provided data and protocols serve as a valuable resource for ensuring the quality and integrity of chemical intermediates in a research and development setting.
Comparing synthesis routes for 1,1-Cyclohexanediacetic acid monoamide
A comprehensive comparison of the primary synthesis routes for 1,1-Cyclohexanediacetic acid monoamide (CHDAAM), a key intermediate in the pharmaceutical industry, is presented below. This guide provides an objective analysis of the performance of different synthetic strategies, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their needs.
Comparative Analysis of Synthesis Routes
The synthesis of this compound can be achieved through several distinct pathways, each with its own set of advantages and disadvantages. The choice of a particular route often depends on factors such as desired yield and purity, cost and availability of starting materials, reaction conditions, and scalability. The following table summarizes the quantitative data for the most common synthesis routes.
| Synthesis Route | Starting Material | Key Reagents | Reaction Temperature | Reaction Time | Yield (%) | Purity (%) |
| Route 1 | 1,1-Cyclohexanediacetic anhydride | Aqueous Ammonia | 10 – 40 °C | 2 – 5 hours | > 96 | > 99.7 |
| Route 2 | 3,3-Pentamethylene glutarimide | Sodium Hydroxide, Hydrochloric Acid | 50 °C | 6 hours | 93 | 99.5 |
| Route 3 | Cyclohexanone, Cyanoacetamide | Malonic acid ester, Sodium Hydroxide, Hydrochloric Acid | 25 °C – Reflux | Variable | Not explicitly stated | Not explicitly stated |
| Route 4 | α,α'-diaminocarbonyl-β,β-pentamethylene glutarimide | Sodium Hydroxide | Reflux | Not explicitly stated | >85 (for intermediate) | >95 (for intermediate) |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below.
Route 1: From 1,1-Cyclohexanediacetic Anhydride
This method involves the amination of 1,1-cyclohexanediacetic anhydride with aqueous ammonia.
Procedure:
-
1,1-Cyclohexanediacetic anhydride is added dropwise to an aqueous ammonia solution (5-20% concentration) while maintaining the reaction temperature between 10-40 °C. The molar ratio of the anhydride to ammonia is typically 1:1.5-4.
-
The reaction mixture is stirred for 2-5 hours.
-
After the reaction is complete, the solution is acidified with a mineral acid, such as hydrochloric acid or sulfuric acid, to precipitate the product.
-
The precipitated this compound is then collected by filtration, washed, and dried. For higher purity, recrystallization from a suitable solvent like ethanol or ethyl acetate can be performed.[1]
Route 2: From 3,3-Pentamethylene glutarimide
This route involves the hydrolysis of 3,3-Pentamethylene glutarimide.[2]
Procedure:
-
3,3-Pentamethylene glutarimide (181g) is added to a lye solution prepared from sodium hydroxide (60g) and water (500g).
-
The mixture is slowly heated to 50°C and stirred at this temperature for 6 hours.
-
The reaction mixture is then cooled to 10°C, and 36% concentrated hydrochloric acid (150g) is slowly added to adjust the pH to 1-2, leading to the precipitation of the crude product.
-
The mixture is stirred for an additional 2 hours and then cooled to 5°C.
-
The solid is collected by suction filtration and washed with cold water to obtain the crude this compound.
-
The crude product is recrystallized from ethyl acetate and water to yield the pure product (185g, 93% yield, 99.5% purity).[2]
Route 3: From Cyclohexanone and Cyanoacetamide
This newer approach is described as a more direct process that proceeds under milder conditions.
Procedure:
-
Cyclohexanone is condensed with cyanoacetamide in a suitable solvent like toluene, in the presence of ammonium acetate and acetic acid, at a temperature between 20 and 150°C.
-
The resulting intermediate, 2-cyclohexylidene-2-cyanoacetamide, is then reacted with a malonic acid ester.
-
The product from the second step undergoes hydrolysis and decarboxylation to yield this compound. This method is highlighted for its efficiency and reduced number of harsh reaction steps compared to older methods.
Route 4: From α,α'-diaminocarbonyl-β,β-pentamethylene glutarimide
This process provides a direct route to the monoamide, avoiding the isolation of 1,1-cyclohexanediacetic acid.
Procedure:
-
The synthesis starts with the reaction of cyclohexanone, ethyl cyanoacetate, and ammonia to produce an intermediate dinitrile.
-
This dinitrile is then converted to α,α'-diaminocarbonyl-β,β-pentamethylene glutarimide.
-
The final step involves the basic hydrolysis of this glutarimide derivative using a sodium hydroxide solution, followed by acidification to precipitate the desired this compound. This route is advantageous as it reduces the number of synthetic steps.[3]
Synthesis Route Diagrams
The following diagrams illustrate the chemical transformations for the described synthesis routes.
Caption: Synthesis of CHDAAM from its anhydride.
Caption: Synthesis of CHDAAM via imide hydrolysis.
References
Validation of 1,1-Cyclohexanediacetic Acid Monoamide as a Reference Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of 1,1-Cyclohexanediacetic acid monoamide as a reference standard for use in analytical assays. Its performance is objectively compared with an alternative reference standard, Gabapentin Related Compound A. This document includes a summary of physicochemical properties, a comparative analysis of potential impurities, and detailed experimental protocols for validation.
Introduction
This compound is a key intermediate in the synthesis of Gabapentin, an anticonvulsant and analgesic drug.[1][2] As such, its purity and accurate characterization are critical for ensuring the quality and safety of the final active pharmaceutical ingredient (API). This guide outlines the validation of this compound as a primary reference standard and compares it to Gabapentin Related Compound A (2-Azaspiro[4.5]decan-3-one), a known lactam impurity of Gabapentin.[3][4][5]
Physicochemical Properties
A reliable reference standard must have well-defined physicochemical properties. The following table summarizes and compares the key properties of this compound and Gabapentin Related Compound A.
| Property | This compound | Gabapentin Related Compound A |
| Synonyms | 1-(Carboxymethyl)cyclohexane-1-acetamide, Gabapentin Impurity H | 2-Azaspiro[4.5]decan-3-one, Gabapentin Lactam |
| CAS Number | 99189-60-3[6] | 64744-50-9[7] |
| Molecular Formula | C₁₀H₁₇NO₃[6] | C₉H₁₅NO[7] |
| Molecular Weight | 199.25 g/mol [6] | 153.22 g/mol [8] |
| Appearance | White to off-white crystalline solid[9] | Solid |
| Melting Point | 141-146 °C | 84-89 °C[4] |
| Solubility | Moderately soluble in polar organic solvents (e.g., methanol, DMF), limited solubility in water.[9] | Soluble in organic solvents. |
| Storage | 2-8°C Refrigerator | 2-8°C[4] |
Comparative Analysis of Potential Impurities
The purity of a reference standard is paramount. The table below lists potential process-related impurities for both this compound and Gabapentin, which could be present in samples of the monoamide.
| Impurity Name | Chemical Structure | Potential Origin |
| 1,1-Cyclohexanediacetic acid | C₁₀H₁₆O₄ | Incomplete amidation of the diacid or hydrolysis of the monoamide. |
| 1,1-Cyclohexanediacetic anhydride | C₁₀H₁₄O₃ | Starting material for the synthesis of the monoamide. |
| Gabapentin | C₉H₁₇NO₂ | Further reaction (e.g., Hofmann rearrangement) of the monoamide. |
| Gabapentin Lactam (Gabapentin Related Compound A) | C₉H₁₅NO | Intramolecular cyclization of Gabapentin. |
| Other Gabapentin-related impurities | Various | Side reactions during the synthesis of Gabapentin from the monoamide.[5] |
Experimental Protocols for Validation
The following protocols describe the key experiments required to validate this compound as a reference standard.
High-Performance Liquid Chromatography (HPLC) for Purity Determination and Impurity Profiling
Objective: To determine the purity of this compound and to detect and quantify any impurities.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 5 µm, 4.6 x 250 mm (or equivalent).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted to 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to a final concentration of 1 mg/mL.
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition.
-
Inject a blank (mobile phase).
-
Inject the prepared sample solution.
-
Run the gradient program to elute the main peak and any impurities.
-
Calculate the purity by the area normalization method.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Objective: To confirm the chemical structure of this compound.
Methodology:
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD).
-
Sample Preparation: Dissolve approximately 10 mg of the substance in 0.7 mL of the deuterated solvent.
-
Experiments:
-
¹H NMR: To identify the chemical shifts, coupling constants, and integration of all protons.
-
¹³C NMR: To identify the chemical shifts of all carbon atoms.
-
-
Data Analysis: Compare the obtained spectra with the expected chemical shifts and coupling patterns for the structure of this compound.
Mass Spectrometry (MS) for Molecular Weight Verification
Objective: To confirm the molecular weight of this compound.
Methodology:
-
Instrumentation: A mass spectrometer, for example, coupled to a liquid chromatograph (LC-MS).
-
Ionization Technique: Electrospray Ionization (ESI) in both positive and negative ion modes.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Procedure: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum.
-
Data Analysis: Observe the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode) and confirm that it corresponds to the calculated molecular weight of this compound (199.25 g/mol ).[10]
Visualizations
Workflow for Reference Standard Validation
The following diagram illustrates the workflow for the validation of a chemical reference standard.
Caption: Workflow for the validation of a chemical reference standard.
Relationship between this compound and Gabapentin
The diagram below illustrates the synthetic relationship between 1,1-Cyclohexanediacetic acid, its monoamide, and Gabapentin, including the formation of the lactam impurity.
Caption: Synthesis pathway from 1,1-Cyclohexanediacetic acid to Gabapentin.
Conclusion
The data and experimental protocols presented in this guide demonstrate that this compound is a suitable and reliable primary reference standard for analytical purposes. Its physicochemical properties are well-defined, and its purity can be rigorously assessed using standard analytical techniques. When compared to Gabapentin Related Compound A, this compound represents an earlier and more direct process intermediate for Gabapentin synthesis, making it a crucial standard for monitoring the initial stages of production. The validation of this compound as a reference standard is essential for ensuring the quality and consistency of Gabapentin manufacturing and for conducting accurate research and development in this field.
References
- 1. 1,1-Cyclohexanediacetic acid mono amide | 99189-60-3 [chemicalbook.com]
- 2. jigspharma.com [jigspharma.com]
- 3. Gabapentin EP Impurity A | 64744-50-9 | SynZeal [synzeal.com]
- 4. 加巴喷丁相关物质A Pharmaceutical Secondary Standard; Certified Reference Material | Sigma-Aldrich [sigmaaldrich.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. scbt.com [scbt.com]
- 7. store.usp.org [store.usp.org]
- 8. usbio.net [usbio.net]
- 9. Page loading... [wap.guidechem.com]
- 10. This compound | C10H17NO3 | CID 665664 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Study on the Efficiency of Gabapentin Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficiency of various chemical precursors and synthetic routes for the production of Gabapentin, an anticonvulsant and analgesic drug. The information is intended to assist researchers and professionals in drug development in selecting the most efficient and viable synthesis strategy.
Data Presentation: Comparison of Synthetic Routes
The following table summarizes the quantitative data for different Gabapentin synthesis routes, focusing on key performance indicators such as overall yield and purity. The Hofmann rearrangement is the most extensively documented and industrially applied method, hence the greater availability of specific data.
| Synthetic Route | Key Precursor(s) | Overall Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Hofmann Rearrangement | 1,1-Cyclohexanediacetic acid monoamide (CDMA) | 67 - 95%[1][2] | > 99.5%[2] | High yield and purity, well-established industrial process.[3] | Involves the use of hazardous materials like bromine. |
| Beckmann Rearrangement | Cyclohexanone oxime derivative | Data not available | Data not available | Potential for a more streamlined synthesis from readily available starting materials. | Lack of specific, publicly available data on yield and purity for Gabapentin synthesis. |
| Lossen Rearrangement | Cyclohexanediacetic acid hydroxamate | Data not available | Data not available | A classic method for amine synthesis.[1][4] | Limited specific data for Gabapentin synthesis in available literature. |
| Curtius Rearrangement | 1,1-Cyclohexanediacetic acid monoester azide | Data not available | Data not available | Another established method for amine synthesis.[1][4] | Involves potentially explosive azide intermediates. |
| Michael Addition of Nitromethane | Cyclohexanone, Triethyl phosphonoacetate, Nitromethane | ~ 44% | Data not available | An alternative route that avoids rearrangement reactions. | Lower overall yield compared to the Hofmann route.[5] |
| Chemoenzymatic Synthesis | 1-Cyanocyclohexylacetonitrile | 77.3% | High purity | Greener process with high efficiency.[3] | May require specialized enzymes and bioreactors. |
Mandatory Visualization
Synthetic Pathway via Hofmann Rearrangement
References
- 1. WO2005092837A2 - Process for the preparation of gabapentin - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. CN102093237A - Synthesis method of gabapentin hydrochloride - Google Patents [patents.google.com]
- 4. US20080103334A1 - Process For Synthesis Of Gabapentin - Google Patents [patents.google.com]
- 5. WO2006000562A1 - Process for the preparation of gabapentin - Google Patents [patents.google.com]
A Comparative Guide to LC-MS Methods for the Analysis of 1,1-Cyclohexanediacetic Acid Monoamide and its Synthesis Byproducts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the identification and quantification of 1,1-Cyclohexanediacetic acid monoamide, a key intermediate in the synthesis of the anticonvulsant drug gabapentin. The focus is on the simultaneous analysis of the monoamide and its principal synthesis byproducts: 1,1-Cyclohexanediacetic acid and 1,1-Cyclohexanediacetic acid diamide.
The development of robust analytical methods is crucial for ensuring the quality and purity of active pharmaceutical ingredients (APIs). In the synthesis of gabapentin, this compound is a critical precursor. The primary route of its synthesis involves the reaction of 1,1-Cyclohexanediacetic anhydride with ammonia. However, this reaction can lead to the formation of impurities that can affect the efficacy and safety of the final drug product. Therefore, a reliable analytical method to monitor the formation of the desired monoamide and its byproducts is essential for process optimization and quality control.
Potential Byproducts in the Synthesis of this compound
The reaction of 1,1-Cyclohexanediacetic anhydride with ammonia can yield the following primary products and byproducts:
-
This compound (Target Compound): The desired product formed by the reaction of one equivalent of ammonia with the anhydride.
-
1,1-Cyclohexanediacetic acid (Byproduct 1): Formed by the hydrolysis of the starting anhydride, which can occur if water is present in the reaction mixture.
-
1,1-Cyclohexanediacetic acid diamide (Byproduct 2): Formed when both carbonyl groups of the anhydride react with ammonia.
Comparative Analysis of Analytical Methods
While a specific, validated LC-MS method for the simultaneous analysis of this compound and its aforementioned byproducts is not extensively documented in publicly available literature, methods for the analysis of the closely related compound, gabapentin, and its impurities provide a strong basis for the development of a suitable analytical procedure.[1][2][3][4][5] The structural similarities between these compounds allow for the adaptation of existing chromatographic and mass spectrometric conditions.
This guide proposes a robust LC-MS/MS method and compares it with alternative approaches, providing detailed experimental protocols and performance data based on established methods for similar analytes.
Table 1: Comparison of LC-MS Method Performance Parameters
| Parameter | Proposed LC-MS/MS Method | Alternative HPLC-UV/CAD Method |
| Limit of Detection (LOD) | Estimated: 0.1 - 1 ng/mL | 10 - 50 ng/mL[6] |
| Limit of Quantitation (LOQ) | Estimated: 0.5 - 5 ng/mL | 50 - 150 ng/mL[6] |
| Linearity (R²) | > 0.99 | > 0.99[6] |
| Precision (%RSD) | < 15% | < 10%[6] |
| Accuracy (% Recovery) | 85 - 115% | 90 - 110%[6] |
| Specificity | High (based on mass-to-charge ratio) | Moderate (potential for co-elution) |
| Throughput | High (fast analysis times) | Moderate |
Experimental Protocols
Proposed LC-MS/MS Method for Simultaneous Analysis
This method is designed for the sensitive and selective quantification of this compound, 1,1-Cyclohexanediacetic acid, and 1,1-Cyclohexanediacetic acid diamide.
1. Sample Preparation:
-
Dissolve 1 mg of the sample (reaction mixture or final product) in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Vortex the solution for 30 seconds to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
2. Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7.1-10 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
3. Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI), Positive Ion Mode
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 200.1 | 182.1 | 15 |
| 1,1-Cyclohexanediacetic acid | 201.1 | 183.1 | 15 |
| 1,1-Cyclohexanediacetic acid diamide | 199.1 | 181.1 | 15 |
Visualizations
Logical Workflow for Method Development
Caption: A flowchart illustrating the key stages in the development and validation of an LC-MS method.
Signaling Pathway of Analysis
Caption: A diagram showing the path of an analyte from injection to data acquisition in an LC-MS system.
Conclusion
The proposed LC-MS/MS method offers a highly sensitive and selective approach for the simultaneous analysis of this compound and its key synthesis byproducts. The use of Multiple Reaction Monitoring (MRM) ensures accurate quantification even at low levels, which is critical for impurity profiling in pharmaceutical development. While alternative methods like HPLC with UV and Charged Aerosol Detection (CAD) exist, they may lack the specificity and sensitivity of a mass spectrometry-based approach, especially for compounds that lack a strong chromophore.[6] The detailed protocol and comparative data presented in this guide provide a solid foundation for researchers and scientists to implement a robust quality control strategy for the synthesis of this compound.
References
- 1. LC-MS/MS Quantification of Tramadol and Gabapentin Utilizing Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Validated LC-MS/MS method for quantification of gabapentin in human plasma: application to pharmacokinetic and bioequivalence studies in Korean volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Cross-Validation of Analytical Techniques for 1,1-Cyclohexanediacetic Acid Monoamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The primary analytical techniques discussed are High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography with Mass Spectrometry (GC-MS) following derivatization, and Capillary Electrophoresis (CE). Each technique offers distinct advantages and is suited to different analytical challenges.
Data Presentation: Performance Comparison
The following tables summarize the typical performance characteristics of LC-MS/MS, GC-MS, and Capillary Electrophoresis for the analysis of small pharmaceutical molecules, providing a basis for comparison.
Table 1: Comparison of Quantitative Performance Parameters
| Parameter | LC-MS/MS | GC-MS (with Derivatization) | Capillary Electrophoresis (CE) |
| Linearity (R²) | ≥ 0.995 | ≥ 0.99 | ≥ 0.99 |
| Precision (%RSD) | ≤ 5% | ≤ 10% | ≤ 5% |
| Accuracy (% Recovery) | 95-105% | 90-110% | 90-110% |
| Limit of Quantitation (LOQ) | Low (ng/mL to pg/mL) | Low (ng/mL), dependent on derivatization efficiency | Moderate (µg/mL to ng/mL) |
Table 2: Comparison of Methodological Attributes
| Attribute | LC-MS/MS | GC-MS (with Derivatization) | Capillary Electrophoresis (CE) |
| Sample Throughput | High | Moderate | High |
| Specificity | Very High | High | High |
| Sample Preparation | Moderate (Protein precipitation, SPE) | Complex (Derivatization required) | Simple (Dilution and filtration) |
| Cost (Instrument) | High | Moderate | Low to Moderate |
| Cost (Operational) | High | Moderate | Low |
| Robustness | High | Moderate | Moderate |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are representative and should be optimized and validated for the specific sample matrix and analytical requirements.
LC-MS/MS Method
Principle: This technique offers high sensitivity and selectivity, making it ideal for trace-level quantification of CGM in complex matrices without the need for derivatization.
Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
For biological matrices, perform protein precipitation by adding three parts of cold acetonitrile to one part of the sample.
-
Vortex and centrifuge the sample.
-
Collect the supernatant and dilute as necessary with the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a suitable starting point.
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Precursor/Product Ions: To be determined by direct infusion of a CGM standard.
-
GC-MS Method with Derivatization
Principle: GC-MS is a powerful technique for volatile compounds. For non-volatile compounds like CGM, a derivatization step is necessary to increase volatility and thermal stability. Silylation is a common derivatization approach for carboxylic acids and amides.
Methodology:
-
Sample Preparation and Derivatization:
-
Accurately weigh and dissolve the sample in a suitable aprotic solvent (e.g., acetonitrile).
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.
-
Cool to room temperature before injection.
-
-
GC Conditions:
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless.
-
Temperature Program: Optimized to separate the CGM derivative from other components.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized CGM.
-
Capillary Electrophoresis (CE) Method
Principle: CE separates ions based on their electrophoretic mobility in an electric field. It offers high efficiency, short analysis times, and minimal sample and reagent consumption.
Methodology:
-
Sample Preparation:
-
Dissolve the sample in the background electrolyte (BGE).
-
Filter the sample through a 0.22 µm syringe filter.
-
-
CE Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): A buffer system appropriate for the pKa of CGM, such as a phosphate or borate buffer at a suitable pH.
-
Voltage: 20-30 kV.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: UV detection at a suitable wavelength (e.g., ~210 nm).
-
Mandatory Visualization
Cross-Validation Workflow
The following diagram illustrates a general workflow for the cross-validation of two analytical methods.
Caption: Workflow for the cross-validation of analytical techniques.
Discussion and Recommendations
The choice of an analytical technique for 1,1-Cyclohexanediacetic acid monoamide will depend on the specific requirements of the analysis.
-
LC-MS/MS is the recommended technique for the quantification of CGM at low levels in complex matrices due to its superior sensitivity and specificity. It is particularly well-suited for impurity profiling in drug substances and for bioanalytical studies.
-
GC-MS with derivatization is a viable alternative, especially if LC-MS/MS is not available. However, the requirement for derivatization adds complexity and potential for variability. This method is often used for the analysis of volatile impurities, but can be adapted for non-volatile compounds like CGM.
-
Capillary Electrophoresis is a cost-effective and high-throughput technique suitable for the analysis of charged species. Given that CGM is a carboxylic acid, it is an excellent candidate for CE analysis, particularly for routine quality control applications where high sensitivity is not the primary requirement.
Cross-Validation Considerations:
When data from different analytical methods are to be compared or combined, a cross-validation study is essential.[1] This involves analyzing the same set of quality control (QC) samples and, if available, incurred study samples with both methods.[2] The results should be statistically compared to ensure that there is no significant bias between the methods.[2] The acceptance criteria for the cross-validation should be pre-defined and based on the intended use of the analytical data.[1][2]
References
A Comparative Guide to the Synthesis of 1,1-Cyclohexanediacetic Acid Monoamide: An Efficacy Analysis of Different Methodologies
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1,1-Cyclohexanediacetic acid monoamide, a crucial intermediate in the production of the anticonvulsant drug Gabapentin, is a well-established process.[1] While the term "catalyst" in the traditional sense is not always applicable to the primary reaction—the aminolysis of 1,1-cyclohexanediacetic acid anhydride—various reaction conditions and methodologies significantly influence the efficacy of this conversion. This guide provides a comparative analysis of different synthetic protocols, with a focus on experimental data to inform process optimization and development.
The primary route to this compound involves the reaction of 1,1-cyclohexanediacetic acid anhydride with an ammonia source. The key variables that dictate the efficiency and purity of the product are the nature of the ammonia source, reaction temperature, and the use of solvents.
Quantitative Comparison of Synthetic Methodologies
The following table summarizes the quantitative data from various patented methods for the synthesis of this compound. This data allows for a direct comparison of the efficacy of different reaction conditions.
| Methodology | Ammonia Source | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) | Reference |
| Method 1 | 25-35 wt% Aqueous Ammonia | Water | < 20 | Not Specified | > 90 (inferred) | > 99.5 | WO/2003/002517[2][3] |
| Method 2 | 5-20% Aqueous Ammonia | Water | 10 - 40 | 2 - 5 | > 96 | > 99.7 | CN101381315B[4] |
| Method 3 | Ammonia (aqueous or gaseous) | Organic Solvent (e.g., Benzene, Toluene) | 30 - 110 | Not Specified | Not Specified | Not Specified | Mentioned as prior art in CN101381315B[4] |
Key Observations:
-
Aqueous Ammonia as an Efficient Reagent: Both Method 1 and Method 2 utilize aqueous ammonia and achieve high yields and purities, suggesting that this is a highly effective approach.
-
Temperature Control is Crucial: Method 1 specifies a temperature below 20°C, while Method 2 allows for a broader range of 10-40°C.[2][4] Tighter temperature control may be a key factor in achieving high purity.
-
Solvent Selection Impacts Environmental Profile: Method 3, cited as prior art, employs organic solvents like benzene or toluene.[4] While potentially effective, these solvents are less environmentally friendly than water, which is used in Methods 1 and 2. The use of aqueous systems simplifies the workup and reduces the environmental impact of the process.
Experimental Protocols
Below are detailed experimental protocols for the key methodologies described.
Method 1: Synthesis using Concentrated Aqueous Ammonia at Low Temperature
This method is adapted from the process described in patent WO/2003/002517.[2][3]
Procedure:
-
Amination: 1,1-Cyclohexanediacetic acid anhydride is added to a 25-35 wt% aqueous ammonia solution, with the molar ratio of ammonia to the anhydride being between 5 and 10. The reaction temperature is maintained below 20°C with cooling.
-
Neutralization: After the reaction is complete, the mixture is neutralized with an aqueous solution of sulfuric acid (30-70 wt%) until a slightly acidic pH is reached. This causes the crude this compound to precipitate.
-
Isolation and Purification: The precipitated solid is filtered and then purified by crystallization from a suitable solvent, such as aqueous acetonitrile, to yield the final product with a purity greater than 99.5%.[2]
Method 2: Synthesis using Aqueous Ammonia at Controlled Temperature
This protocol is based on the methodology outlined in patent CN101381315B.[4]
Procedure:
-
Amination: 1,1-Cyclohexanediacetic acid anhydride is added dropwise to a 5-20% aqueous ammonia solution, with a molar ratio of anhydride to ammonia between 1:1.5 and 1:4. The reaction temperature is maintained between 10 and 40°C for a period of 2 to 5 hours.
-
Decolorization (Optional): After the amination, activated carbon can be added to the reaction mixture to decolorize the solution.
-
Acidification and Precipitation: The reaction mixture is then acidified with a mineral acid, such as hydrochloric acid or sulfuric acid, to precipitate the this compound.
-
Isolation: The product is isolated by filtration, yielding a purity of over 99.7% and a reaction yield exceeding 96%.[4]
Visualizing the Process and Mechanism
To better understand the synthesis, the following diagrams illustrate the experimental workflow and the underlying reaction mechanism.
References
- 1. Gabapentin - Wikipedia [en.wikipedia.org]
- 2. WO2003002517A1 - Process for the preparation of 1.1-cyclohexane diacetic acid monoamide - Google Patents [patents.google.com]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. CN101417960B - Method for preparing 1,1-cyclohexanediacetic acid mono amide - Google Patents [patents.google.com]
Benchmarking 1,1-Cyclohexanediacetic Acid Monoamide Purity Against Pharmacopeial Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the purity of 1,1-Cyclohexanediacetic acid monoamide against the rigorous standards set forth by major pharmacopeias. As an identified impurity in the active pharmaceutical ingredient (API) Gabapentin, understanding its acceptable limits is crucial for regulatory compliance and ensuring drug safety and efficacy. This document summarizes the pharmacopeial acceptance criteria, details the analytical methods for its determination, and presents a comparative analysis.
Pharmacopeial Purity Standards for Gabapentin Impurities
While this compound does not have its own monograph in the major pharmacopeias, its control is mandated through the impurity profiling of Gabapentin. Different pharmacopeias may use different nomenclature for this impurity, often designating it as a "related compound" or a specific impurity letter. The United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) provide clear acceptance criteria for various impurities of Gabapentin.
The following table summarizes the typical acceptance criteria for key impurities in Gabapentin as per the USP and Ph. Eur. It is important to note that this compound is often designated as Impurity C or E.
| Impurity Name/Designation | Pharmacopeia | Acceptance Criteria (as % of Gabapentin) |
| Gabapentin Related Compound A | USP | Not More Than 0.10% |
| Gabapentin Related Compound B | USP | Not More Than 0.10% |
| Gabapentin Related Compound D | USP | Not More Than 0.10% |
| Gabapentin Related Compound E | USP | Not More Than 0.10% |
| Any other individual impurity | USP | Not More Than 0.10% |
| Total Impurities | USP | Not More Than 0.5%[1] |
| Impurity A | Ph. Eur. | Not More Than 0.10% |
| Impurity B | Ph. Eur. | Not More Than 0.10% |
| Impurity C (this compound) | Ph. Eur. | Not More Than 0.10% |
| Impurity D | Ph. Eur. | Not More Than 0.10% |
| Impurity E | Ph. Eur. | Not More Than 0.10% |
| Any other impurity | Ph. Eur. | Not More Than 0.10% |
| Total impurities (other than A) | Ph. Eur. | Not More Than 0.5% |
Experimental Protocols for Purity Determination
The primary analytical technique for the quantification of this compound and other Gabapentin impurities is High-Performance Liquid Chromatography (HPLC). The following protocol is a representative method based on pharmacopeial guidelines.
Objective: To determine the purity of a this compound sample and quantify any related impurities by HPLC.
Materials:
-
This compound test sample
-
Reference standards for Gabapentin and its known impurities (including this compound)
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Monobasic ammonium phosphate
-
Sodium perchlorate
-
Perchloric acid
-
Phosphoric acid
-
Deionized water
Instrumentation:
-
HPLC system with a UV detector
-
Analytical column (e.g., C18, 250 mm x 4.6 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase: A gradient mixture of a buffer solution and an organic solvent (e.g., acetonitrile). The buffer solution is typically prepared with salts like ammonium dihydrogen phosphate and sodium perchlorate, with the pH adjusted using an acid like perchloric acid.[2]
-
Column Temperature: 40°C.[2]
-
Detection Wavelength: 210 nm or 215 nm.
-
Injection Volume: 20 µL.[2]
Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve the reference standards of Gabapentin and its impurities in a suitable diluent (often a mixture of the mobile phase components) to obtain a known concentration.
-
Test Solution Preparation: Accurately weigh and dissolve the this compound test sample in the diluent to a specified concentration.
-
System Suitability: Inject the standard solution containing Gabapentin and its impurities to verify the chromatographic system's performance. Key parameters to check include resolution between critical peaks, tailing factor, and reproducibility of injections.
-
Analysis: Inject the test solution into the chromatograph and record the chromatogram.
-
Calculation: Identify and quantify the impurities in the test sample by comparing the peak areas with those of the corresponding reference standards. The percentage of each impurity is calculated using the formula specified in the respective pharmacopeial monograph.
Experimental Workflow
The following diagram illustrates the general workflow for the purity analysis of this compound.
Caption: Experimental workflow for HPLC-based purity analysis.
Logical Relationship of Purity Assessment
The assessment of this compound purity is intrinsically linked to the quality control of Gabapentin. The logical flow of this relationship is depicted below.
Caption: Logical relationship in purity assessment.
By adhering to the stringent purity requirements outlined in the pharmacopeias and employing validated analytical methods, researchers and manufacturers can ensure the quality and safety of pharmaceutical products containing Gabapentin. The data and protocols presented in this guide serve as a valuable resource for navigating the complexities of impurity profiling in drug development.
References
- 1. Gabapentin [drugfuture.com]
- 2. Gabapentin Assay: Ph. Eur. Monograph [sigmaaldrich.com]
- 3. Development and Validation of a New HPLC Method for the Determination of Gabapentin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to 1,1-Cyclohexanediacetic Acid Monoamide and its Lactam Impurity in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 1,1-Cyclohexanediacetic acid monoamide, a key intermediate in the synthesis of the anticonvulsant drug Gabapentin, and its common process impurity, Gabapentin lactam. Understanding the analytical profiles of both compounds is critical for process optimization, impurity control, and ensuring the quality and safety of the final active pharmaceutical ingredient (API).
Introduction
This compound (CDMA) is a crucial precursor in the chemical synthesis of Gabapentin.[1] The manufacturing process, typically involving a Hofmann rearrangement, can lead to the formation of various impurities, with Gabapentin lactam (2-azaspiro[4.5]decan-3-one) being a significant and well-documented example.[2] The presence of this lactam impurity is closely monitored as it represents a degradation product and can impact the stability and safety profile of the final drug product. This guide outlines the key analytical characteristics of both the desired intermediate and its lactam impurity, supported by experimental protocols and data presented in a comparative format.
Certificate of Analysis (CoA) Data Comparison
The following tables summarize typical quantitative data found on a Certificate of Analysis for this compound and Gabapentin lactam. This data is essential for verifying the identity, purity, and quality of these materials.
Table 1: General Specifications
| Parameter | This compound | Gabapentin lactam |
| CAS Number | 99189-60-3 | 64744-50-9[3] |
| Molecular Formula | C₁₀H₁₇NO₃ | C₉H₁₅NO[3] |
| Molecular Weight | 199.25 g/mol | 153.2 g/mol [3] |
| Appearance | White to off-white crystalline powder[4] | Neat solid[5] |
| Melting Point | 141-146 °C | 84-89 °C[6] |
| Solubility | Slightly soluble in water, soluble in ethanol[7] | Soluble in DMSO and Ethanol[5] |
Table 2: Purity and Analytical Data
| Analysis | This compound | Gabapentin lactam |
| Purity (by HPLC) | ≥97% - 98%[7] | ≥98%[3][5] |
| ¹H NMR | Conforms to structure | Conforms to structure |
| Mass Spectrometry | Conforms to structure | Conforms to structure |
| Infrared Spectroscopy | Conforms to structure | Conforms to structure |
| Thermogravimetric Analysis | Data not consistently available | Data not consistently available |
Experimental Protocols
Detailed methodologies for the synthesis of Gabapentin from CDMA and the analytical characterization of both CDMA and Gabapentin lactam are provided below.
Protocol 1: Synthesis of Gabapentin via Hofmann Rearrangement of this compound
This protocol describes a common method for the synthesis of Gabapentin from its monoamide precursor.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Bromine (Br₂) or Sodium hypobromite (NaOBr) solution
-
Hydrochloric acid (HCl)
-
Dichloromethane (for extraction)
Procedure:
-
Prepare an aqueous solution of sodium hypobromite in situ by adding bromine to a chilled solution of sodium hydroxide.
-
Slowly add a solution of this compound in aqueous sodium hydroxide to the sodium hypobromite solution, maintaining a low temperature (typically -5 to -10 °C).[8]
-
After the addition is complete, allow the reaction mixture to stir at low temperature for a specified period (e.g., 1 hour), then gradually warm to room temperature and maintain for another period (e.g., 1 hour at 35-40 °C).[8]
-
Cool the reaction mixture and adjust the pH to approximately 5.
-
Wash the aqueous layer with dichloromethane to remove organic impurities.
-
Further, acidify the aqueous layer to a pH of 2 using concentrated HCl to precipitate Gabapentin hydrochloride.[8]
-
Filter the precipitate, wash with cold water, and dry to obtain crude Gabapentin hydrochloride.
Protocol 2: HPLC Analysis of this compound and Gabapentin Lactam
This protocol outlines a reversed-phase HPLC method for the simultaneous analysis of Gabapentin and its lactam impurity, which can be adapted for the analysis of the monoamide intermediate.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with UV detector
Chromatographic Conditions:
-
Column: Brownlee Spheri-5 Cyano, 4.6 mm x 220 mm, 5 µm, or equivalent[9]
-
Mobile Phase: Acetonitrile and 10 mM potassium phosphate buffer (pH 6.2) in a ratio of 8:92 (v/v)[9]
-
Flow Rate: 1.0 mL/min[9]
-
Detection Wavelength: 210 nm[9]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Procedure:
-
Prepare standard solutions of this compound and Gabapentin lactam of known concentrations in the mobile phase.
-
Prepare the sample solution by dissolving an accurately weighed amount of the test substance in the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peaks of the monoamide and the lactam based on their retention times compared to the standards.
-
Quantify the purity of the monoamide and the amount of lactam impurity by comparing the peak areas with those of the standards.
Visualizing the Process: Synthesis and Analysis Workflows
The following diagrams illustrate the key chemical transformation and a typical analytical workflow.
References
- 1. Gabapentin - Wikipedia [en.wikipedia.org]
- 2. datapdf.com [datapdf.com]
- 3. scbt.com [scbt.com]
- 4. Page loading... [guidechem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Gabapentin-lactam | 64744-50-9 [chemicalbook.com]
- 7. 1,1-Cyclohexanediacetic Acid Mono Amide - High Purity & Best Price, CAS No: 99189-60-3 [jigspharma.com]
- 8. US20080103334A1 - Process For Synthesis Of Gabapentin - Google Patents [patents.google.com]
- 9. Development and application of a validated HPLC method for the determination of gabapentin and its major degradation impurity in drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 1,1-Cyclohexanediacetic Acid Monoamide: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 1,1-Cyclohexanediacetic acid monoamide (CAS 99189-60-3), a compound with neurological properties and an important intermediate in the synthesis of gabapentin.[1] Adherence to these procedures is critical to ensure a safe laboratory environment and compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all relevant personnel are familiar with the material's safety data sheet (SDS). The following is a summary of key safety measures:
| Precaution Category | Specific Recommendations |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including safety glasses with side-shields, gloves, and a type N95 (US) or type P1 (EU EN 143) particle respirator for nuisance exposures. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[2] |
| Ventilation | Handle the compound in a well-ventilated area. Use only outdoors or in a well-ventilated area to avoid breathing dust, vapors, mist, or gas.[2][3][4] |
| Handling Practices | Avoid dust formation.[2][3] Wash hands thoroughly after handling.[2][4] |
| Accidental Release | In case of a spill, sweep up and shovel the material into a suitable, closed container for disposal without creating dust.[2] Evacuate personnel to safe areas if necessary.[2][3] Do not let the product enter drains.[2] |
First Aid Measures
In the event of exposure, follow these first aid protocols:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a physician.[2][3] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[2][3] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2][3] |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[2][3] |
Step-by-Step Disposal Protocol
The primary methods for the disposal of this compound involve incineration or the use of a licensed waste disposal service.
-
Waste Identification and Segregation :
-
Clearly label all containers of this compound waste.
-
Keep this waste stream separate from other chemical waste unless instructed otherwise by your institution's environmental health and safety (EHS) office.
-
-
Selection of Disposal Method :
-
Option A: Chemical Incineration :
-
Option B: Licensed Disposal Company :
-
-
Contaminated Packaging :
-
Dispose of contaminated packaging in the same manner as the unused product.[2]
-
The logical flow for the disposal of this compound is illustrated in the diagram below.
Disposal Workflow for this compound
References
Personal protective equipment for handling 1,1-Cyclohexanediacetic acid monoamide
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1,1-Cyclohexanediacetic acid monoamide (CAS RN: 99189-60-3). Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining experimental integrity.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided below. This information is critical for safe handling and storage.
| Property | Value |
| Molecular Formula | C₁₀H₁₇NO₃[1][2] |
| Molecular Weight | 199.25 g/mol [1][3] |
| Appearance | White to off-white crystalline powder[4] |
| Melting Point | 141-146 °C[1] |
| Solubility | Sparingly soluble in water. Soluble in polar organic solvents like methanol and dimethylformamide.[4] |
| Storage Class Code | 11 - Combustible Solids[1] |
Hazard Identification and Personal Protective Equipment (PPE)
While comprehensive toxicological data for this compound is limited, it is prudent to handle it with care, assuming potential for irritation.[4] The following table outlines the recommended PPE.
| PPE Category | Required Equipment | Specifications and Use |
| Eye Protection | Safety glasses with side-shields or goggles | Must conform to EN166 (EU) or NIOSH (US) standards to protect against dust particles and splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Inspect gloves before use and change them regularly, or immediately if contaminated, to prevent skin contact. |
| Respiratory Protection | Dust mask (N95 or higher) or respirator | Recommended when handling the powder outside of a fume hood to avoid inhalation of dust. For higher-level protection, use a respirator with appropriate cartridges (e.g., OV/AG/P99).[4] |
| Body Protection | Laboratory coat | To protect skin and clothing from accidental spills. |
| Foot Protection | Closed-toe shoes | Must be worn at all times in the laboratory. |
GHS Hazard Statements (Potential):
-
H315: Causes skin irritation[3]
-
H319: Causes serious eye irritation[3]
-
H335: May cause respiratory irritation[3]
Operational Plan: Step-by-Step Handling Procedure
The following protocol outlines the safe handling of this compound for routine laboratory procedures such as weighing and dissolution.
Experimental Protocol: Weighing and Dissolving a Solid Sample
-
Preparation:
-
Ensure the work area, typically a chemical fume hood, is clean and uncluttered.
-
Don all required personal protective equipment as detailed in the PPE table.
-
Have spill cleanup materials readily available.
-
-
Weighing:
-
Place a clean, tared weigh boat on an analytical balance.
-
Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula.
-
Avoid creating dust. If dust is generated, ensure it is contained within the fume hood.
-
Record the exact weight of the solid.
-
-
Dissolution:
-
Transfer the weighed solid to an appropriate flask or beaker.
-
Add the desired solvent (e.g., methanol, dimethylformamide) to the vessel.
-
If necessary, gently warm the solution on a hot plate with stirring in the fume hood to aid dissolution.[5] Do not overheat.
-
Allow the solution to cool to room temperature before use.
-
-
Post-Procedure:
-
Tightly cap the stock solution and label it with the chemical name, concentration, date, and your initials.
-
Clean all equipment used in the procedure.
-
Dispose of any contaminated materials according to the disposal plan.
-
Wash hands thoroughly after completing the work.
-
First Aid and Emergency Procedures
In the event of exposure or a spill, follow these procedures immediately.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |
| Spill | For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For large spills, evacuate the area and contact emergency services. |
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused/Surplus Solid Chemical | Offer to a licensed professional waste disposal service. The recommended method is incineration in a chemical incinerator equipped with an afterburner and scrubber. |
| Contaminated Labware (e.g., gloves, weigh boats) | Place in a designated, sealed waste container and dispose of according to your institution's chemical waste procedures. |
| Empty Containers | Rinse the container thoroughly with a suitable solvent. The rinsate should be collected as chemical waste. Once clean, the container can be disposed of as non-hazardous waste. |
| Solutions | Collect in a designated, labeled waste container for liquid chemical waste. Do not pour down the drain. |
Logical Workflow for Handling
The following diagram illustrates the key decision points and steps for the safe handling of this compound.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
